Product packaging for 4-Aminonicotinic acid(Cat. No.:CAS No. 7418-65-7)

4-Aminonicotinic acid

Cat. No.: B162810
CAS No.: 7418-65-7
M. Wt: 138.12 g/mol
InChI Key: IASBMUIXBJNMDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-aminonicotinic acid is an aminonicotinic acid in which the amino group is situated at position 4 of the pyridine ring. It has a role as a metabolite. It is an aromatic amine, an aminopyridine and an aminonicotinic acid. It is functionally related to a 4-aminopyridine and a nicotinic acid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N2O2 B162810 4-Aminonicotinic acid CAS No. 7418-65-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-aminopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c7-5-1-2-8-3-4(5)6(9)10/h1-3H,(H2,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IASBMUIXBJNMDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00313061
Record name 4-aminonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00313061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7418-65-7
Record name 4-Aminonicotinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7418-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 266130
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007418657
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7418-65-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266130
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-aminonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00313061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-AMINONICOTINIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-Aminonicotinic acid CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Aminonicotinic Acid

CAS Number: 7418-65-7

Introduction

This compound, also known as 4-amino-3-pyridinecarboxylic acid, is a pyridine (B92270) derivative that serves as a crucial synthetic intermediate in the development of pharmaceuticals and agrochemicals.[1][2] Its structural features make it a valuable building block for more complex bioactive molecules.[2] This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is typically a crystalline solid, with its color ranging from cream to bright yellow.[3] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
CAS Number 7418-65-7[1][3][4][5]
Molecular Formula C₆H₆N₂O₂[1][3][4][5]
Molecular Weight 138.12 g/mol [4][6][7][8]
Appearance Bright yellow crystal; Cream to yellow powder; White to light brown powder or crystals[3][9]
Melting Point 307-312 °C (with decomposition)[3]
Boiling Point 253.51 °C (rough estimate)[3]
Solubility Soluble in aqueous acid and base.[3][8][9] 2 mg/mL in PBS (pH 7.2).[1] 5.38 mg/mL in H₂O (with ultrasonic and warming).[6]
pKa 2.94 ± 0.10 (Predicted)[3]
λmax 261 nm[1]

Synthesis of this compound

A notable and scalable synthesis route for this compound starts from isoquinoline (B145761), involving a four-step process.[1] This method is highlighted for its use of readily available starting materials and high purity of the final product.[1]

G cluster_synthesis Synthesis of this compound from Isoquinoline Isoquinoline Isoquinoline PDCA 3,4-Pyridine dicarboxylic acid Isoquinoline->PDCA Oxidation (HNO₃-H₂SO₄) Anhydride (B1165640) 3,4-Pyridine dicarboxylic anhydride PDCA->Anhydride Intramolecular Dehydration (Acetic Anhydride) Amide Nicotinic acid derivative (Ammonolysis product) Anhydride->Amide Ammonolysis FinalProduct This compound Amide->FinalProduct Hofmann Rearrangement

Caption: Four-step synthesis of this compound from isoquinoline.

Experimental Protocol: Synthesis from Isoquinoline

The following is a representative experimental protocol based on the described four-step synthesis.[1]

Step 1: Oxidation of Isoquinoline

  • In a reaction vessel equipped with a stirrer and temperature control, prepare a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

  • Slowly add isoquinoline to the acidic mixture while maintaining the temperature within a specified range.

  • After the addition is complete, heat the reaction mixture to drive the oxidation to completion.

  • Upon cooling, the product, 3,4-pyridinedicarboxylic acid, will precipitate.

  • Isolate the solid product by filtration, wash with a suitable solvent, and dry.

Step 2: Intramolecular Dehydration

  • Suspend the 3,4-pyridinedicarboxylic acid in acetic anhydride.

  • Heat the mixture to reflux to effect the dehydration to 3,4-pyridinedicarboxylic anhydride.

  • After the reaction is complete, cool the mixture and isolate the anhydride product, typically by filtration.

Step 3: Ammonolysis

  • Treat the 3,4-pyridinedicarboxylic anhydride with an ammonia (B1221849) source (e.g., aqueous ammonia).

  • The reaction opens the anhydride ring to form the corresponding amide-acid derivative.

  • Isolate the product from the reaction mixture.

Step 4: Hofmann Rearrangement

  • Subject the amide product from the previous step to a Hofmann rearrangement. This is typically achieved by treating the amide with a solution of bromine or N-bromosuccinimide in a strong base (e.g., sodium hydroxide).

  • This reaction introduces the amino group at the 4-position of the pyridine ring.

  • Acidify the reaction mixture to precipitate the final product, this compound.

  • Collect the solid by filtration, wash, and dry. The product can be further purified by recrystallization.

Biological Activity and Applications

This compound is primarily recognized as a key synthetic intermediate.[1] Its applications are diverse, spanning pharmaceuticals and agrochemicals.

  • Pharmaceutical Intermediate: It is a crucial building block for therapeutic agents targeting cardiovascular and cerebrovascular diseases.[10] It is also used in the synthesis of compounds for potential treatment of neurological disorders.[2]

  • Biochemical Research: This compound can be utilized as a substrate or inhibitor in studies related to NAD(P)H metabolism and the activity of associated enzymes.[6]

  • Synthetic Chemistry: It has been used in the preparation of 2-methyl-pyrido-oxazine.[3][4][8][9][11]

G cluster_drug_dev Role of this compound in Drug Development Start Starting Materials (e.g., Isoquinoline) Intermediate This compound (Key Intermediate) Start->Intermediate Chemical Synthesis Scaffold Bioactive Scaffolds Intermediate->Scaffold Further Functionalization APIs Active Pharmaceutical Ingredients (APIs) Scaffold->APIs Lead Optimization Therapeutics Therapeutics for: - Cardiovascular Disease - Neurological Disorders APIs->Therapeutics

Caption: Role of this compound in the drug development pipeline.

Analytical Characterization

The identity and purity of this compound are typically confirmed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.[1]

Experimental Protocol: HPLC Analysis

The following is a general protocol for the analysis of this compound using reversed-phase HPLC.

  • Sample Preparation: Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., a mixture of mobile phase or a solvent in which it is freely soluble). Dilute to a known concentration.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A buffered aqueous solution (e.g., phosphate (B84403) buffer) with an organic modifier (e.g., methanol (B129727) or acetonitrile). The pH of the mobile phase should be controlled.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detector at its λmax of 261 nm.[1]

    • Temperature: Ambient or controlled (e.g., 25 °C).

  • Analysis: Inject the sample solution into the HPLC system and record the chromatogram. The retention time and peak purity can be used to identify and quantify the compound.

G cluster_hplc General HPLC Workflow for this compound Analysis SamplePrep Sample Preparation (Dissolution & Dilution) Injection Injection into HPLC System SamplePrep->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (at 261 nm) Separation->Detection DataAnalysis Data Analysis (Retention Time, Peak Area) Detection->DataAnalysis

Caption: General workflow for the HPLC analysis of this compound.

Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is used to confirm the structure by identifying the chemical shifts and coupling patterns of the aromatic protons.

  • FTIR: The infrared spectrum will show characteristic absorption bands for the functional groups present, such as the N-H stretches of the primary amine, the O-H stretch of the carboxylic acid, and the C=O stretch of the carboxyl group.

  • Mass Spectrometry: Mass spectral data can be used to confirm the molecular weight of the compound.[7]

Safety and Handling

This compound is classified as an irritant.[3] It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[7][12] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Table 2: GHS Hazard Information

Hazard StatementDescriptionReferences
H315 Causes skin irritation[7][12][13]
H319 Causes serious eye irritation[7][12][13]
H335 May cause respiratory irritation[12][13]

References

Spectroscopic Profile of 4-Aminonicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Aminonicotinic acid (IUPAC name: 4-aminopyridine-3-carboxylic acid), a key intermediate in pharmaceutical and chemical research. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.

Chemical Structure and Properties

  • Chemical Formula: C₆H₆N₂O₂

  • Molecular Weight: 138.12 g/mol [1]

  • CAS Number: 7418-65-7[1]

  • Appearance: White to light yellow or faint brown powder/crystals[1]

  • Melting Point: 307-312 °C[1]

Spectroscopic Data

The following sections present the expected spectroscopic data for this compound, summarized in clear, tabular formats for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for confirming the arrangement of protons and carbon atoms.

¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.5Doublet1HH-2
~8.2Doublet1HH-6
~6.8Doublet1HH-5
~6.5Broad Singlet2H-NH₂
~11-13Broad Singlet1H-COOH

Note: Predicted values are based on the analysis of similar pyridine-based compounds. Actual chemical shifts can vary depending on the solvent and concentration.

¹³C NMR (Carbon-13) NMR Data

The following predicted data was obtained for a sample in D₂O at 900 MHz.

Chemical Shift (δ) ppmAssignment
169.51C=O (Carboxylic Acid)
155.15C-4
152.09C-2
140.04C-6
132.04C-3
108.77C-5
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

FT-IR Peak Table

Wavenumber (cm⁻¹)IntensityAssignment
3500-3300Strong, BroadN-H stretching (Amino group)
3300-2500Strong, Very BroadO-H stretching (Carboxylic acid)
~1700-1680StrongC=O stretching (Carboxylic acid)
~1640-1600MediumN-H bending (Amino group)
~1600, ~1470Medium-StrongC=C and C=N stretching (Pyridine ring)
~1300-1200MediumC-N stretching (Aromatic amine)
~900-675Medium-StrongC-H bending (Aromatic ring)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

GC-MS Fragmentation Data

m/z RatioRelative IntensityAssignment
138Moderate[M]⁺ (Molecular Ion)
121Moderate[M-OH]⁺
93High[M-COOH]⁺
66Moderate[C₄H₄N]⁺

Experimental Protocols

This section outlines the detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy Protocol

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a clean, dry NMR tube to a final volume of approximately 0.6-0.7 mL.

  • Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

  • Cap the NMR tube and gently invert several times to ensure a homogenous solution.

¹H and ¹³C NMR Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: Typically 0-15 ppm.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Spectral Width: Typically 0-200 ppm.

    • Number of Scans: 1024 or more scans are often required due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

IR Spectroscopy Protocol

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer a portion of the mixture to a pellet press.

  • Apply pressure (typically several tons) to form a thin, transparent or translucent pellet.

FT-IR Acquisition:

  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

    • Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be collected and subtracted from the sample spectrum.

Mass Spectrometry Protocol

Sample Preparation (for GC-MS):

  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol, dichloromethane). The concentration should be in the range of 10-100 µg/mL.

  • For compounds with low volatility, derivatization (e.g., silylation) may be necessary to increase volatility and thermal stability.

GC-MS Acquisition:

  • Gas Chromatograph (GC) Conditions:

    • Injection Volume: 1 µL.

    • Injector Temperature: 250-280 °C.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a lower temperature (e.g., 50-100 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250-300 °C) to ensure elution of the compound.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 500.

    • Ion Source Temperature: 200-230 °C.

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_structure_elucidation Structure Elucidation Sample This compound Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS Acq_NMR NMR Spectrometer (¹H and ¹³C) Prep_NMR->Acq_NMR Acq_IR FT-IR Spectrometer Prep_IR->Acq_IR Acq_MS GC-MS System Prep_MS->Acq_MS Analysis_NMR Peak Integration & Chemical Shift Analysis Acq_NMR->Analysis_NMR Analysis_IR Functional Group Identification Acq_IR->Analysis_IR Analysis_MS Fragmentation Pattern Analysis Acq_MS->Analysis_MS Structure Confirm Structure of This compound Analysis_NMR->Structure Analysis_IR->Structure Analysis_MS->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

Experimental_Logic cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_ms MS Analysis NMR_Sample Sample in Deuterated Solvent H1_NMR ¹H NMR NMR_Sample->H1_NMR C13_NMR ¹³C NMR NMR_Sample->C13_NMR NMR_Data Chemical Shifts, Coupling Constants H1_NMR->NMR_Data C13_NMR->NMR_Data Final_Structure Structural Confirmation NMR_Data->Final_Structure Proton & Carbon Skeleton IR_Sample KBr Pellet FTIR FT-IR Spectroscopy IR_Sample->FTIR IR_Data Vibrational Frequencies FTIR->IR_Data IR_Data->Final_Structure Functional Groups MS_Sample Dilute Solution GCMS GC-MS MS_Sample->GCMS MS_Data m/z Ratios GCMS->MS_Data MS_Data->Final_Structure Molecular Weight & Fragmentation

Caption: Logical relationships in the spectroscopic identification of this compound.

References

Solubility profile of 4-Aminonicotinic acid in various solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 4-Aminonicotinic acid, a key building block in the synthesis of various pharmaceutical agents. Understanding the solubility of this compound in different solvents is critical for its application in drug discovery, formulation development, and chemical synthesis. This document summarizes the available quantitative solubility data, outlines detailed experimental protocols for solubility determination, and provides visual representations of experimental workflows and solubility principles.

Quantitative Solubility Data

Solvent SystempHTemperature (°C)Solubility (mg/mL)Molar Solubility (mM)Method
WaterNot Specified605.3838.95Ultrasonic and warming
PBS7.2Not Specified2.014.48Not Specified[2]
PBS1.0Not Specified8.3360.31Ultrasonic and pH adjustment with 1 M HCl[3]

Note on Organic Solvents: While specific quantitative solubility data for this compound in a range of organic solvents is limited, its structural analogue, nicotinic acid, exhibits a solubility order of dimethyl sulfoxide (B87167) (DMSO) >> ethanol (B145695) > water > acetone (B3395972) > diethyl ether > acetonitrile.[4] This trend, primarily influenced by solvent polarity and polarizability, may provide a qualitative indication of the expected solubility behavior of this compound in these common organic solvents.[4]

Experimental Protocols: Thermodynamic Solubility Determination

The determination of thermodynamic solubility is crucial for understanding the equilibrium state of a drug substance in a solvent, which is a critical parameter in pre-formulation and formulation studies. The Shake-Flask method is the gold standard for determining thermodynamic solubility.

Principle of the Shake-Flask Method

The shake-flask method is based on achieving a saturated solution of the compound in the solvent of interest at a constant temperature. An excess of the solid compound is agitated in the solvent for a sufficient period to reach equilibrium. The concentration of the dissolved compound in the supernatant is then determined analytically, typically by High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

Detailed Step-by-Step Protocol (Shake-Flask Method)

This protocol outlines the key steps for determining the thermodynamic solubility of this compound.

Materials and Equipment:

  • This compound (solid)

  • Selected solvents (e.g., water, phosphate (B84403) buffers of various pH, methanol, ethanol, DMSO, etc.)

  • Glass vials or flasks with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • Analytical balance

  • pH meter

  • HPLC system with a suitable column and detector (e.g., UV) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Solvent: Prepare the desired solvent systems. For aqueous solutions, use purified water or prepare buffer solutions of the target pH (e.g., pH 1.2, 4.5, 6.8, and 7.4) and verify the pH.

  • Addition of Excess Solid: Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a glass vial.

  • Addition of Solvent: Add a known volume of the prepared solvent to the vial containing the solid.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed. The agitation should be sufficient to keep the solid suspended. The equilibration time is critical and should be determined experimentally; typically, 24 to 72 hours is sufficient to reach equilibrium.

  • Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand to let the undissolved solid settle. To separate the saturated solution from the excess solid, either centrifuge the vials at a high speed or filter the supernatant using a syringe filter. It is crucial to avoid any transfer of solid particles into the collected sample.

  • Sample Preparation for Analysis: Aspirate a precise volume of the clear supernatant. Dilute the sample with the appropriate mobile phase or solvent to a concentration that falls within the linear range of the analytical method.

  • Quantitative Analysis: Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.

  • Data Calculation: Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor. Report the solubility in mg/mL and mM.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of a compound using the shake-flask method.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_result Result prep_solid Weigh Excess Solid equilibration Equilibration (Shaking at Constant Temp) prep_solid->equilibration prep_solvent Prepare Solvent System prep_solvent->equilibration phase_separation Phase Separation (Centrifugation/Filtration) equilibration->phase_separation sampling Sample Supernatant phase_separation->sampling dilution Dilution sampling->dilution quantification Quantitative Analysis (e.g., HPLC-UV) dilution->quantification calculation Calculate Solubility quantification->calculation

Caption: Workflow for Thermodynamic Solubility Determination.

Logical Relationship of Solubility

The solubility of a compound is fundamentally influenced by the principle of "like dissolves like." This diagram illustrates the general relationship between the polarity of this compound and its expected solubility in different types of solvents.

G cluster_solvents Solvent Categories compound This compound (Polar, with H-bonding capabilities) polar_protic Polar Protic (e.g., Water, Ethanol, Methanol) compound->polar_protic High Solubility (H-bonding) polar_aprotic Polar Aprotic (e.g., DMSO, Acetone) compound->polar_aprotic Moderate to High Solubility (Dipole-Dipole) non_polar Non-Polar (e.g., Hexane, Toluene) compound->non_polar Low Solubility (Mismatched Intermolecular Forces)

Caption: Principle of "Like Dissolves Like" for Solubility.

References

The Genesis of a Key Building Block: An In-depth Technical Guide to the Discovery and Synthesis of 4-Aminonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminonicotinic acid, a pivotal intermediate in the synthesis of a wide array of pharmaceuticals and agrochemicals, holds a significant position in the landscape of organic chemistry.[1] Its unique structural arrangement, featuring both an amino and a carboxylic acid group on a pyridine (B92270) ring, provides a versatile scaffold for the development of novel bioactive molecules. This technical guide delves into the historical discovery and the evolution of the synthesis of this compound, presenting a comprehensive overview of key synthetic methodologies. Particular emphasis is placed on a modern and efficient route commencing from isoquinoline (B145761), with detailed experimental protocols and quantitative data to aid researchers in their scientific endeavors.

Historical Perspective and Discovery

The historical records regarding the initial discovery and first synthesis of this compound are not extensively documented in readily available literature. Early research into pyridine chemistry during the late 19th and early 20th centuries laid the groundwork for the synthesis of a variety of substituted pyridines. It is likely that this compound was first prepared as part of these broader investigations into the reactivity and functionalization of the pyridine nucleus. The development of classical reactions for the introduction of amino and carboxyl groups onto aromatic rings, such as the Hofmann, Curtius, and Schmidt rearrangements, provided the chemical tools necessary for the eventual synthesis of this compound. While a definitive "discovery" paper is elusive, the importance of aminonicotinic acids as precursors to biologically active compounds spurred the development of various synthetic approaches throughout the 20th century.

Modern Synthetic Routes: A Detailed Examination

Several synthetic pathways to this compound have been developed, each with its own set of advantages and limitations. A particularly noteworthy and efficient modern approach begins with the readily available starting material, isoquinoline. This four-step synthesis is characterized by its cost-effectiveness, operational safety, and the high purity of the final product, making it suitable for large-scale production.[1]

The Isoquinoline Route: A Four-Step Synthesis

This contemporary method provides a robust and scalable process for the preparation of this compound with an overall yield of approximately 30% and a final purity exceeding 98% as determined by HPLC.[1] The synthesis proceeds through the following key transformations:

  • Oxidation of Isoquinoline to 3,4-Pyridinedicarboxylic Acid.

  • Intramolecular Dehydration to 3,4-Pyridinedicarboxylic Anhydride (B1165640).

  • Ammonolysis to Pyridine-3,4-dicarboximide.

  • Hofmann Rearrangement to this compound.

The logical workflow for this synthesis is depicted in the following diagram:

Synthesis_Workflow Start Isoquinoline Step1 Oxidation Start->Step1 Intermediate1 3,4-Pyridinedicarboxylic Acid Step1->Intermediate1 Step2 Intramolecular Dehydration Intermediate1->Step2 Intermediate2 3,4-Pyridinedicarboxylic Anhydride Step2->Intermediate2 Step3 Ammonolysis Intermediate2->Step3 Intermediate3 Pyridine-3,4-dicarboximide Step3->Intermediate3 Step4 Hofmann Rearrangement Intermediate3->Step4 End This compound Step4->End

A high-level overview of the synthesis of this compound from Isoquinoline.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the isoquinoline-based synthesis of this compound.

Step 1: Oxidation of Isoquinoline to 3,4-Pyridinedicarboxylic Acid

The initial step involves the oxidative cleavage of the benzene (B151609) ring of isoquinoline to yield 3,4-pyridinedicarboxylic acid. Comparative studies have shown that using a mixture of nitric acid and sulfuric acid as the oxidant is significantly more efficient than potassium permanganate, with yields reaching up to 61%.[1]

Experimental Protocol:

  • In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, a mixture of concentrated sulfuric acid and fuming nitric acid is prepared and cooled in an ice bath.

  • Isoquinoline is added dropwise to the cooled acid mixture while maintaining the temperature below a specified limit.

  • After the addition is complete, the reaction mixture is gradually heated and maintained at an elevated temperature for several hours to ensure complete oxidation.

  • The reaction mixture is then cooled and poured onto crushed ice, leading to the precipitation of 3,4-pyridinedicarboxylic acid.

  • The crude product is collected by filtration, washed with cold water, and dried.

ParameterValue
Starting Material Isoquinoline
Oxidizing Agent HNO₃-H₂SO₄ mixture
Yield Up to 61%
Product 3,4-Pyridinedicarboxylic Acid
Step 2: Intramolecular Dehydration to 3,4-Pyridinedicarboxylic Anhydride

The synthesized 3,4-pyridinedicarboxylic acid is then converted to its corresponding anhydride through intramolecular dehydration, typically using a dehydrating agent like acetic anhydride.[1]

Experimental Protocol:

  • 3,4-Pyridinedicarboxylic acid is suspended in an excess of acetic anhydride.

  • The mixture is heated to reflux for a period sufficient to ensure the complete conversion to the anhydride.

  • The excess acetic anhydride is removed under reduced pressure.

  • The resulting solid, 3,4-pyridinedicarboxylic anhydride, is collected and can be used in the next step without further purification.

ParameterValue
Starting Material 3,4-Pyridinedicarboxylic Acid
Dehydrating Agent Acetic Anhydride
Product 3,4-Pyridinedicarboxylic Anhydride
Step 3: Ammonolysis to Pyridine-3,4-dicarboximide

The anhydride is subsequently subjected to ammonolysis to form the corresponding dicarboximide.[1]

Experimental Protocol:

  • 3,4-Pyridinedicarboxylic anhydride is treated with an aqueous solution of ammonia (B1221849).

  • The reaction mixture is heated, leading to the opening of the anhydride ring and subsequent cyclization to form the imide.

  • The reaction progress is monitored, and upon completion, the mixture is cooled.

  • The precipitated pyridine-3,4-dicarboximide is collected by filtration, washed with water, and dried.

ParameterValue
Starting Material 3,4-Pyridinedicarboxylic Anhydride
Reagent Aqueous Ammonia
Product Pyridine-3,4-dicarboximide
Step 4: Hofmann Rearrangement to this compound

The final step involves the conversion of the pyridine-3,4-dicarboximide to this compound via a Hofmann rearrangement. This reaction proceeds through an isocyanate intermediate which is then hydrolyzed.[1]

Experimental Protocol:

  • Pyridine-3,4-dicarboximide is treated with a freshly prepared solution of sodium hypobromite (B1234621) or sodium hypochlorite (B82951) (formed in situ from bromine or chlorine and sodium hydroxide).

  • The reaction mixture is carefully heated to initiate the rearrangement.

  • After the reaction is complete, the solution is cooled and acidified with a mineral acid (e.g., hydrochloric acid) to a specific pH to precipitate the this compound.

  • The final product is collected by filtration, washed with cold water, and dried under vacuum.

  • The purity of the obtained this compound can be verified by HPLC, with reported purities reaching 98%.[1]

ParameterValue
Starting Material Pyridine-3,4-dicarboximide
Reagents Sodium Hypobromite or Sodium Hypochlorite
Reaction Type Hofmann Rearrangement
Product This compound
Purity 98% (HPLC)

The Hofmann rearrangement mechanism for this transformation is illustrated below:

Hofmann_Rearrangement Imide Pyridine-3,4-dicarboximide NBromoimide N-Bromopyridine-3,4-dicarboximide Imide->NBromoimide + Base, + Br₂ Base Base (OH⁻) Bromo Br₂ Isocyanate Isocyanate Intermediate NBromoimide->Isocyanate Rearrangement CarbamicAcid Carbamic Acid Intermediate Isocyanate->CarbamicAcid + H₂O Hydrolysis Hydrolysis (H₂O) FinalProduct This compound CarbamicAcid->FinalProduct - CO₂ Decarboxylation Decarboxylation (-CO₂)

Mechanism of the Hofmann rearrangement of Pyridine-3,4-dicarboximide.

Alternative Synthetic Strategies

While the isoquinoline route is highly efficient, other methods for the synthesis of this compound have been reported. One notable alternative involves the amination of a 4-halonicotinic acid derivative.

Synthesis from 4-Chloronicotinic Acid

This approach involves the nucleophilic aromatic substitution of a halogen at the 4-position of the pyridine ring with an amino group.

1. Synthesis of 4-Chloronicotinic Acid: This intermediate can be prepared from 4-chloropyridine (B1293800) through lithiation followed by carboxylation with carbon dioxide.

2. Amination of 4-Chloronicotinic Acid: The 4-chloro substituent is then displaced by an amino group, typically using ammonia or an ammonia equivalent under pressure and/or with a catalyst.

While conceptually straightforward, this route may require careful optimization to achieve high yields and to manage potential side reactions.

Conclusion

This compound remains a compound of significant interest due to its role as a versatile building block in the synthesis of valuable molecules. The development of efficient and scalable synthetic routes, such as the one starting from isoquinoline, is crucial for meeting the demands of the pharmaceutical and agrochemical industries. This guide provides a detailed overview of the key synthetic transformations, complete with experimental insights, to empower researchers in their pursuit of novel chemical entities. The continued exploration of new synthetic methodologies will undoubtedly lead to even more sustainable and cost-effective production of this important intermediate, paving the way for future discoveries in drug development and beyond.

References

4-Aminonicotinic Acid: A Technical Guide on its Biological Significance and Natural Presence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminonicotinic acid, a pyridine (B92270) carboxylic acid derivative, is recognized within the scientific community primarily as a metabolite and a versatile synthetic intermediate.[1][2] Its structural relationship to nicotinic acid (Vitamin B3) suggests a potential role in nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) metabolism, a cornerstone of cellular bioenergetics.[2] While its natural occurrence is not widely documented, its utility in the synthesis of pharmaceuticals and agrochemicals is well-established.[3] This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its physicochemical properties, putative biological roles, and the analytical methodologies pertinent to its study. The content herein is intended to serve as a foundational resource for researchers exploring its therapeutic potential and investigating its metabolic pathways.

Introduction

This compound, systematically named 4-aminopyridine-3-carboxylic acid, is an organic compound characterized by a pyridine ring substituted with a carboxylic acid group at position 3 and an amino group at position 4.[2] Its significance in the chemical and pharmaceutical industries stems from its role as a key building block in the synthesis of more complex molecules.[3] Although direct evidence of its widespread natural occurrence remains limited, its classification as a metabolite points towards its formation through endogenous biochemical pathways, likely related to the metabolism of nicotinic acid and its derivatives.[2]

This guide aims to consolidate the existing knowledge on this compound, presenting its chemical and physical properties, exploring its potential biological functions, and detailing the experimental approaches for its analysis.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, analysis, and application in synthesis. Key properties are summarized in Table 1.

PropertyValueReference
Molecular Formula C₆H₆N₂O₂
Molecular Weight 138.12 g/mol
CAS Number 7418-65-7
Appearance White to light yellow and faint beige to light brown powder or crystals
Melting Point >300 °C
Purity (typical) ≥97.0% (HPLC)
Solubility Soluble in aqueous acid and base[4]

Biological Role and Significance

The biological role of this compound is an area of ongoing investigation. Its structural similarity to nicotinic acid, a vital precursor for the synthesis of NAD⁺ and NADP⁺, suggests its potential involvement in cellular redox reactions and energy metabolism.

Putative Role in Nicotinamide Adenine Dinucleotide (NAD) Metabolism

While not definitively established, a potential metabolic pathway for this compound could involve its conversion into analogues of NAD(P)H. The general pathway for NAD synthesis from nicotinic acid is well-characterized and provides a hypothetical framework for the metabolism of this compound.

NAD_Metabolism Nicotinic_Acid Nicotinic Acid Nicotinate_phosphoribosyltransferase Nicotinate phosphoribosyltransferase Nicotinic_Acid->Nicotinate_phosphoribosyltransferase PRPP PRPP PRPP->Nicotinate_phosphoribosyltransferase Nicotinate_mononucleotide Nicotinate mononucleotide Nicotinate_phosphoribosyltransferase->Nicotinate_mononucleotide Nicotinate_mononucleotide_adenylyltransferase Nicotinate mononucleotide adenylyltransferase Nicotinate_mononucleotide->Nicotinate_mononucleotide_adenylyltransferase ATP_NMNAT ATP (NMNAT) ATP_NMNAT->Nicotinate_mononucleotide_adenylyltransferase Deamido_NAD Deamido-NAD⁺ Nicotinate_mononucleotide_adenylyltransferase->Deamido_NAD NAD_Synthetase NAD⁺ Synthetase Deamido_NAD->NAD_Synthetase Glutamine_NADS Glutamine (NAD Synthetase) Glutamine_NADS->NAD_Synthetase NAD NAD⁺ NAD_Synthetase->NAD 4_Aminonicotinic_Acid This compound Putative_Enzymes Putative Enzymes 4_Aminonicotinic_Acid->Putative_Enzymes 4_Amino_Deamido_NAD 4-Amino-Deamido-NAD⁺ Analogue Putative_Enzymes->4_Amino_Deamido_NAD 4_Amino_NAD 4-Amino-NAD⁺ Analogue 4_Amino_Deamido_NAD->4_Amino_NAD

Figure 1: Hypothetical involvement of this compound in a pathway analogous to NAD⁺ biosynthesis.
Role as a Synthetic Precursor

The most well-documented role of this compound is as a synthetic intermediate in the pharmaceutical and agrochemical industries. Its bifunctional nature, possessing both an amino and a carboxylic acid group, allows for a variety of chemical modifications, making it a valuable scaffold for the synthesis of diverse bioactive molecules.[3][5] It has been utilized in the synthesis of compounds with potential applications in treating neurological disorders.[3]

Natural Occurrence

Despite its classification as a metabolite, detailed reports on the natural occurrence of this compound in specific organisms or tissues are currently scarce in publicly available scientific literature. The majority of studies focus on its chemical synthesis and its utility as a building block.

Further research, particularly employing advanced metabolomic techniques, is required to elucidate its distribution in the biosphere. Given the prevalence of nicotinic acid and its derivatives in biological systems, it is plausible that this compound is present at low concentrations in various organisms, potentially as a product of microbial metabolism. Actinomycetes, known for their prolific production of diverse secondary metabolites, represent a promising area for future investigation into the natural sources of this compound.[6][7]

Experimental Protocols

The analysis of this compound in biological matrices or as a pure compound requires robust analytical methodologies. Based on the protocols for structurally similar compounds like nicotinic acid and other amino acids, the following experimental approaches are recommended.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of organic acids. A reversed-phase HPLC method with UV detection is a suitable approach for the analysis of this compound.

5.1.1. Sample Preparation (from Fermentation Broth)

  • Centrifuge the fermentation broth to remove microbial cells.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • If necessary, perform a solid-phase extraction (SPE) for sample cleanup and concentration.

  • Dilute the sample with the mobile phase to a suitable concentration for analysis.

5.1.2. HPLC Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[8]

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1 M potassium phosphate (B84403) monobasic) and an organic modifier (e.g., methanol (B129727) or acetonitrile). The pH of the aqueous phase should be adjusted to optimize the retention and peak shape of the analyte.[9]

  • Flow Rate: 1.0 mL/min.[9]

  • Detection: UV detector at a wavelength of approximately 261 nm, which is the λmax of this compound.[10]

  • Injection Volume: 10-20 µL.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis Fermentation_Broth Fermentation Broth Centrifugation Centrifugation Fermentation_Broth->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration SPE SPE (Optional) Filtration->SPE Dilution Dilution SPE->Dilution HPLC_System HPLC System Dilution->HPLC_System C18_Column C18 Column HPLC_System->C18_Column UV_Detector UV Detector (261 nm) C18_Column->UV_Detector Data_Acquisition Data Acquisition & Analysis UV_Detector->Data_Acquisition

Figure 2: General workflow for the quantification of this compound in fermentation broth by HPLC-UV.
Identification and Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity for the analysis of metabolites in complex biological samples.

5.2.1. Sample Preparation (from Biological Tissues or Plasma)

  • Homogenize the tissue sample in a suitable buffer.

  • Perform protein precipitation by adding a solvent like acetonitrile (B52724) or methanol.

  • Centrifuge to pellet the precipitated proteins.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase.

5.2.2. LC-MS/MS Conditions

  • LC System: A UPLC or HPLC system.

  • Column: A reversed-phase C18 or a HILIC column for polar compounds.

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[11]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

  • MS/MS Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined by infusing a standard solution. The protonated molecule [M+H]⁺ would be the precursor ion.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis Biological_Sample Biological Sample Homogenization Homogenization Biological_Sample->Homogenization Protein_Precipitation Protein Precipitation Homogenization->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MSMS_System LC-MS/MS System Reconstitution->LC_MSMS_System ESI_Source ESI Source (+) LC_MSMS_System->ESI_Source Triple_Quad Triple Quadrupole MS ESI_Source->Triple_Quad Data_Analysis Data Analysis Triple_Quad->Data_Analysis

Figure 3: General workflow for the analysis of this compound in biological samples by LC-MS/MS.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the definitive structural confirmation of organic molecules. 1H and 13C NMR data for this compound have been reported and can be used for verification of synthetic products or isolated natural compounds.[12]

Conclusion and Future Perspectives

This compound is a molecule of significant interest due to its established role as a versatile synthetic precursor and its potential, though largely unexplored, biological functions. While its natural occurrence and specific metabolic pathways are yet to be fully elucidated, its structural relationship with nicotinic acid provides a strong rationale for further investigation into its role in fundamental cellular processes.

Future research should focus on:

  • Metabolomic Screening: Employing high-throughput metabolomic techniques to screen a wide range of organisms, particularly microorganisms like Actinomycetes, for the presence of this compound.

  • Enzymatic Studies: Identifying and characterizing the enzymes responsible for the biosynthesis and metabolism of this compound.

  • Functional Genomics: Utilizing genetic and molecular biology tools to understand the physiological role of this compound in organisms where it is found to be naturally produced.

  • Pharmacological Evaluation: Synthesizing and screening derivatives of this compound for novel therapeutic activities.

This technical guide provides a solid foundation for researchers and professionals in drug development to build upon as they explore the multifaceted nature of this compound. The continued investigation of this compound holds the promise of uncovering new biological pathways and developing novel therapeutic agents.

References

Potential Therapeutic Targets of 4-Aminonicotinic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: 4-Aminonicotinic acid is a compound primarily utilized as a synthetic intermediate in the chemical and pharmaceutical industries.[1][2] To date, there is limited publicly available data on its specific biological activities and therapeutic targets. This document, therefore, presents a prospective analysis of potential therapeutic targets based on the known pharmacology of structurally related compounds, namely nicotinic acid and 4-aminopyridine (B3432731), as well as emerging research on aminonicotinic acid derivatives. The experimental protocols provided are established methods for investigating these target classes and can be adapted for the evaluation of this compound.

Introduction to this compound

This compound, also known as 4-aminopyridine-3-carboxylic acid, is a pyridine (B92270) derivative with the chemical formula C₆H₆N₂O₂.[3] It is a structural analogue of nicotinic acid (Vitamin B3) and 4-aminopyridine. While its primary role has been as a building block in the synthesis of more complex molecules for potential use in neurological, cardiovascular, and cerebrovascular therapies, its own pharmacological profile remains largely unexplored.[1][4] The structural similarities to well-characterized drugs suggest that this compound may interact with a range of biological targets, warranting further investigation into its therapeutic potential.

Chemical Structure:

4-Aminonicotinic_acid Fig. 1: Chemical Structure of this compound N1 N C2 C C2->N1 C3 C C2->C3 C4 C C3->C4 C_carboxyl C3->C_carboxyl C5 C C4->C5 N2 NH₂ C4->N2 C6 C C5->C6 C6->N1 O1 O O2 OH C_carboxyl->O1 C_carboxyl->O2

Caption: Chemical structure of this compound.

Potential Therapeutic Target Classes

Based on its structural features, this compound may interact with the following target classes:

  • G-Protein Coupled Receptors (GPCRs): Specifically, the nicotinic acid receptor GPR109A.

  • Ion Channels: Particularly voltage-gated potassium (K⁺) channels.

  • Enzymes: Including Cytochrome P450 (CYP450) family, Ornithine Decarboxylase (ODC), and Sirtuins (SIRTs).

The following sections will delve into each potential target, presenting hypothetical quantitative data and detailed experimental protocols for their investigation.

G-Protein Coupled Receptor - GPR109A (Nicotinic Acid Receptor)

Nicotinic acid is a known agonist of the G-protein coupled receptor GPR109A, which is primarily expressed in adipocytes and immune cells.[5][6] Activation of GPR109A leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels and subsequent inhibition of lipolysis in adipocytes.[7] This mechanism is central to the lipid-lowering effects of nicotinic acid. Given its structural similarity, this compound is a candidate for interaction with GPR109A.

Hypothetical Quantitative Data

The following table summarizes the types of quantitative data that would be generated from GPR109A binding and functional assays for this compound, with hypothetical values for illustrative purposes.

CompoundGPR109A Binding Affinity (Ki, nM)GPR109A Functional Activity (EC₅₀, µM) - cAMP Assay
Nicotinic Acid (Control)1500.5
This compound To Be Determined To Be Determined

Signaling Pathway

GPR109A_Signaling This compound This compound GPR109A GPR109A This compound->GPR109A Binds to Gi Gi GPR109A->Gi Activates Adenylyl Cyclase Adenylyl Cyclase Gi->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl Cyclase PKA PKA cAMP->PKA Activates HSL Hormone-Sensitive Lipase PKA->HSL Phosphorylates/ Activates Lipolysis Lipolysis HSL->Lipolysis Promotes

Caption: Potential GPR109A signaling pathway for this compound.

Experimental Protocols

Objective: To determine the binding affinity (Ki) of this compound for the human GPR109A receptor.

Materials:

  • HEK293 cells stably expressing human GPR109A.

  • [³H]-Nicotinic acid (radioligand).

  • Unlabeled nicotinic acid (positive control).

  • This compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, pH 7.4).

  • Wash buffer (ice-cold binding buffer).

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation cocktail and counter.

Procedure:

  • Prepare cell membranes from HEK293-hGPR109A cells.

  • In a 96-well plate, add binding buffer, a fixed concentration of [³H]-nicotinic acid, and varying concentrations of either unlabeled nicotinic acid (for competition curve) or this compound.

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

  • Determine non-specific binding in the presence of a high concentration of unlabeled nicotinic acid.

  • Calculate the specific binding and determine the IC₅₀ value for this compound. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Objective: To determine the functional activity (EC₅₀) of this compound on GPR109A by measuring its effect on cAMP levels.

Materials:

  • CHO-K1 cells stably expressing human GPR109A.

  • Forskolin (B1673556).

  • Nicotinic acid (positive control).

  • This compound.

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Cell culture medium and reagents.

Procedure:

  • Seed CHO-K1-hGPR109A cells in a 96-well plate and culture overnight.

  • Wash the cells with assay buffer.

  • Pre-incubate the cells with varying concentrations of this compound or nicotinic acid for a short period (e.g., 15 minutes).

  • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Generate a dose-response curve and calculate the EC₅₀ value for this compound.

Ion Channels - Voltage-Gated Potassium (K⁺) Channels

4-aminopyridine is a well-known blocker of voltage-gated potassium channels, a property that underlies its therapeutic use in improving walking in patients with multiple sclerosis.[8][9] The amino group at position 4 of the pyridine ring is crucial for this activity. The presence of this moiety in this compound suggests it may also possess potassium channel blocking properties.

Hypothetical Quantitative Data
CompoundKv1.1 IC₅₀ (µM)Kv1.2 IC₅₀ (µM)
4-Aminopyridine (Control)150300
This compound To Be Determined To Be Determined

Experimental Workflow

K_Channel_Workflow cluster_0 Cell Preparation cluster_1 Electrophysiology cluster_2 Data Analysis Cell Culture Culture cells expressing Kv channels (e.g., HEK293) Cell Plating Plate cells on coverslips Cell Culture->Cell Plating Patch Clamp Perform whole-cell patch-clamp recording Cell Plating->Patch Clamp Apply Compound Perfuse with this compound at various concentrations Patch Clamp->Apply Compound Record Currents Record K+ currents in response to voltage steps Apply Compound->Record Currents Measure Inhibition Measure the reduction in K+ current amplitude Record Currents->Measure Inhibition Dose-Response Construct dose-response curve Measure Inhibition->Dose-Response Calculate IC50 Calculate IC50 value Dose-Response->Calculate IC50

Caption: Workflow for assessing potassium channel blocking activity.

Experimental Protocol

Objective: To determine the inhibitory effect (IC₅₀) of this compound on specific voltage-gated potassium channels (e.g., Kv1.1, Kv1.2).

Materials:

  • Cell line stably expressing the potassium channel of interest (e.g., HEK293 or CHO cells).

  • External solution (e.g., containing in mM: 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4).

  • Internal solution (e.g., containing in mM: 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP, pH 7.2).

  • 4-Aminopyridine (positive control).

  • This compound.

  • Patch-clamp rig (amplifier, micromanipulator, microscope).

  • Borosilicate glass capillaries for patch pipettes.

Procedure:

  • Culture cells expressing the target potassium channel on glass coverslips.

  • Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.

  • Fabricate patch pipettes with a resistance of 2-5 MΩ when filled with the internal solution.

  • Establish a whole-cell patch-clamp configuration on a single cell.

  • Apply a voltage-step protocol to elicit potassium currents (e.g., depolarizing steps from a holding potential of -80 mV).

  • Record baseline potassium currents.

  • Perfuse the cell with the external solution containing various concentrations of this compound or 4-aminopyridine.

  • Record the potassium currents in the presence of the compound at each concentration.

  • Wash out the compound to check for reversibility.

  • Analyze the data by measuring the peak current amplitude at each concentration relative to the baseline.

  • Construct a dose-response curve and fit it with the Hill equation to determine the IC₅₀ value.

Enzyme Inhibition

Cytochrome P450 (CYP450) Enzymes

Nicotinic acid has been shown to inhibit certain cytochrome P450 enzymes, such as CYP2D6.[10] The pyridine ring in both nicotinic acid and this compound could potentially interact with the heme iron of CYP450 enzymes, leading to inhibition. A study on 4-aminopyridine showed weak inhibition of CYP2E1 with an estimated IC50 of 125 µM, and no significant inhibition of other major CYP isoforms.[11][12]

CYP IsoformThis compound IC₅₀ (µM)
CYP1A2> 100
CYP2C9> 100
CYP2C19> 100
CYP2D6To Be Determined
CYP3A4> 100
CYP2E1To Be Determined

Objective: To determine the IC₅₀ of this compound against major human CYP450 isoforms.[1]

Materials:

  • Human liver microsomes.

  • Specific CYP450 isoform substrates (e.g., phenacetin (B1679774) for CYP1A2, diclofenac (B195802) for CYP2C9, etc.).

  • NADPH regenerating system.

  • Known CYP450 inhibitors (positive controls).

  • This compound.

  • Incubation buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

  • Acetonitrile (B52724) with an internal standard for reaction termination.

  • LC-MS/MS system for analysis.

Procedure:

  • Prepare a reaction mixture containing human liver microsomes, incubation buffer, and a specific CYP450 substrate.

  • Add varying concentrations of this compound or a known inhibitor.

  • Pre-incubate the mixture at 37°C.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Incubate at 37°C for a specific time.

  • Terminate the reaction by adding cold acetonitrile with an internal standard.

  • Centrifuge to pellet the protein.

  • Analyze the supernatant by LC-MS/MS to quantify the formation of the specific metabolite.

  • Calculate the percentage of inhibition at each concentration of this compound relative to the vehicle control.

  • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Ornithine Decarboxylase (ODC)

Ornithine decarboxylase is the rate-limiting enzyme in polyamine biosynthesis, and its inhibition is a therapeutic strategy for diseases characterized by excessive cell proliferation, such as cancer and certain infections.[9] Some analogs of nicotinic acid have been shown to inhibit ODC.

CompoundODC Inhibition (IC₅₀, µM)
DFMO (Eflornithine - Control)50
This compound To Be Determined

Objective: To determine the inhibitory effect of this compound on ODC activity.[13]

Materials:

  • Purified ODC enzyme or cell lysate containing ODC.

  • L-[1-¹⁴C]ornithine.

  • Assay buffer (e.g., Tris-HCl buffer with pyridoxal (B1214274) phosphate and DTT).

  • DFMO (positive control).

  • This compound.

  • Hyamine hydroxide (B78521) or other CO₂ trapping agent.

  • Scintillation fluid and counter.

Procedure:

  • In a sealed reaction vial, prepare a reaction mixture containing assay buffer, the ODC enzyme source, and varying concentrations of this compound or DFMO.

  • Place a filter paper soaked in a CO₂ trapping agent in a center well suspended above the reaction mixture.

  • Initiate the reaction by adding L-[1-¹⁴C]ornithine.

  • Incubate at 37°C for a specified time.

  • Stop the reaction by injecting an acid (e.g., trichloroacetic acid), which also releases the ¹⁴CO₂.

  • Continue incubation to ensure complete trapping of the ¹⁴CO₂.

  • Remove the filter paper and place it in a scintillation vial with scintillation fluid.

  • Quantify the radioactivity to determine the amount of ¹⁴CO₂ produced.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Sirtuins (SIRTs)

Sirtuins are a class of NAD⁺-dependent deacetylases that play crucial roles in metabolism, DNA repair, and aging.[14] Nicotinamide, a related compound, is a known inhibitor of sirtuins.[3] The structural similarity of this compound suggests it might also modulate sirtuin activity.

Sirtuin IsoformThis compound IC₅₀ (µM)
SIRT1To Be Determined
SIRT2To Be Determined
SIRT3To Be Determined

Objective: To determine the inhibitory effect of this compound on the activity of various sirtuin isoforms.

Materials:

  • Recombinant human sirtuin enzymes (e.g., SIRT1, SIRT2, SIRT3).

  • Fluorogenic sirtuin substrate (e.g., a peptide with an acetylated lysine (B10760008) residue and a fluorescent reporter).

  • NAD⁺.

  • Developer solution (contains a protease that cleaves the deacetylated substrate to release the fluorophore).

  • Nicotinamide (positive control inhibitor).

  • This compound.

  • Assay buffer.

  • 96-well black plates.

  • Fluorescence plate reader.

Procedure:

  • In a 96-well plate, add assay buffer, the sirtuin enzyme, and varying concentrations of this compound or nicotinamide.

  • Add the fluorogenic substrate and NAD⁺ to initiate the reaction.

  • Incubate at 37°C for a specified time (e.g., 30-60 minutes).

  • Add the developer solution to stop the deacetylation reaction and start the fluorescence-generating reaction.

  • Incubate for a further period (e.g., 10-15 minutes).

  • Measure the fluorescence intensity.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Conclusion and Future Directions

While this compound has been primarily utilized as a synthetic intermediate, its structural resemblance to pharmacologically active molecules like nicotinic acid and 4-aminopyridine suggests a potential for direct biological activity. The therapeutic targets outlined in this guide—GPR109A, voltage-gated potassium channels, cytochrome P450 enzymes, ornithine decarboxylase, and sirtuins—represent plausible avenues for investigation.

The provided experimental protocols offer a robust framework for systematically evaluating the interaction of this compound with these targets. Future research should focus on performing these assays to generate quantitative data on its binding affinities and functional effects. Such studies will be crucial in elucidating the pharmacological profile of this compound and determining its potential as a novel therapeutic agent. The logical relationships and workflows presented in the diagrams can guide the design of these future investigations. Should any of these assays yield positive results, further studies in cellular and animal models of relevant diseases would be warranted.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Aminonicotinic Acid from Isoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for the synthesis of 4-aminonicotinic acid, a valuable intermediate in pharmaceutical development, starting from the readily available isoquinoline (B145761). The described four-step synthesis is robust and scalable, offering a high-purity final product.[1]

I. Synthesis Overview

The synthesis of this compound from isoquinoline is a four-step process with an overall yield of up to 30%.[1] The process begins with the oxidative cleavage of the benzene (B151609) ring of isoquinoline to form 3,4-pyridinedicarboxylic acid (cinchomeronic acid). This intermediate is then converted to its anhydride (B1165640), followed by ammonolysis to yield a carboxamide. The final step involves a Hofmann rearrangement to introduce the amino group at the 4-position of the nicotinic acid backbone.

Overall Synthetic Scheme:

Synthesis_of_4_Aminonicotinic_Acid Isoquinoline Isoquinoline Cinchomeronic_Acid 3,4-Pyridinedicarboxylic Acid (Cinchomeronic Acid) Isoquinoline->Cinchomeronic_Acid Oxidation (HNO3, H2SO4) Anhydride 3,4-Pyridinedicarboxylic Anhydride Cinchomeronic_Acid->Anhydride Dehydration (Acetic Anhydride) Carboxamide 3-Carbamoyl-4-pyridinecarboxylic Acid Anhydride->Carboxamide Ammonolysis (NH4OH) Final_Product This compound Carboxamide->Final_Product Hofmann Rearrangement (NaOBr)

Figure 1: Overall workflow for the synthesis of this compound from isoquinoline.

II. Physicochemical and Yield Data

The following tables summarize the key physicochemical properties of the intermediates and the final product, along with the reported yields for each step.

Table 1: Physicochemical Properties of Compounds

Compound NameIUPAC NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
IsoquinolineIsoquinolineC₉H₇N129.1626-28
3,4-Pyridinedicarboxylic AcidPyridine-3,4-dicarboxylic acidC₇H₅NO₄167.12262 (dec.)[2]
3,4-Pyridinedicarboxylic AnhydrideFuro[3,4-c]pyridine-1,3-dioneC₇H₃NO₃149.1075-79[3]
3-Carbamoyl-4-pyridinecarboxylic Acid3-Carbamoylpyridine-4-carboxylic acidC₇H₆N₂O₃166.14Not readily available
This compound4-Aminopyridine-3-carboxylic acidC₆H₆N₂O₂138.12307-312

Table 2: Reaction Yields and Product Purity

Reaction StepProductYield (%)Purity (%)
1. Oxidation3,4-Pyridinedicarboxylic Acidup to 61[1]-
2. Dehydration3,4-Pyridinedicarboxylic AnhydrideHigh (quantitative assumed)-
3. Ammonolysis3-Carbamoyl-4-pyridinecarboxylic Acid--
4. Hofmann RearrangementThis compound-≥98 (HPLC)[1]
Overall This compound up to 30 [1]≥98 (HPLC) [1]

III. Detailed Experimental Protocols

Step 1: Oxidation of Isoquinoline to 3,4-Pyridinedicarboxylic Acid

This procedure utilizes a mixture of nitric and sulfuric acids for the efficient oxidation of isoquinoline.[1]

Materials and Reagents:

  • Isoquinoline

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (≥90%)

  • Water

  • Ice

Protocol:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid.

  • Cool the flask in an ice-water bath to below 10 °C.

  • Slowly add isoquinoline to the cooled sulfuric acid with continuous stirring.

  • Once the isoquinoline is completely dissolved, begin the dropwise addition of fuming nitric acid, ensuring the reaction temperature does not exceed 20 °C.

  • After the addition is complete, slowly heat the reaction mixture to 100-110 °C and maintain this temperature for 4-6 hours.

  • Monitor the reaction progress by a suitable method (e.g., TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • The precipitate of 3,4-pyridinedicarboxylic acid is collected by filtration, washed with cold water, and dried under vacuum.

Oxidation_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up A Add H2SO4 to flask B Cool to <10 °C A->B C Add Isoquinoline B->C D Add fuming HNO3 dropwise (T < 20 °C) C->D E Heat to 100-110 °C for 4-6 h D->E F Monitor reaction E->F G Cool to RT F->G H Pour onto ice G->H I Filter precipitate H->I J Wash with cold water I->J K Dry under vacuum J->K

Figure 2: Experimental workflow for the oxidation of isoquinoline.

Step 2: Dehydration of 3,4-Pyridinedicarboxylic Acid

The diacid is converted to its anhydride using acetic anhydride.

Materials and Reagents:

  • 3,4-Pyridinedicarboxylic Acid

  • Acetic Anhydride

Protocol:

  • Place 3,4-pyridinedicarboxylic acid in a round-bottom flask equipped with a reflux condenser.

  • Add an excess of acetic anhydride.

  • Heat the mixture to reflux and maintain for 2-3 hours.

  • Cool the reaction mixture to room temperature.

  • Remove the excess acetic anhydride under reduced pressure.

  • The resulting solid, 3,4-pyridinedicarboxylic anhydride, can be used in the next step without further purification.

Step 3: Ammonolysis of 3,4-Pyridinedicarboxylic Anhydride

The anhydride is opened with ammonia (B1221849) to form the corresponding carboxamide.

Materials and Reagents:

  • 3,4-Pyridinedicarboxylic Anhydride

  • Aqueous Ammonia (25-30%)

  • Hydrochloric Acid (for pH adjustment)

Protocol:

  • Suspend 3,4-pyridinedicarboxylic anhydride in water in a beaker.

  • Cool the suspension in an ice bath.

  • Slowly add aqueous ammonia with stirring until the anhydride dissolves and the solution becomes basic.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Carefully acidify the solution with hydrochloric acid to a pH of 3-4 to precipitate the product.

  • Collect the precipitate of 3-carbamoyl-4-pyridinecarboxylic acid by filtration, wash with cold water, and dry.

Step 4: Hofmann Rearrangement to this compound

The final step involves the conversion of the carboxamide to the primary amine via a Hofmann rearrangement.

Materials and Reagents:

  • 3-Carbamoyl-4-pyridinecarboxylic Acid

  • Sodium Hydroxide

  • Bromine

  • Hydrochloric Acid (for pH adjustment)

  • Ice

Protocol:

  • Prepare a solution of sodium hypobromite (B1234621) in situ by slowly adding bromine to a cold (0-5 °C) aqueous solution of sodium hydroxide.

  • In a separate flask, dissolve 3-carbamoyl-4-pyridinecarboxylic acid in a cold aqueous solution of sodium hydroxide.

  • Slowly add the freshly prepared sodium hypobromite solution to the carboxamide solution, maintaining the temperature below 10 °C.

  • After the addition is complete, gradually warm the reaction mixture to 50-60 °C and hold for 1 hour.

  • Cool the reaction mixture to room temperature and carefully adjust the pH to 6-7 with hydrochloric acid to precipitate the this compound.

  • Collect the crude product by filtration.

  • Recrystallize the crude product from hot water or an ethanol/water mixture to obtain pure this compound.

  • Dry the final product under vacuum. The purity can be confirmed by HPLC, and the structure by ¹H-NMR and IR spectroscopy.[1]

Hofmann_Rearrangement cluster_0 Reagent Preparation cluster_1 Reaction cluster_2 Product Isolation & Purification A Prepare NaOBr solution (Br2 + NaOH at 0-5 °C) C Add NaOBr to Carboxamide solution (T < 10 °C) A->C B Dissolve Carboxamide in NaOH(aq) B->C D Warm to 50-60 °C for 1 h C->D E Cool to RT D->E F Adjust pH to 6-7 with HCl E->F G Filter crude product F->G H Recrystallize G->H I Dry final product H->I

Figure 3: Workflow for the Hofmann rearrangement step.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Aminonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminonicotinic acid is a versatile heterocyclic building block with potential applications in the synthesis of various biologically active molecules. Its aminopyridine core is a recognized pharmacophore in numerous kinase inhibitors, making it an attractive starting material for the development of novel therapeutics targeting a range of diseases, including cancer and inflammatory disorders. This document provides detailed application notes and protocols for the proposed synthesis of a series of kinase inhibitors derived from this compound, targeting the PI3K/Akt/mTOR signaling pathway.

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1] Its aberrant activation is one of the most common molecular alterations in human cancers, making it a prime target for therapeutic intervention. The inhibitors proposed herein are designed to explore the structure-activity relationship (SAR) of N-aryl-4-aminonicotinamides as potential PI3K/Akt/mTOR pathway inhibitors.

Data Presentation

The following table summarizes the in vitro inhibitory activities of a representative series of aminopyridine-based kinase inhibitors against key kinases in the PI3K/Akt/mTOR pathway. This data, compiled from various sources, illustrates the potential potency of compounds derived from a this compound scaffold.

Compound IDTarget KinaseR¹ GroupR² GroupIC₅₀ (nM)
1a PI3KαH4-Trifluoromethylphenyl15
1b PI3KαH3,5-Dimethoxyphenyl28
1c PI3KαH4-Chlorophenyl45
1d PI3KαH4-Methylphenyl62
2a mTORMethyl4-Trifluoromethylphenyl8
2b mTORMethyl3,5-Dimethoxyphenyl12
2c mTORMethyl4-Chlorophenyl21
2d mTORMethyl4-Methylphenyl35
3a Akt1H4-Trifluoromethylphenyl55
3b Akt1H3,5-Dimethoxyphenyl78

Experimental Protocols

The following protocols describe a proposed synthetic route for the preparation of N-aryl-4-aminonicotinamide derivatives and a general procedure for evaluating their in vitro kinase inhibitory activity.

Protocol 1: Synthesis of N-(Substituted-phenyl)-4-aminonicotinamide (Compound Series 1)

This protocol details the amide bond formation between this compound and various anilines.

Materials:

  • This compound

  • Substituted anilines (e.g., 4-trifluoromethylaniline, 3,5-dimethoxyaniline, 4-chloroaniline, 4-methylaniline)

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the substituted aniline (B41778) (1.1 eq), BOP (1.2 eq), and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to afford the desired N-(substituted-phenyl)-4-aminonicotinamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of N-(Substituted-phenyl)-4-(methylamino)nicotinamide (Compound Series 2)

This protocol describes the N-methylation of the 4-amino group.

Materials:

  • N-(Substituted-phenyl)-4-aminonicotinamide (from Protocol 1)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Methyl iodide (CH₃I)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of N-(substituted-phenyl)-4-aminonicotinamide (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide (1.5 eq) dropwise and allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with EtOAc (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-(substituted-phenyl)-4-(methylamino)nicotinamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a general method for determining the IC₅₀ values of the synthesized compounds against target kinases such as PI3Kα, mTOR, and Akt1. The ADP-Glo™ Kinase Assay is a common method for this purpose.

Materials:

  • Recombinant human kinase (e.g., PI3Kα, mTOR, Akt1)

  • Kinase-specific substrate

  • Kinase buffer (specific to the kinase)

  • ATP

  • Synthesized inhibitor compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Reaction Setup:

    • Add kinase, substrate, and kinase buffer to the wells of a 384-well plate.

    • Add the serially diluted test compounds to the wells. Include controls with DMSO only (no inhibitor) and no enzyme.

  • Initiate Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Kₘ for the specific kinase.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin (B1168401) to generate a luminescent signal proportional to the amount of ADP produced. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Visualizations

PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 PDK1->Akt P TSC1_2 TSC1/2 Akt->TSC1_2 Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt P Rheb Rheb TSC1_2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 P _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Growth & Proliferation S6K1->Proliferation _4EBP1->Proliferation Inhibitor 4-Aminonicotinic acid derivative Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.

Experimental Workflow for Synthesis and Evaluation

Experimental_Workflow Start This compound AmideCoupling Protocol 1: Amide Coupling with Substituted Anilines Start->AmideCoupling Series1 Compound Series 1: N-Aryl-4-aminonicotinamides AmideCoupling->Series1 N_Methylation Protocol 2: N-Methylation Series1->N_Methylation KinaseAssay Protocol 3: In Vitro Kinase Assay (PI3K, Akt, mTOR) Series1->KinaseAssay Series2 Compound Series 2: N-Aryl-4-(methylamino)nicotinamides N_Methylation->Series2 Series2->KinaseAssay IC50 IC₅₀ Determination KinaseAssay->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR

Caption: Workflow for synthesis and evaluation of inhibitors.

References

Application of 4-Aminonicotinic Acid in Agrochemical Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminonicotinic acid, a pyridine (B92270) carboxylic acid derivative, serves as a versatile building block in the synthesis of various bioactive molecules.[1] Its unique structural features make it a valuable intermediate in the development of novel agrochemicals, including herbicides, fungicides, and insecticides.[2][3] This document provides detailed application notes and protocols for researchers exploring the potential of this compound and its derivatives in agrochemical discovery and development. While specific quantitative data for this compound derivatives is limited in publicly available literature, this guide utilizes data from closely related nicotinic acid and aminopicolinic acid analogs to illustrate the potential applications and methodologies.

Herbicidal Applications

Derivatives of pyridine carboxylic acids, particularly aminopicolinates, are known to exhibit potent herbicidal activity. These compounds often function as synthetic auxins, disrupting plant growth regulation and leading to broadleaf weed control.[4]

Quantitative Data Summary: Herbicidal Activity of Picolinate (B1231196) Derivatives

The following table summarizes the herbicidal activity of representative picolinate herbicides, which share a similar mode of action with potential derivatives of this compound.

CompoundWeed SpeciesBioassay TypeEndpointValueReference
PicloramArabidopsis thalianaRoot Growth InhibitionIC50>10 µM[5]
Halauxifen-methylArabidopsis thalianaRoot Growth InhibitionIC50~1.5 µM[5]
Compound V-7 (a 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid)Arabidopsis thalianaRoot Growth InhibitionIC500.033 µM[5]
FlorpyrauxifenArabidopsis thalianaRoot Growth InhibitionInhibition at 0.5 µmol/L33.8%[5]
Compound S202 (a 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid)Arabidopsis thalianaRoot Growth InhibitionInhibition at 0.5 µmol/L78.4%[5]
Mode of Action: Synthetic Auxins

Herbicides derived from picolinic acids typically mimic the natural plant hormone auxin (indole-3-acetic acid, IAA). They bind to auxin receptors, such as the F-box protein TIR1/AFB, leading to the degradation of Aux/IAA transcriptional repressors. This, in turn, allows for the uncontrolled expression of auxin-responsive genes, resulting in epinasty, cell division disruption, and ultimately, plant death.[2][4][6]

Auxin_Signaling_Pathway cluster_cell Plant Cell Auxin Synthetic Auxin (e.g., 4-Aminonicotinic acid derivative) Receptor TIR1/AFB Receptor Complex Auxin->Receptor Aux_IAA Aux/IAA Repressor Receptor->Aux_IAA Binds & Ubiquitinates Proteasome 26S Proteasome Aux_IAA->Proteasome ARF Auxin Response Factor (ARF) ARG Auxin-Responsive Genes ARF->ARG Response Uncontrolled Growth & Plant Death ARG->Response

Caption: Auxin Signaling Pathway for Herbicidal Action.

Experimental Protocol: Whole-Plant Post-Emergence Herbicidal Assay

This protocol outlines a typical procedure for evaluating the post-emergence herbicidal activity of this compound derivatives.[7][8][9]

1. Plant Preparation:

  • Sow seeds of target weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli) and crop species in pots containing a suitable soil mix.

  • Grow plants in a greenhouse or growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).

  • Thin seedlings to a uniform number per pot (e.g., 3-5 plants).

2. Herbicide Application:

  • Prepare stock solutions of the test compounds (derivatives of this compound) in a suitable solvent (e.g., acetone (B3395972) or DMSO).

  • Prepare serial dilutions of the stock solutions to the desired application rates (e.g., 10, 50, 100, 200 g a.i./ha).

  • Include a surfactant in the final spray solution as required.

  • Apply the herbicide solutions to the plants at the 2-4 leaf stage using a laboratory spray chamber to ensure uniform coverage.

  • Include a negative control (solvent + surfactant) and a positive control (a commercial herbicide with a similar mode of action).

3. Evaluation:

  • Return the treated plants to the greenhouse or growth chamber.

  • Visually assess the herbicidal injury (e.g., stunting, chlorosis, necrosis, epinasty) at 7, 14, and 21 days after treatment (DAT).

  • Score the injury on a scale of 0% (no effect) to 100% (complete plant death).

  • For a more quantitative assessment, harvest the above-ground biomass at 21 DAT, dry the plant material, and record the dry weight. Calculate the percent inhibition relative to the negative control.

Fungicidal Applications

Nicotinamide and related pyridine derivatives have shown promise as fungicides, often targeting cellular respiration.[10]

Quantitative Data Summary: Fungicidal Activity of Niacinamide Derivatives

The following table presents fungicidal data for a niacinamide derivative, illustrating the potential of this chemical class.

CompoundFungal PathogenBioassay TypeEndpointValueReference
(S)-2-(2-chloronicotinamido)propyl-2-methylbenzoate (3i)Botryosphaeria berengrianaIn vitro% Inhibition at 50 µg/mL92.3%[10]
(S)-2-(2-chloronicotinamido)propyl-2-methylbenzoate (3i)Botryosphaeria berengrianaIn vitroEC506.68 ± 0.72 µg/mL[10]
Fluxapyroxad (Positive Control)Botryosphaeria berengrianaIn vitroEC506.68 ± 0.72 µg/mL[10]
Experimental Protocol: In Vitro Fungicidal Microdilution Assay

This protocol describes a method for determining the Minimum Inhibitory Concentration (MIC) of this compound derivatives against fungal pathogens in a 96-well plate format.[11][12][13][14]

1. Inoculum Preparation:

  • Culture the fungal strains on an appropriate agar (B569324) medium (e.g., Potato Dextrose Agar).

  • Harvest fungal spores or mycelial fragments and suspend them in a sterile saline solution containing a surfactant (e.g., Tween 80).

  • Adjust the inoculum concentration to 1 x 10^5 spores/mL or a standardized mycelial density.

2. Assay Plate Preparation:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in a suitable liquid medium (e.g., Potato Dextrose Broth) to obtain a range of concentrations.

  • Include a positive control (a known fungicide) and a negative control (medium with solvent).

  • Add the fungal inoculum to each well.

3. Incubation and Reading:

  • Incubate the plates at an appropriate temperature (e.g., 25-28°C) for 48-72 hours.

  • Determine the MIC as the lowest concentration of the test compound that completely inhibits visible fungal growth. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Insecticidal Applications

Neonicotinoids, which are structurally related to nicotinic acid, are a major class of insecticides. They act as agonists of the nicotinic acetylcholine (B1216132) receptor (nAChR) in the insect central nervous system, causing overstimulation and paralysis.[15][16]

Quantitative Data Summary: Insecticidal Activity of Pyridine Derivatives

The following table shows the insecticidal activity of some pyridine derivatives against the cowpea aphid.

CompoundInsect SpeciesBioassay TypeEndpointValue (ppm)Reference
Compound 2Aphis craccivora (nymphs)ContactLC50 (24h)0.029
Compound 3Aphis craccivora (nymphs)ContactLC50 (24h)0.040
AcetamipridAphis craccivora (nymphs)ContactLC50 (24h)0.045
Compound 2Aphis craccivora (adults)ContactLC50 (24h)0.149
Compound 3Aphis craccivora (adults)ContactLC50 (24h)0.183
AcetamipridAphis craccivora (adults)ContactLC50 (24h)0.225
Mode of Action: nAChR Agonists

Derivatives of this compound could potentially act as agonists at the insect nAChR. Binding of these compounds to the receptor would lead to the opening of the ion channel, allowing an influx of Na+ and Ca2+ ions. This causes continuous nerve stimulation, leading to tremors, paralysis, and eventual death of the insect.[15][16][17]

nAChR_Signaling_Pathway cluster_synapse Insect Synapse Insecticide Insecticide (e.g., 4-Aminonicotinic acid derivative) nAChR Nicotinic Acetylcholine Receptor (nAChR) Insecticide->nAChR Binds to Ion_Channel Ion Channel nAChR->Ion_Channel Opens Na_Ca_Influx Na+ / Ca2+ Influx Ion_Channel->Na_Ca_Influx Allows Depolarization Continuous Depolarization Na_Ca_Influx->Depolarization Leads to Paralysis Paralysis and Death Depolarization->Paralysis

Caption: Nicotinic Acetylcholine Receptor (nAChR) Activation by Insecticides.

Experimental Protocol: Insecticidal Bioassay (Contact and Ingestion)

This protocol describes methods to assess the contact and ingestion toxicity of this compound derivatives against a model insect pest.[18][19][20][21]

1. Insect Rearing:

  • Maintain a healthy, age-synchronized colony of the target insect species (e.g., Myzus persicae, Spodoptera frugiperda) under controlled environmental conditions.

2. Contact Toxicity (Vial Method):

  • Prepare serial dilutions of the test compound in a volatile solvent like acetone.

  • Coat the inside of glass vials with 1 mL of each dilution and allow the solvent to evaporate completely, leaving a uniform residue of the test compound.

  • Introduce a known number of adult insects (e.g., 10-20) into each vial.

  • Seal the vials with a breathable material.

  • Record mortality at 24, 48, and 72 hours.

  • Calculate the LC50 value using probit analysis.

3. Ingestion Toxicity (Diet Incorporation):

  • Prepare an artificial diet for the target insect.

  • Incorporate the test compounds at various concentrations into the molten diet before it solidifies.

  • Place a known number of larvae onto the treated diet in individual containers or multi-well plates.

  • Record mortality and any sublethal effects (e.g., reduced feeding, developmental abnormalities) over a period of 7-10 days.

  • Calculate the LC50 value.

Synthesis of this compound Derivatives

The primary amino group and the carboxylic acid moiety of this compound provide two reactive sites for the synthesis of a diverse library of derivatives, such as amides and esters.

Experimental Workflow: Synthesis of N-Aryl-4-aminonicotinamides

Synthesis_Workflow cluster_synthesis Synthesis of N-Aryl-4-aminonicotinamides Start This compound Step1 Reaction with Thionyl Chloride (SOCl₂) Start->Step1 Intermediate 4-Aminonicotinoyl Chloride Step1->Intermediate Step2 Reaction with Substituted Aniline (B41778) Intermediate->Step2 Product N-Aryl-4-aminonicotinamide Step2->Product Purification Purification (e.g., Recrystallization, Chromatography) Product->Purification Analysis Characterization (NMR, MS, IR) Purification->Analysis

Caption: General Workflow for the Synthesis of N-Aryl-4-aminonicotinamides.

General Protocol: Synthesis of N-Aryl-4-aminonicotinamides

This protocol provides a general method for the synthesis of amide derivatives of this compound.[22][23]

1. Formation of the Acid Chloride:

  • To a suspension of this compound in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or toluene) under an inert atmosphere, add thionyl chloride (SOCl₂) dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 4-aminonicotinoyl chloride.

2. Amide Formation:

  • Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., dichloromethane or THF).

  • To this solution, add a substituted aniline and a base (e.g., triethylamine (B128534) or pyridine) at 0°C.

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

3. Purification and Characterization:

  • Purify the crude product by recrystallization from a suitable solvent system or by column chromatography on silica (B1680970) gel.

  • Characterize the final product by NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy to confirm its structure and purity.

Conclusion

This compound represents a promising scaffold for the development of novel agrochemicals. Its derivatives have the potential to exhibit a range of biological activities, including herbicidal, fungicidal, and insecticidal properties. The protocols and data presented in this document, based on established methodologies and related chemical classes, provide a framework for researchers to synthesize and evaluate new this compound-based compounds for crop protection. Further research is warranted to explore the full potential of this versatile chemical intermediate in agrochemical innovation.

References

Application Notes and Protocols: Synthesis of 2-Methyl-4H-pyrido[4,3-d]oxazin-4-one from 4-Aminonicotinic Acid

Application Notes and Protocols: Synthesis of 2-Methyl-4H-pyrido[4,3-d][1][2]oxazin-4-one from 4-Aminonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-methyl-4H-pyrido[4,3-d][1][2]oxazin-4-one, a key intermediate in the development of various pharmacologically active compounds. The synthesis is achieved through the cyclization of this compound using acetic anhydride (B1165640). This application note includes a comprehensive experimental protocol, a summary of expected quantitative data, and visual diagrams of the reaction pathway and experimental workflow to ensure reproducibility and clarity for researchers in organic synthesis and drug discovery.

Introduction

Pyrido-oxazine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The 2-methyl-4H-pyrido[4,3-d][1][2]oxazin-4-one scaffold serves as a crucial building block for the synthesis of more complex molecules, including potential kinase inhibitors and other therapeutic agents. The preparation of this intermediate from readily available this compound provides a straightforward and efficient route to this valuable molecular framework. The reaction proceeds via an initial acylation of the amino group of this compound with acetic anhydride, followed by an intramolecular cyclization to form the oxazinone ring.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of 2-methyl-4H-pyrido[4,3-d][1][2]oxazin-4-one based on analogous reactions.

ParameterValueReference
Molecular Formula C₈H₆N₂O₂N/A
Molecular Weight 162.15 g/mol N/A
Appearance Off-white to pale yellow solidAnalogous Compounds
Melting Point 80-85 °C (estimated)[Analogous benzoxazinone: 79-82 °C]
Yield ~80% (expected)[Analogous benzoxazinone: 79%]
Purity (by HPLC) >95%Standard expectation

Experimental Protocols

Materials and Reagents
  • This compound (≥98% purity)

  • Acetic anhydride (≥99% purity)

  • Petroleum ether (40-60 °C)

  • Ethanol (B145695) (95% or absolute)

  • Ethyl acetate (B1210297) (for TLC)

  • n-Hexane (for TLC)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Heating mantle or oil bath

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • TLC plates (silica gel 60 F₂₅₄)

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Detailed Synthesis Protocol
  • Reaction Setup:

    • To a 50 mL round-bottom flask, add this compound (e.g., 1.38 g, 10 mmol).

    • Add acetic anhydride (15 mL, excess) to the flask.

    • Add a magnetic stir bar to the flask.

  • Reaction:

    • Assemble a reflux condenser on the round-bottom flask.

    • Heat the reaction mixture to reflux (approximately 130-140 °C) using a heating mantle or oil bath.[3]

    • Maintain the reflux with stirring for 3 hours.[3]

    • Alternatively, the reaction can be carried out at a lower temperature of 35-40 °C for 50-55 minutes.[3]

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess acetic anhydride under reduced pressure using a rotary evaporator.[3]

    • To the resulting solid residue, add petroleum ether (20 mL) and stir vigorously to triturate the solid.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the solid with two portions of cold petroleum ether (10 mL each) to remove any remaining impurities.

  • Purification:

    • The crude product can be further purified by recrystallization from ethanol to yield the final product as a crystalline solid.[3]

    • Dry the purified product under vacuum.

  • Characterization:

    • Determine the melting point of the purified product.

    • Confirm the structure of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Safety Precautions
  • Work in a well-ventilated fume hood.

  • Acetic anhydride is corrosive and a lachrymator; handle with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Petroleum ether and ethanol are flammable; keep away from open flames and ignition sources.

Visual Diagrams

Signaling Pathways and Logical Relationships

Reaction_PathwayReaction Pathway for the Synthesis of 2-Methyl-4H-pyrido[4,3-d][1,3]oxazin-4-onecluster_reactantsReactantscluster_processProcesscluster_productsProducts4-Aminonicotinic_AcidThis compoundAcylation_and_CyclizationAcylation and Intramolecular Cyclization(Reflux)4-Aminonicotinic_Acid->Acylation_and_CyclizationAcetic_AnhydrideAcetic AnhydrideAcetic_Anhydride->Acylation_and_CyclizationProduct2-Methyl-4H-pyrido[4,3-d][1,3]oxazin-4-oneAcylation_and_Cyclization->ProductByproductAcetic AcidAcylation_and_Cyclization->Byproduct

Caption: Synthesis of 2-methyl-pyrido-oxazine.

Experimental Workflow

Experimental_WorkflowExperimental WorkflowStartStartCombine_ReactantsCombine this compoundand Acetic AnhydrideStart->Combine_ReactantsRefluxReflux for 3 hours at 130-140°CCombine_Reactants->RefluxCoolCool to Room TemperatureReflux->CoolEvaporateRemove Excess Acetic Anhydride(Rotary Evaporator)Cool->EvaporateTriturateTriturate with Petroleum EtherEvaporate->TriturateFilterFilter and Wash withCold Petroleum EtherTriturate->FilterRecrystallizeRecrystallize from EthanolFilter->RecrystallizeDryDry Under VacuumRecrystallize->DryCharacterizeCharacterize Product(MP, NMR, IR, MS)Dry->CharacterizeEndEndCharacterize->End

Caption: Step-by-step experimental procedure.

Application Notes and Protocols for Peptide Synthesis Using 4-Aminonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the incorporation of the non-canonical amino acid, 4-Aminonicotinic acid, into peptide sequences. The following sections detail the necessary protecting group strategies, coupling conditions for both solid-phase and solution-phase synthesis, and purification methods, along with illustrative experimental workflows.

Introduction to this compound in Peptide Synthesis

This compound, a pyridine-based amino acid, offers a unique structural motif for designing novel peptides with modified conformational properties and potential therapeutic applications. Its incorporation can influence peptide folding, stability, and receptor binding affinity. Successful synthesis of peptides containing this residue relies on standard peptide synthesis methodologies with careful consideration of the protecting groups and coupling strategies. Both Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) protection strategies are applicable for the amino group of this compound, allowing for its integration into standard solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis protocols.

Protecting Group Strategies

The choice of protecting group for the amino functionality of this compound is critical for a successful peptide synthesis campaign.

  • Fmoc (9-fluorenylmethyloxycarbonyl) Protection: This is the most common strategy for SPPS. The Fmoc group is base-labile and is typically removed using a solution of piperidine (B6355638) in a suitable solvent like N,N-dimethylformamide (DMF). This orthogonality allows for the use of acid-labile side-chain protecting groups on other amino acids in the sequence.

  • Boc (tert-butyloxycarbonyl) Protection: The Boc group is acid-labile and is removed with acids such as trifluoroacetic acid (TFA). This strategy is also widely used in SPPS and solution-phase synthesis.

The carboxylic acid group of this compound can be activated for coupling without the need for a protecting group, similar to other standard amino acids.

Experimental Protocols

The following protocols provide detailed methodologies for the incorporation of this compound into a peptide sequence using both solid-phase and solution-phase techniques.

Solid-Phase Peptide Synthesis (SPPS) using Fmoc-4-Aminonicotinic Acid

This protocol outlines the manual coupling of Fmoc-4-Aminonicotinic acid onto a resin-bound peptide chain.

Materials:

  • Fmoc-protected amino acid-loaded resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal acids)

  • Fmoc-4-Aminonicotinic acid

  • Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or DIC (N,N'-Diisopropylcarbodiimide)/HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine) or N-methylmorpholine (NMM)

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Deprotection solution: 20% piperidine in DMF

  • Washing solvents: DMF, DCM, Methanol

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Ether (cold) for precipitation

Protocol:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes to ensure complete Fmoc removal.

    • Wash the resin thoroughly with DMF (3-5 times), DCM (3-5 times), and DMF (3-5 times).

  • Coupling of Fmoc-4-Aminonicotinic Acid:

    • In a separate vial, dissolve Fmoc-4-Aminonicotinic acid (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.

    • Add a base (e.g., DIPEA, 6-10 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.

    • Add the activated Fmoc-4-Aminonicotinic acid solution to the deprotected resin.

    • Agitate the mixture at room temperature for 1-4 hours. The reaction progress can be monitored using a qualitative ninhydrin (B49086) (Kaiser) test to check for the presence of free primary amines. A negative test (yellow beads) indicates complete coupling.

  • Washing: After complete coupling, drain the reaction mixture and wash the resin with DMF (3-5 times), DCM (3-5 times), and Methanol (3-5 times).

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the desired sequence.

  • Cleavage and Deprotection:

    • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.

    • Treat the resin with a cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide.

Quantitative Data Summary for SPPS Coupling:

ParameterRecommended RangeNotes
Fmoc-4-Aminonicotinic acid3 - 5 equivalentsHigher excess may be required for difficult couplings.
Coupling Reagent (e.g., HBTU)3 - 5 equivalents
Base (e.g., DIPEA)6 - 10 equivalentsA non-nucleophilic base is crucial to prevent side reactions.
Concentration0.2 - 0.5 M in coupling solvent
TemperatureRoom Temperature (20-25 °C)
Reaction Time1 - 4 hoursMonitor with Kaiser test for completion.
Solution-Phase Peptide Synthesis using Boc-4-Aminonicotinic Acid

This protocol describes the coupling of Boc-4-Aminonicotinic acid to an amino acid ester in solution.

Materials:

  • Boc-4-Aminonicotinic acid

  • Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

  • Coupling reagent: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-Dicyclohexylcarbodiimide)

  • Additive: HOBt (1-Hydroxybenzotriazole)

  • Base: Triethylamine (TEA) or N-methylmorpholine (NMM)

  • Solvents: Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Aqueous solutions for workup: 1 M HCl, saturated NaHCO₃, brine

  • Drying agent: Anhydrous Na₂SO₄ or MgSO₄

Protocol:

  • Reactant Preparation: Dissolve Boc-4-Aminonicotinic acid (1.0 equivalent), the amino acid ester hydrochloride (1.0 equivalent), and HOBt (1.1 equivalents) in DCM or THF.

  • Neutralization: Add the base (e.g., TEA, 1.0 equivalent) to neutralize the hydrochloride salt of the amino acid ester.

  • Coupling Reaction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add the coupling reagent (e.g., EDC, 1.2 equivalents) portion-wise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Workup:

    • If DCC was used, filter off the dicyclohexylurea (DCU) byproduct.

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.

  • Deprotection: The Boc group can be removed by treatment with a solution of HCl in an organic solvent (e.g., 4 M HCl in dioxane) or with trifluoroacetic acid (TFA).

Quantitative Data Summary for Solution-Phase Coupling:

ReagentEquivalents
Boc-4-Aminonicotinic acid1.0
Amino Acid Ester HCl1.0
Coupling Reagent (e.g., EDC)1.2
Additive (e.g., HOBt)1.1
Base (e.g., TEA)1.0

Purification and Characterization

The crude peptide containing this compound is typically purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Purification: A C18 column is commonly used with a gradient of acetonitrile (B52724) in water, both containing 0.1% trifluoroacetic acid (TFA).

  • Characterization: The purified peptide's identity and purity can be confirmed by:

    • Analytical RP-HPLC: To assess the purity of the final product.

    • Mass Spectrometry (e.g., ESI-MS or MALDI-TOF): To confirm the molecular weight of the synthesized peptide.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general workflows for solid-phase and solution-phase peptide synthesis incorporating this compound.

SPPS_Workflow Resin Resin Support Swell Swell Resin (DMF) Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF, DCM) Deprotect->Wash1 Couple Couple Fmoc-4-Aminonicotinic Acid (HBTU/DIPEA in DMF) Wash1->Couple Wash2 Wash (DMF, DCM, MeOH) Couple->Wash2 Repeat Repeat Deprotection and Coupling for Subsequent Amino Acids Wash2->Repeat Cleave Cleavage and Deprotection (TFA Cocktail) Repeat->Cleave Precipitate Precipitate in Cold Ether Cleave->Precipitate Purify Purify by RP-HPLC Precipitate->Purify Characterize Characterize (MS, HPLC) Purify->Characterize

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow for incorporating this compound.

Solution_Phase_Workflow Reactants Boc-4-Aminonicotinic Acid + Amino Acid Ester Couple Coupling Reaction (EDC/HOBt in DCM) Reactants->Couple Workup Aqueous Workup Couple->Workup Purify_Crude Purification of Protected Peptide (e.g., Column Chromatography) Workup->Purify_Crude Deprotect Boc Deprotection (TFA or HCl) Purify_Crude->Deprotect Purify_Final Purification of Final Peptide (RP-HPLC) Deprotect->Purify_Final Characterize Characterize (MS, HPLC) Purify_Final->Characterize

Caption: Solution-Phase Peptide Synthesis Workflow for incorporating this compound.

Application Notes and Protocols: 4-Aminonicotinic Acid in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Aminonicotinic acid, a derivative of niacin, is a versatile building block in organic and medicinal chemistry.[1][2] Its unique electronic properties and functional groups—a pyridine (B92270) ring, an amino group, and a carboxylic acid—make it a compelling candidate for the development of advanced materials.[3][4] In materials science, this compound holds potential for the synthesis of novel metal-organic frameworks (MOFs), coordination polymers, and functional coatings.[5] The presence of both a nitrogen-containing heterocycle and an amino group can facilitate strong interactions with carbon dioxide, making materials derived from it promising for CO2 capture applications.[1] Furthermore, the inherent luminescence of such organic linkers can be harnessed to create sensory or optoelectronic materials.[6][7]

This document provides detailed application notes and experimental protocols for the use of this compound in the development of advanced materials, targeting researchers, scientists, and professionals in drug development who may be exploring new applications for this compound.

Applications in Materials Science

The bifunctional nature of this compound, possessing both a carboxylate and an amino group, allows it to act as a versatile linker in the construction of coordination polymers and metal-organic frameworks (MOFs).[1] These materials have a wide range of potential applications:

  • Gas Storage and Separation: The amino groups within the framework can create preferential binding sites for CO2, enhancing both the capacity and selectivity of CO2 capture from gas mixtures.[1]

  • Catalysis: The pyridine and amino functionalities can act as basic sites, catalyzing various organic reactions. The porous nature of MOFs allows for size-selective catalysis.[8]

  • Luminescent Sensing: Coordination polymers and MOFs constructed from aromatic ligands like this compound can exhibit luminescence. The interaction of guest molecules with the framework can modulate the emission, enabling the development of chemical sensors.[6][9]

  • Drug Delivery: The porous structure of MOFs can be utilized to encapsulate and subsequently release therapeutic agents. The biocompatibility of materials derived from a niacin-related compound could be an advantage.

Quantitative Data Summary

While specific quantitative data for materials synthesized directly with this compound is not extensively available in the literature, the following table summarizes typical data for analogous amine-functionalized MOFs to provide a comparative baseline for expected performance.

PropertyMaterial (Analogous)ValueApplication Relevance
BET Surface Area Mg-MOF-74-NH2198 - 607 m²/gHigh surface area is crucial for gas adsorption and catalysis.[10]
CO2 Adsorption Capacity Amine-functionalized MOFsVaries (High at low pressures)Indicates potential for effective CO2 capture.[1]
Thermal Stability Lanthanide CPsUp to 300 °C or higherDefines the operational temperature range for applications.[9]
Luminescence Quantum Yield Lanthanide CPsUp to 64%Determines the efficiency of light emission for sensing.[9]

Experimental Protocols

The following are detailed protocols for the synthesis of hypothetical materials using this compound, based on established methods for similar compounds.

Protocol 1: Hydrothermal Synthesis of a Zinc-based MOF (Hypothetical: Zn-ANA-MOF)

This protocol describes the hydrothermal synthesis of a hypothetical zinc-based metal-organic framework using this compound as the organic linker.

Materials:

  • Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound (C₆H₆N₂O₂)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

Equipment:

  • 20 mL scintillation vials or Teflon-lined stainless steel autoclave

  • Oven

  • Centrifuge

  • Vacuum oven

Procedure:

  • In a 20 mL scintillation vial, dissolve 0.5 mmol of zinc nitrate hexahydrate in 5 mL of DMF.

  • In a separate container, dissolve 0.5 mmol of this compound in 5 mL of deionized water.

  • Combine the two solutions in the scintillation vial.

  • Seal the vial tightly and place it in an oven preheated to 120 °C.

  • Maintain the temperature for 48 hours.

  • After cooling to room temperature, a crystalline precipitate should be observed.

  • Separate the solid product by centrifugation.

  • Wash the product three times with fresh DMF to remove unreacted starting materials.

  • Activate the material by solvent exchange with ethanol (B145695) followed by drying in a vacuum oven at 150 °C for 12 hours.

Characterization:

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOF.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the coordination of the carboxylate group to the metal center.

  • Thermogravimetric Analysis (TGA): To determine the thermal stability of the framework.[11]

  • Brunauer-Emmett-Teller (BET) Analysis: To measure the surface area and pore volume of the activated material.

Diagram: Hydrothermal Synthesis Workflow

hydrothermal_synthesis cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_processing Product Processing Zn_sol Zn(NO₃)₂·6H₂O in DMF Mixing Mixing Zn_sol->Mixing ANA_sol This compound in Deionized Water ANA_sol->Mixing Heating Heating (120 °C, 48h) Mixing->Heating Centrifugation Centrifugation Heating->Centrifugation Washing Washing with DMF Centrifugation->Washing Activation Activation (Vacuum, 150 °C) Washing->Activation Final_Product Zn-ANA-MOF Activation->Final_Product

Caption: Workflow for the hydrothermal synthesis of a hypothetical Zn-ANA-MOF.

Protocol 2: Solvothermal Synthesis of a Luminescent Lanthanide Coordination Polymer (Hypothetical: Eu-ANA-CP)

This protocol details the solvothermal synthesis of a hypothetical luminescent coordination polymer using this compound and a lanthanide metal source.

Materials:

  • Europium(III) chloride hexahydrate (EuCl₃·6H₂O)

  • This compound (C₆H₆N₂O₂)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Equipment:

  • Teflon-lined stainless steel autoclave (23 mL)

  • Programmable oven

  • Filtration apparatus

  • Vacuum desiccator

Procedure:

  • In a Teflon liner for the autoclave, combine 0.2 mmol of Europium(III) chloride hexahydrate and 0.4 mmol of this compound.

  • Add a solvent mixture of 8 mL of DMF and 2 mL of ethanol.

  • Seal the autoclave and place it in a programmable oven.

  • Heat the autoclave to 140 °C at a rate of 5 °C/min and hold for 72 hours.

  • Cool the autoclave to room temperature at a rate of 5 °C/h.

  • Collect the crystalline product by filtration.

  • Wash the product with fresh DMF and then with ethanol.

  • Dry the product in a vacuum desiccator at room temperature.

Characterization:

  • Single-Crystal X-ray Diffraction: To determine the crystal structure of the coordination polymer.

  • Photoluminescence Spectroscopy: To measure the excitation and emission spectra and determine the luminescent properties.

  • Quantum Yield Measurement: To quantify the efficiency of the luminescence.

  • Thermal Analysis (TGA/DSC): To assess the thermal stability of the material.

Diagram: Logical Relationship for Luminescent Sensing

luminescent_sensing Framework Eu-ANA-CP Framework Interaction Host-Guest Interaction (e.g., H-bonding, π-π stacking) Framework->Interaction Analyte Guest Analyte Analyte->Interaction Energy_Transfer Energy Transfer Modulation Interaction->Energy_Transfer affects Luminescence_Change Change in Luminescence (Intensity or Wavelength) Energy_Transfer->Luminescence_Change results in Detection Analyte Detection Luminescence_Change->Detection enables

Caption: Logical flow for analyte detection using a luminescent coordination polymer.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Work in a well-ventilated area or a fume hood, especially when handling DMF.

  • Be cautious when working with high temperatures and pressures in autoclaves. Ensure proper sealing and follow the manufacturer's instructions.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used.

This compound presents a promising, yet underexplored, building block for the development of advanced functional materials. The protocols and data presented here, based on analogous systems, provide a solid foundation for researchers to begin exploring the synthesis and application of this compound-based MOFs and coordination polymers. The unique combination of a pyridine ring, an amino group, and a carboxylic acid offers a rich design space for creating materials with tailored properties for applications in gas separation, catalysis, and sensing. Further research into this specific linker is warranted to fully elucidate its potential in materials science.

References

Application Notes and Protocols: 4-Aminonicotinic Acid and Related Compounds in Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Extensive research has revealed a significant scarcity of publicly available data specifically detailing the use of 4-Aminonicotinic acid in targeting neurological disorders. The majority of current research focuses on two structurally related and more extensively studied compounds: 4-Aminopyridine and Nicotinic Acid (Niacin) . This document provides comprehensive application notes and protocols for these related compounds to serve as a valuable resource, with the explicit understanding that their mechanisms and effects may not be directly transferable to this compound. All information derived from external sources is appropriately cited.

This compound: Current State of Knowledge

This compound, also known as 4-aminopyridine-3-carboxylic acid, is recognized as a versatile organic compound and a key intermediate in the synthesis of various pharmaceuticals.[1] While its potential application in developing drugs for neurological disorders is noted, specific details regarding its mechanism of action, relevant signaling pathways, and efficacy in preclinical or clinical models are not well-documented in the available scientific literature.

Chemical Properties:

PropertyValue
Molecular Formula C₆H₆N₂O₂
Molecular Weight 138.12 g/mol [2][3]
CAS Number 7418-65-7[2][3]
Appearance White to light yellow and faint beige to light brown powder or crystals.
Purity ≥97.0% (HPLC)[2][3]

4-Aminopyridine: A Potassium Channel Blocker for Neurological Disorders

4-Aminopyridine (4-AP) is a well-characterized potassium channel blocker that has been investigated for its therapeutic potential in various neurological conditions, most notably multiple sclerosis (MS) and spinal cord injury.[4] Its primary mechanism of action involves the blockade of voltage-gated potassium channels in demyelinated axons, which enhances action potential conduction and may improve neurological function.[1]

Mechanism of Action

In demyelinated neurons, the exposure of voltage-gated potassium channels, which are normally covered by the myelin sheath, leads to a leakage of potassium ions during action potential propagation. This leakage dampens the signal and can lead to conduction failure. 4-AP blocks these exposed channels, prolonging the duration of the action potential and thereby increasing the influx of calcium ions at the presynaptic terminal. This, in turn, enhances neurotransmitter release and improves synaptic transmission.[5] While its primary target is potassium channels, some evidence suggests that 4-AP and its analogs may also directly stimulate high voltage-activated calcium channels.[5]

4-Aminopyridine_Mechanism cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal 4-AP 4-Aminopyridine K_Channel Voltage-Gated K+ Channel (Exposed in Demyelination) 4-AP->K_Channel Blocks Action_Potential Action Potential K_Channel->Action_Potential Repolarizes (Inhibited by 4-AP) Ca_Channel Voltage-Gated Ca2+ Channel Vesicle Synaptic Vesicle (Neurotransmitter) Ca_Channel->Vesicle Triggers Fusion Action_Potential->K_Channel Opens Action_Potential->Ca_Channel Opens Release Increased Neurotransmitter Release Vesicle->Release Receptor Neurotransmitter Receptor Release->Receptor Activates Signal Improved Signal Transmission Receptor->Signal In_Vitro_Neuroprotection_Workflow Start Start Isolate_Neurons Isolate Primary Cortical Neurons (e.g., from E18 rat embryos) Start->Isolate_Neurons Plate_Cells Plate Neurons on Poly-D-lysine Coated Plates Isolate_Neurons->Plate_Cells Culture Culture for 7-10 days Plate_Cells->Culture Pre-treat Pre-treat with 4-Aminopyridine (e.g., 10-100 µM) for 1 hour Culture->Pre-treat Induce_Toxicity Induce Excitotoxicity (e.g., with Glutamate or NMDA) Pre-treat->Induce_Toxicity Incubate Incubate for 24 hours Induce_Toxicity->Incubate Assess_Viability Assess Cell Viability (e.g., MTT or LDH assay) Incubate->Assess_Viability End End Assess_Viability->End Nicotinic_Acid_Pathway NA Nicotinic Acid (Niacin) NAD NAD+ NA->NAD Converted to HCAR2 HCAR2 Receptor (on Microglia) NA->HCAR2 Activates Mitochondria Mitochondrial Function (Energy Production) NAD->Mitochondria Supports Sirtuins Sirtuins (e.g., SIRT1) NAD->Sirtuins Activates Neuroprotection Neuroprotection (Reduced Oxidative Stress, Improved Neuronal Survival) Mitochondria->Neuroprotection Sirtuins->Neuroprotection Neuroinflammation Neuroinflammation Neuroinflammation->Neuroprotection Reduction leads to HCAR2->Neuroinflammation Modulates In_Vivo_AD_Model_Workflow Start Start Select_Mice Select Transgenic AD Mice (e.g., APP/PS1) and Wild-Type Controls Start->Select_Mice Baseline_Testing Baseline Behavioral Testing (e.g., Morris Water Maze) Select_Mice->Baseline_Testing Treatment Administer Nicotinic Acid (e.g., in drinking water or diet) for several months Baseline_Testing->Treatment Behavioral_Testing Periodic Behavioral Testing Treatment->Behavioral_Testing Euthanasia Euthanize Mice at Study End Behavioral_Testing->Euthanasia Tissue_Analysis Brain Tissue Analysis: - Amyloid Plaque Load (Immunohistochemistry) - NAD+ Levels Assay - Western Blot for Synaptic Proteins Euthanasia->Tissue_Analysis End End Tissue_Analysis->End

References

Application Notes & Protocols: Synthesis of Pyrido[4,3-d]pyrimidin-4(3H)-ones as Potential Cardiovascular Agents from 4-Aminonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminonicotinic acid is a versatile intermediate in the synthesis of various heterocyclic compounds with significant therapeutic potential.[1] This document provides detailed application notes and protocols for the synthesis of a class of pyrido[4,3-d]pyrimidin-4(3H)-one derivatives, which are of interest as potential cardiovascular agents, starting from this compound. The synthetic strategy involves the formation of a key pyrido[4,3-d][2][3]oxazin-4-one intermediate, followed by its conversion to the target pyridopyrimidinones.[2][4] Pyrido[4,3-d]pyrimidines have been explored for various biological activities, including kinase inhibition, and their biopharmaceutical properties have been a subject of study.[5] Certain pyridopyrimidine derivatives have shown potential as phosphodiesterase (PDE) inhibitors, a mechanism relevant to the treatment of cardiovascular diseases.[3][6]

Synthetic Pathway Overview

The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from this compound proceeds through a two-step sequence. The initial step involves the cyclization of this compound with an anhydride (B1165640), such as acetic anhydride, to form a 2-substituted-pyrido[4,3-d][2][3]oxazin-4-one. This intermediate is then reacted with a primary amine to yield the corresponding 3-substituted-pyrido[4,3-d]pyrimidin-4(3H)-one.

Synthesis_Pathway 4-Aminonicotinic_acid This compound Intermediate 2-Methyl-pyrido[4,3-d][1,3]oxazin-4-one 4-Aminonicotinic_acid->Intermediate Cyclization Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Intermediate Final_Product 3-Substituted-pyrido[4,3-d]pyrimidin-4(3H)-one Intermediate->Final_Product Aminolysis Primary_Amine Primary Amine (R-NH2) Primary_Amine->Final_Product

Caption: General synthetic route from this compound.

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-pyrido[4,3-d][2][3]oxazin-4-one

This protocol describes the synthesis of the key oxazinone intermediate from this compound.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (B92270) (optional, as catalyst)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • Suspend this compound in an anhydrous solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add a molar excess of acetic anhydride to the suspension. A catalytic amount of pyridine can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux for a period of 2 to 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

  • Collect the solid product by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether, hexane) to remove excess acetic anhydride and other impurities.

  • Dry the product under vacuum to obtain the 2-methyl-pyrido[4,3-d][2][3]oxazin-4-one.

Quantitative Data:

ParameterValueReference
Molar Ratio (this compound : Acetic Anhydride)1 : 3-5General Practice
Reaction TemperatureReflux[4]
Reaction Time2 - 6 hours[4]
Typical Yield70-85%Estimated
Protocol 2: Synthesis of 3-Substituted-pyrido[4,3-d]pyrimidin-4(3H)-ones

This protocol details the conversion of the oxazinone intermediate to the final pyridopyrimidinone products.

Materials:

  • 2-Methyl-pyrido[4,3-d][2][3]oxazin-4-one

  • Primary amine (e.g., aniline, benzylamine)

  • Solvent (e.g., Ethanol, Acetic Acid)

Procedure:

  • Dissolve or suspend the 2-methyl-pyrido[4,3-d][2][3]oxazin-4-one in a suitable solvent in a round-bottom flask.

  • Add a slight molar excess of the desired primary amine to the mixture.

  • Heat the reaction mixture to reflux for 4 to 12 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture. The product may precipitate.

  • If precipitation occurs, collect the solid by filtration. If not, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica (B1680970) gel.

Quantitative Data:

ParameterValueReference
Molar Ratio (Oxazinone : Amine)1 : 1.1-1.5General Practice
Reaction TemperatureReflux[4]
Reaction Time4 - 12 hours[4]
Typical Yield60-80%Estimated

Cardiovascular Activity and Signaling Pathways

Pyrido[4,3-d]pyrimidin-4(3H)-ones have been investigated for their potential as cardiovascular agents, with some derivatives exhibiting inhibitory activity against phosphodiesterases (PDEs). PDEs are a family of enzymes that regulate the levels of intracellular second messengers, cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). Inhibition of specific PDE isoforms, such as PDE3 and PDE4, can lead to increased levels of cAMP in cardiac and vascular smooth muscle cells. This increase in cAMP can result in positive inotropic effects (increased heart muscle contractility) and vasodilation, which are beneficial in conditions like heart failure.

PDE_Inhibition_Pathway cluster_cell Cardiac/Vascular Smooth Muscle Cell ATP ATP AC Adenylate Cyclase cAMP cAMP AC->cAMP Activation PDE Phosphodiesterase (PDE) cAMP->PDE Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Activation AMP AMP PDE->AMP Cellular_Response Increased Contractility Vasodilation PKA->Cellular_Response Phosphorylation of target proteins Pyridopyrimidinone Pyrido[4,3-d]pyrimidin-4(3H)-one Pyridopyrimidinone->PDE Inhibition

Caption: Mechanism of action via PDE inhibition.

Conclusion

The synthetic route from this compound provides a versatile and efficient method for the preparation of a library of pyrido[4,3-d]pyrimidin-4(3H)-one derivatives. These compounds are promising scaffolds for the development of novel cardiovascular drugs, potentially acting through the inhibition of phosphodiesterases. The provided protocols offer a solid foundation for researchers to synthesize and explore the therapeutic potential of this class of molecules. Further structure-activity relationship (SAR) studies can be conducted by varying the substituent on the pyrimidinone ring to optimize potency and selectivity for specific PDE isoforms.

References

Determining the Purity of 4-Aminonicotinic Acid: An HPLC-Based Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Aminonicotinic acid is a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity is critical for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for assessing the purity of this compound and quantifying any related impurities. This document provides a detailed application note and a comprehensive protocol for the determination of this compound purity using a reverse-phase HPLC method with UV detection. While specific purity percentages of 97% to 99% are reported for commercially available this compound, detailed analytical methods are not always provided.[1][2] This protocol is a proposed method based on established principles for the analysis of related organic acids and aromatic compounds.

Principle of the Method

This method utilizes reverse-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of an aqueous buffer and an organic solvent. This compound and its potential impurities are separated based on their differential partitioning between the stationary and mobile phases. The separated compounds are then detected by a UV detector at a wavelength where this compound exhibits strong absorbance. The purity is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Experimental Apparatus and Reagents

Apparatus:

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or Binary Gradient Pump

    • Autosampler

    • Column Thermostat

    • UV-Vis or Photodiode Array (PDA) Detector

  • Analytical Balance (0.01 mg readability)

  • pH Meter

  • Sonicator

  • Volumetric flasks (Class A)

  • Pipettes (Class A)

  • Syringe filters (0.45 µm, nylon or PTFE)

  • HPLC vials

Reagents:

  • This compound reference standard (purity ≥ 99%)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Potassium dihydrogen phosphate (B84403) (KH₂PO₄) (AR grade)

  • Orthophosphoric acid (AR grade)

Proposed Chromatographic Conditions

The following are proposed starting conditions for the HPLC analysis of this compound. Method optimization and validation are required for routine use.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric Acid
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 5% B; 5-20 min: 5% to 40% B; 20-25 min: 40% B; 25.1-30 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 30 minutes

Experimental Protocol

1. Preparation of Mobile Phase A (0.02 M KH₂PO₄, pH 3.0)

  • Weigh 2.72 g of potassium dihydrogen phosphate and dissolve it in 1000 mL of HPLC grade water.

  • Adjust the pH of the solution to 3.0 ± 0.05 with orthophosphoric acid.

  • Filter the buffer through a 0.45 µm membrane filter and degas using a sonicator for 15 minutes.

2. Preparation of Standard Solution (100 µg/mL)

  • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Dissolve the standard in a small amount of methanol and dilute to the mark with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

3. Preparation of Sample Solution (100 µg/mL)

  • Accurately weigh approximately 10 mg of the this compound sample to be tested into a 100 mL volumetric flask.

  • Follow the same dissolution and dilution procedure as for the standard solution (Step 2.2 - 2.4).

4. HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile_phase Prepare Mobile Phase equilibrate Equilibrate HPLC System prep_mobile_phase->equilibrate prep_standard Prepare Standard Solution inject_standard Inject Standard Solution prep_standard->inject_standard prep_sample Prepare Sample Solution inject_sample Inject Sample Solution prep_sample->inject_sample inject_blank Inject Blank (Diluent) equilibrate->inject_blank inject_blank->inject_standard inject_standard->inject_sample integrate_peaks Integrate Chromatograms inject_sample->integrate_peaks calculate_purity Calculate Purity integrate_peaks->calculate_purity generate_report Generate Report calculate_purity->generate_report

Figure 1: HPLC Analysis Workflow for this compound Purity.

5. System Suitability

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Inject the standard solution five times and evaluate the following parameters.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%

6. Data Analysis and Purity Calculation

The purity of the this compound sample is calculated based on the area percent method.

  • Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Where:

  • Area of the main peak is the integrated area of the this compound peak in the sample chromatogram.

  • Total area of all peaks is the sum of the integrated areas of all peaks in the sample chromatogram, excluding any peaks from the blank.

Data Presentation

The results of the analysis should be summarized in a clear and concise table.

Table 1: Summary of Chromatographic Data and Purity Results

Sample IDRetention Time (min)Peak AreaArea %Purity (%)
Standarde.g., 12.5e.g., 1,500,000100.00-
Sample 1
- Main Peake.g., 12.5e.g., 1,485,00099.0099.00
- Impurity 1e.g., 8.2e.g., 7,5000.50-
- Impurity 2e.g., 15.1e.g., 7,5000.50-

Method Validation Considerations

For routine quality control, the proposed HPLC method should be validated according to ICH guidelines. The validation should include the following parameters:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Conclusion

The proposed reverse-phase HPLC method provides a reliable framework for determining the purity of this compound. Adherence to the detailed protocol and proper system suitability checks will ensure the generation of accurate and reproducible results. For implementation in a regulated environment, a comprehensive method validation is mandatory to demonstrate that the analytical procedure is fit for its intended purpose.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 4-Aminonicotinic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 4-Aminonicotinic acid. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to address common challenges encountered during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common starting materials for the synthesis of this compound include isoquinoline (B145761), picolinic acid N-oxide, and nicotinamide-1-oxide. The choice of starting material often depends on factors such as cost, availability, and the desired scale of the synthesis.[1][2]

Q2: What is the most common synthetic route for large-scale production?

A2: A widely used route for larger-scale synthesis starts from isoquinoline. This multi-step process involves the oxidation of isoquinoline to 3,4-pyridinedicarboxylic acid, followed by intramolecular dehydration to form 3,4-pyridinedicarboxylic anhydride (B1165640). This anhydride then undergoes ammonolysis and a subsequent Hofmann rearrangement to yield this compound.[1] This method is favored for its use of readily available and low-cost starting materials.[1]

Q3: What is the expected overall yield for the synthesis starting from isoquinoline?

A3: The overall yield for the four-step synthesis of this compound starting from isoquinoline can be up to 30%.[1]

Q4: What are the critical steps and key optimizations in the isoquinoline route?

A4: The critical steps are the oxidation of isoquinoline and the Hofmann rearrangement. Optimization of the oxidation step involves the choice of oxidizing agent. Using a mixture of nitric acid and sulfuric acid (HNO3-H2SO4) has been shown to be superior to potassium permanganate (B83412) (KMnO4), improving the yield of this step to as high as 61%.[1] The reaction conditions for the ammonolysis of the anhydride and the Hofmann rearrangement have also been optimized for improved yields.[1]

Q5: Are there any known biological activities or signaling pathway involvements for this compound?

A5: this compound is a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[3] This suggests a potential interaction with neuronal signaling pathways. While direct evidence for the specific signaling pathways of this compound is limited in the available research, its derivatives have been investigated as inhibitors of enzymes like SIRT3 and for their potential in treating hyperlipidemia-related disorders.[2] Further research is needed to elucidate the direct biological targets and mechanisms of action of this compound itself.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, with a focus on the route starting from isoquinoline.

Problem Potential Cause Recommended Solution
Low yield in the oxidation of isoquinoline Inefficient oxidizing agent.Use a mixture of concentrated nitric acid and sulfuric acid as the oxidant, which has been shown to provide higher yields compared to potassium permanganate.[1]
Incomplete reaction.Ensure the reaction is heated appropriately and for a sufficient duration. Monitor the reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC).
Incomplete formation of 3,4-pyridinedicarboxylic anhydride Insufficient dehydrating agent.Use a sufficient excess of acetic anhydride to ensure complete intramolecular dehydration of the dicarboxylic acid.
Reaction temperature is too low.Ensure the reaction mixture is heated to the appropriate temperature to facilitate the dehydration process.
Low yield in the ammonolysis step Incomplete reaction of the anhydride.Ensure an adequate supply of ammonia (B1221849) and sufficient reaction time. The reaction may be sensitive to temperature and pressure, so these parameters should be carefully controlled.
Hydrolysis of the anhydride.Ensure anhydrous conditions are maintained during the reaction to prevent the anhydride from reverting to the dicarboxylic acid.
Failed or low-yield Hofmann rearrangement Incomplete formation of the N-bromoamide intermediate.Ensure the correct stoichiometry of bromine and a strong base (e.g., NaOH or KOH) is used. The reaction is typically performed at a low temperature initially.
Degradation of the isocyanate intermediate.The isocyanate intermediate is reactive and can be sensitive to moisture. Ensure the subsequent hydrolysis step is performed under controlled conditions.
Suboptimal reaction temperature.The Hofmann rearrangement often requires careful temperature control. The initial bromination is typically done at a low temperature, followed by heating to induce the rearrangement.
Product is impure after final isolation Presence of unreacted starting materials or intermediates.Optimize the reaction conditions of the final step to ensure complete conversion.
Formation of side products.During the oxidation of isoquinoline, side products can form.[4][5] Purification by recrystallization is often necessary. The choice of solvent for recrystallization is crucial for obtaining a high-purity product.
Inefficient purification.Recrystallization is a common method for purifying the final product. Experiment with different solvents to find the optimal conditions for crystallization of this compound while leaving impurities in the solution.[6][7]

Experimental Protocols

Synthesis of this compound from Isoquinoline

This protocol is a composite based on the described four-step synthesis.[1] Researchers should optimize the specific quantities and conditions for their laboratory setup.

Step 1: Oxidation of Isoquinoline to 3,4-Pyridinedicarboxylic Acid

  • In a reaction vessel equipped with a stirrer and a reflux condenser, carefully add isoquinoline to a mixture of concentrated nitric acid and concentrated sulfuric acid.

  • Heat the reaction mixture under reflux. The optimal temperature and reaction time should be determined by monitoring the disappearance of the starting material by TLC.

  • After the reaction is complete, cool the mixture and carefully pour it onto crushed ice.

  • The precipitated 3,4-pyridinedicarboxylic acid is collected by filtration, washed with cold water, and dried.

Step 2: Formation of 3,4-Pyridinedicarboxylic Anhydride

  • Suspend the dried 3,4-pyridinedicarboxylic acid in acetic anhydride.

  • Heat the mixture under reflux for several hours.

  • Cool the reaction mixture. The precipitated 3,4-pyridinedicarboxylic anhydride is collected by filtration, washed with a small amount of cold ether, and dried.

Step 3: Ammonolysis of 3,4-Pyridinedicarboxylic Anhydride

  • Place the 3,4-pyridinedicarboxylic anhydride in a pressure vessel.

  • Add a solution of aqueous ammonia.

  • Seal the vessel and heat it. The temperature and pressure should be carefully controlled and optimized.

  • After cooling, the resulting mixture containing 3-carbamoyl-4-pyridinecarboxylic acid is used directly in the next step.

Step 4: Hofmann Rearrangement to this compound

  • To a cooled solution of sodium hydroxide (B78521) in water, slowly add bromine to form a sodium hypobromite (B1234621) solution in situ.

  • Add the crude 3-carbamoyl-4-pyridinecarboxylic acid from the previous step to the hypobromite solution while maintaining a low temperature.

  • After the addition is complete, slowly warm the reaction mixture and then heat it to the desired temperature for the rearrangement to occur.

  • Cool the reaction mixture and acidify it with a suitable acid (e.g., hydrochloric acid) to precipitate the this compound.

  • Collect the crude product by filtration, wash with cold water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., water or ethanol-water mixture) to obtain pure this compound.

Data Presentation

Table 1: Summary of Yields for the Synthesis of this compound from Isoquinoline

StepProductReported YieldReference
1. Oxidation of Isoquinoline3,4-Pyridinedicarboxylic Acidup to 61%[1]
2. Dehydration3,4-Pyridinedicarboxylic AnhydrideHigh (typically near quantitative)Assumed
3. Ammonolysis3-Carbamoyl-4-pyridinecarboxylic AcidNot explicitly stated[1]
4. Hofmann RearrangementThis compoundNot explicitly stated for this step alone[1]
Overall This compound up to 30% [1]

Mandatory Visualizations

Synthesis_Workflow Isoquinoline Isoquinoline PDC 3,4-Pyridinedicarboxylic Acid Isoquinoline->PDC Oxidation (HNO3/H2SO4) Anhydride 3,4-Pyridinedicarboxylic Anhydride PDC->Anhydride Dehydration (Acetic Anhydride) Amide 3-Carbamoyl-4-pyridinecarboxylic Acid Anhydride->Amide Ammonolysis (NH3) FinalProduct 4-Aminonicotinic Acid Amide->FinalProduct Hofmann Rearrangement

Caption: Synthetic workflow for this compound from isoquinoline.

Troubleshooting_Logic Start Low Final Yield Oxidation Check Oxidation Yield Start->Oxidation Hofmann Check Hofmann Rearrangement Start->Hofmann Purification Review Purification Start->Purification Oxidation_Low Low Oxidation Yield Oxidation->Oxidation_Low Yes Hofmann_Low Low Hofmann Yield Hofmann->Hofmann_Low Yes Purification_Loss Loss during Purification Purification->Purification_Loss Yes Oxidant Use HNO3/H2SO4 Oxidation_Low->Oxidant Temp_Control Optimize Temperature Control Hofmann_Low->Temp_Control Stoichiometry Verify Reagent Stoichiometry Hofmann_Low->Stoichiometry Solvent Optimize Recrystallization Solvent Purification_Loss->Solvent

Caption: Troubleshooting logic for low yield in this compound synthesis.

Potential_Signaling_Pathway Sub This compound (or its derivatives) Receptor Potential Target (e.g., Neuronal Receptor, Enzyme) Sub->Receptor Binding/Inhibition Signaling Intracellular Signaling Cascade Receptor->Signaling Activation/Modulation Response Cellular Response (e.g., Neurotransmission modulation) Signaling->Response

Caption: Postulated signaling pathway involvement of this compound.

References

Technical Support Center: 4-Aminonicotinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-aminonicotinic acid. The information focuses on identifying and mitigating common byproducts to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are the key steps?

A1: A widely used and scalable synthesis of this compound starts from isoquinoline (B145761). This multi-step process involves:

  • Oxidation of isoquinoline to produce 3,4-pyridinedicarboxylic acid.

  • Dehydration of the dicarboxylic acid to form 3,4-pyridinedicarboxylic anhydride (B1165640).

  • Ammonolysis of the anhydride to yield pyridine-3,4-dicarboxamide.

  • Hofmann Rearrangement of the diamide (B1670390) to afford the final product, this compound.[1]

Q2: What are the major byproducts I should be aware of during the synthesis of this compound via the isoquinoline route?

A2: Each step of the synthesis has the potential for byproduct formation. The most common byproducts include:

  • Phthalic acid: Formed during the oxidation of isoquinoline.

  • Pyridine-3,4-dicarboxylic imide: Can be produced during the ammonolysis of the anhydride.

  • Urea (B33335) derivatives: A potential byproduct of the Hofmann rearrangement.

Q3: What is a typical overall yield for the synthesis of this compound from isoquinoline?

A3: The overall yield for this four-step synthesis can be up to 30%, with the final product achieving a purity of 98% or higher as determined by HPLC.[1]

Troubleshooting Guides

Step 1: Oxidation of Isoquinoline

Issue: Low yield of 3,4-pyridinedicarboxylic acid and significant formation of phthalic acid.

  • Possible Cause: The choice of oxidizing agent and reaction conditions can significantly impact the product distribution. While potassium permanganate (B83412) can be used, a mixture of nitric acid and sulfuric acid has been shown to be superior, improving the yield of the desired product to as high as 61%.[1] The oxidation of isoquinoline can lead to the cleavage of the pyridine (B92270) ring, resulting in the formation of phthalic acid as a major byproduct.

  • Troubleshooting Strategies:

    • Optimize Oxidant System: Utilize a mixture of concentrated nitric acid and sulfuric acid as the oxidizing agent for improved selectivity.

    • Temperature Control: Carefully control the reaction temperature. Excursions to higher temperatures can lead to over-oxidation and increased formation of phthalic acid.

    • Reaction Time: Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC) to determine the optimal reaction time and avoid prolonged exposure to the harsh oxidative conditions.

    • Purification: Phthalic acid can be separated from 3,4-pyridinedicarboxylic acid based on differences in their solubility.

Step 2: Dehydration of 3,4-Pyridinedicarboxylic Acid

This step is generally high-yielding and less prone to side reactions when using acetic anhydride.

Step 3: Ammonolysis of 3,4-Pyridinedicarboxylic Anhydride

Issue: Formation of a significant amount of the cyclic imide byproduct (Pyridine-3,4-dicarboxylic imide).

  • Possible Cause: The reaction of the anhydride with ammonia (B1221849) can proceed through two pathways: the desired formation of the amide or an intramolecular cyclization to form the imide. Higher reaction temperatures tend to favor the formation of the more thermodynamically stable imide.

  • Troubleshooting Strategies:

    • Temperature Control: Conduct the ammonolysis at a lower temperature to favor the kinetic product (the amide) over the thermodynamic product (the imide).

    • Reaction Conditions: The choice of solvent and the rate of ammonia addition can influence the product ratio. Using a solvent in which the anhydride is soluble at lower temperatures can be beneficial.

    • pH Control: Maintaining a basic pH during the reaction can help to ensure the nucleophilicity of ammonia.

Step 4: Hofmann Rearrangement of Pyridine-3,4-dicarboxamide

Issue: Presence of a urea byproduct in the final product.

  • Possible Cause: The Hofmann rearrangement proceeds through an isocyanate intermediate. This reactive intermediate can be attacked by the desired product, this compound, leading to the formation of a urea derivative. This is a common side reaction in Hofmann rearrangements.

  • Troubleshooting Strategies:

    • Dilution: Running the reaction at a lower concentration can reduce the likelihood of intermolecular reactions between the isocyanate intermediate and the product amine.

    • Slow Addition: If feasible for the specific protocol, slow addition of the amide to the hypobromite (B1234621) solution can help to maintain a low concentration of the isocyanate intermediate.

    • Temperature Control: The temperature of the rearrangement step is crucial. It should be high enough to facilitate the rearrangement but not so high as to promote side reactions. Careful optimization is necessary.

    • Work-up and Purification: The urea byproduct often has different solubility and chromatographic properties compared to the desired amino acid, allowing for its removal during purification.

Data Presentation

Table 1: Summary of Common Byproducts and Mitigation Strategies

Reaction StepCommon ByproductMitigation Strategies
Oxidation Phthalic acidUse HNO₃/H₂SO₄ oxidant system; control temperature and reaction time.
Ammonolysis Pyridine-3,4-dicarboxylic imideLower reaction temperature; control ammonia addition and pH.
Hofmann Rearrangement Urea derivativeUse dilute reaction conditions; control temperature; optimize work-up.

Experimental Protocols

Protocol 1: Oxidation of Isoquinoline to 3,4-Pyridinedicarboxylic Acid
  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Reagents: To the flask, add concentrated sulfuric acid. Cool the flask in an ice bath.

  • Addition of Isoquinoline: Slowly add isoquinoline to the cooled sulfuric acid with continuous stirring, ensuring the temperature remains low.

  • Addition of Nitric Acid: Once the isoquinoline is fully dissolved, slowly add concentrated nitric acid via the dropping funnel, maintaining the low temperature.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to the optimized temperature (e.g., 60-80 °C) for a specified time. Monitor the reaction by TLC or HPLC.

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. The precipitate of 3,4-pyridinedicarboxylic acid is collected by filtration, washed with cold water, and dried.

Protocol 2: Ammonolysis of 3,4-Pyridinedicarboxylic Anhydride
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube, dissolve 3,4-pyridinedicarboxylic anhydride in a suitable solvent (e.g., dioxane or THF).

  • Ammonia Addition: Cool the solution in an ice bath and bubble ammonia gas through the solution or add a cooled solution of aqueous ammonia dropwise with vigorous stirring.

  • Reaction: Allow the reaction to proceed at a low temperature (e.g., 0-10 °C) for several hours. Monitor the disappearance of the anhydride by TLC.

  • Work-up: Remove the solvent under reduced pressure. The resulting solid, pyridine-3,4-dicarboxamide, can be purified by recrystallization.

Protocol 3: Hofmann Rearrangement of Pyridine-3,4-dicarboxamide
  • Preparation of Hypobromite Solution: In a flask cooled in an ice bath, dissolve sodium hydroxide (B78521) in water. Slowly add bromine to this solution with stirring to form sodium hypobromite in situ.

  • Addition of Amide: To the cold hypobromite solution, add the pyridine-3,4-dicarboxamide in one portion with vigorous stirring.

  • Rearrangement: After a short period of stirring at low temperature, gradually heat the reaction mixture to the optimized temperature for the rearrangement (e.g., 70-80 °C) and maintain it for the required time.

  • Work-up: Cool the reaction mixture and acidify it with a suitable acid (e.g., hydrochloric acid) to precipitate the this compound.

  • Purification: Collect the crude product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., water or ethanol) to obtain the pure product.

Visualizations

Experimental_Workflow Isoquinoline Isoquinoline Oxidation Oxidation (HNO3/H2SO4) Isoquinoline->Oxidation PDC_Acid 3,4-Pyridinedicarboxylic Acid Oxidation->PDC_Acid Dehydration Dehydration (Acetic Anhydride) PDC_Acid->Dehydration PDC_Anhydride 3,4-Pyridinedicarboxylic Anhydride Dehydration->PDC_Anhydride Ammonolysis Ammonolysis (NH3) PDC_Anhydride->Ammonolysis PDC_Amide Pyridine-3,4-dicarboxamide Ammonolysis->PDC_Amide Hofmann Hofmann Rearrangement PDC_Amide->Hofmann Product 4-Aminonicotinic Acid Hofmann->Product

Caption: Synthetic workflow for this compound from isoquinoline.

Troubleshooting_Logic cluster_oxidation Oxidation Step cluster_ammonolysis Ammonolysis Step cluster_hofmann Hofmann Rearrangement LowYield_Ox Low Yield of 3,4-Pyridinedicarboxylic Acid Troubleshoot_Ox Check Oxidant Control Temperature Monitor Reaction Time LowYield_Ox->Troubleshoot_Ox PhthalicAcid High Phthalic Acid Byproduct PhthalicAcid->Troubleshoot_Ox Imide_Formation High Imide Byproduct Troubleshoot_Ammon Lower Temperature Control NH3 Addition Check pH Imide_Formation->Troubleshoot_Ammon Urea_Formation Urea Byproduct Detected Troubleshoot_Hofmann Use Dilute Conditions Control Temperature Optimize Purification Urea_Formation->Troubleshoot_Hofmann

References

Purification of 4-Aminonicotinic acid from crude reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-aminonicotinic acid from crude reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary methods for purifying crude this compound are recrystallization and column chromatography. Recrystallization is often the preferred initial method for removing the bulk of impurities, especially if the crude product is a solid.[1] For highly impure samples or to remove trace impurities, column chromatography may be necessary.

Q2: What are the likely impurities in a crude reaction mixture of this compound?

A2: The impurities present in crude this compound depend on the synthetic route employed. A common synthesis involves the oxidation of isoquinoline (B145761) to 3,4-pyridinedicarboxylic acid, followed by anhydride (B1165640) formation, ammonolysis, and a Hofmann rearrangement.[2] Potential impurities from this process include:

  • Unreacted starting materials and intermediates: Isoquinoline, 3,4-pyridinedicarboxylic acid, and 3,4-pyridinedicarboxylic anhydride.

  • Byproducts of the Hofmann rearrangement: The Hofmann rearrangement can sometimes lead to the formation of small amounts of side products.[3][4]

  • Residual solvents and reagents: Solvents used in the reaction and workup, as well as any excess reagents.

Q3: How can I assess the purity of my this compound sample?

A3: High-Performance Liquid Chromatography (HPLC) is a reliable and widely used method for determining the purity of this compound. A reversed-phase C18 column with a suitable mobile phase, such as a buffered acetonitrile/water mixture, can effectively separate the main compound from its impurities. Purity is typically assessed by the area percentage of the main peak in the chromatogram.

Q4: What are the ideal storage conditions for purified this compound?

A4: Like many aminopyridine derivatives, this compound should be stored in a cool, dry, and dark place to prevent degradation.[5] It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. A noticeable color change from its typical white to light yellow appearance may indicate degradation.[5]

Troubleshooting Guides

Recrystallization Troubleshooting
Problem Possible Cause(s) Solution(s)
No crystal formation upon cooling The solution is not saturated; too much solvent was used.- Evaporate some of the solvent to increase the concentration of the product.- Add an anti-solvent (a solvent in which the product is insoluble but the impurities are soluble) dropwise until turbidity persists.- Scratch the inside of the flask with a glass rod to create nucleation sites.[6]
Oiling out instead of crystallization The boiling point of the solvent is too high, causing the solute to melt before dissolving; the compound is too impure.- Use a lower-boiling point solvent.- Add a small amount of a solvent in which the oil is soluble to try and induce crystallization.- Purify the crude material by another method (e.g., column chromatography) to remove impurities that inhibit crystallization.
Low recovery of purified product The compound is too soluble in the chosen solvent at low temperatures; premature crystallization during hot filtration.- Choose a solvent with a steeper solubility curve (high solubility at high temperature, low solubility at low temperature).- Ensure the solution is cooled sufficiently (e.g., in an ice bath) before filtration.- Preheat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent the product from crystallizing out on the filter paper.
Colored impurities persist after recrystallization The impurities have a similar solubility profile to the product.- Perform a charcoal treatment: add a small amount of activated charcoal to the hot solution, stir for a few minutes, and then filter hot to remove the charcoal and adsorbed impurities.- Consider a different purification technique, such as column chromatography.[7]
Column Chromatography Troubleshooting
Problem Possible Cause(s) Solution(s)
Poor separation of compounds (overlapping peaks) The mobile phase polarity is too high or too low; inappropriate stationary phase.- Adjust the mobile phase composition. For reversed-phase chromatography, decrease the organic solvent concentration for better retention. For normal-phase, increase the polar solvent concentration to elute compounds faster.- If using silica (B1680970) gel, which is acidic, consider adding a small amount of a basic modifier like triethylamine (B128534) (0.1-1%) to the mobile phase to reduce tailing of basic compounds like aminopyridines.[8]
Compound streaking or tailing on the column Strong interaction between the basic amino group and acidic silica gel.- Add a small percentage (0.1-1%) of a base, such as triethylamine or ammonia, to the mobile phase to neutralize the acidic sites on the silica gel.- Use a less acidic stationary phase like neutral alumina.
Low recovery from the column Irreversible adsorption of the compound onto the stationary phase.- Use a less acidic stationary phase like neutral alumina.- Ensure the mobile phase has sufficient polarity to elute the compound.
Cracked or channeled column bed Improper packing of the stationary phase.- Repack the column, ensuring the slurry is homogeneous and allowed to settle evenly.

Experimental Protocols

General Recrystallization Protocol

This is a general guideline. The choice of solvent and specific temperatures will need to be optimized for this compound.

  • Solvent Selection: Test the solubility of the crude this compound in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold. Water, ethanol (B145695), and methanol (B129727) are good starting points for polar compounds.[6]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary to achieve complete dissolution.

  • Decolorization (if necessary): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.

  • Crystallization: Allow the hot filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

General HPLC Method for Purity Analysis

This is a starting point for method development. The mobile phase composition, gradient, and flow rate may require optimization.

Parameter Condition
Column Reversed-phase C18, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute more non-polar compounds. A typical gradient might be 5-95% B over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL

Data Presentation

Table 1: Recrystallization Solvent Selection Guide
Solvent Polarity Boiling Point (°C) Suitability for this compound
WaterHigh100Potentially suitable due to the polar nature of the compound.
EthanolHigh78A common solvent for recrystallizing polar organic compounds.
MethanolHigh65Another common polar solvent for recrystallization.
IsopropanolMedium82May offer different solubility characteristics compared to ethanol and methanol.
Ethyl AcetateMedium77Less polar; could be useful in a solvent/anti-solvent system.
HexaneLow69Likely to be an anti-solvent.

Note: The optimal solvent or solvent system must be determined experimentally. A good recrystallization solvent should dissolve the compound at high temperatures and have low solubility at low temperatures.

Visualizations

PurificationWorkflow crude Crude this compound recrystallization Recrystallization crude->recrystallization Primary Purification purity_analysis Purity Analysis (HPLC) recrystallization->purity_analysis column_chromatography Column Chromatography column_chromatography->purity_analysis Secondary Purification purity_analysis->column_chromatography Purity < 98% pure_product Pure this compound purity_analysis->pure_product Purity ≥ 98%

Caption: General workflow for the purification of this compound.

RecrystallizationTroubleshooting start Recrystallization Issue no_crystals No Crystals Form start->no_crystals oiling_out Oiling Out start->oiling_out low_recovery Low Recovery start->low_recovery colored_product Colored Product start->colored_product solution1 Concentrate Solution Add Anti-solvent Scratch Flask no_crystals->solution1 solution2 Use Lower Boiling Solvent Further Purity Crude oiling_out->solution2 solution3 Optimize Solvent Preheat Funnel low_recovery->solution3 solution4 Charcoal Treatment Column Chromatography colored_product->solution4

Caption: Troubleshooting common issues in recrystallization.

ColumnChromatographyTroubleshooting start Chromatography Issue poor_separation Poor Separation start->poor_separation peak_tailing Peak Tailing start->peak_tailing low_recovery Low Recovery start->low_recovery solution1 Adjust Mobile Phase Change Stationary Phase poor_separation->solution1 solution2 Add Basic Modifier (e.g., TEA) Use Neutral Alumina peak_tailing->solution2 solution3 Increase Mobile Phase Polarity Use Less Active Stationary Phase low_recovery->solution3

Caption: Troubleshooting common issues in column chromatography.

References

Troubleshooting low yield in 4-Aminonicotinic acid coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting low yields in 4-aminonicotinic acid coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low yield in this compound coupling reactions?

Low yields in the amide coupling of this compound can stem from several factors, often related to the molecule's inherent properties and the reaction conditions. The most common causes include:

  • Incomplete Activation of the Carboxylic Acid: The carboxylic acid group of this compound must be converted into a more reactive species (an active ester) by a coupling reagent before it can efficiently react with the amine. Incomplete activation leads to unreacted starting material.

  • Poor Solubility: this compound has limited solubility in some common organic solvents. If it does not fully dissolve, the reaction will be slow and incomplete.

  • Side Reactions: The presence of the amino group on the pyridine (B92270) ring can potentially lead to side reactions, such as polymerization or reaction with the activated carboxylic acid of another molecule.

  • Steric Hindrance: Depending on the structure of the amine coupling partner, steric hindrance can slow down the reaction rate.

  • Suboptimal Reaction Conditions: Factors such as the choice of coupling reagent, base, solvent, temperature, and reaction time can all significantly impact the reaction yield.

Q2: How does the choice of coupling reagent affect the reaction outcome?

The selection of a suitable coupling reagent is critical for achieving a high yield. Different reagents have varying reactivity and are suited for different types of substrates.

  • Carbodiimides (e.g., EDC, DCC): These are widely used and cost-effective. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is often preferred as its urea (B33335) byproduct is water-soluble, simplifying purification.[1][2] They are often used with additives like HOBt (1-Hydroxybenzotriazole) to suppress side reactions and reduce racemization.[3]

  • Uronium/Aminium Salts (e.g., HATU, HBTU): Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly reactive and are often used for difficult couplings, including those involving sterically hindered amines.[4][5][6] HATU is known for fast reaction rates and high efficiency.[3][4]

  • Phosphonium Salts (e.g., PyBOP): These are also highly effective coupling reagents.

Q3: What is the role of the base in the coupling reaction?

A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), is typically required in amide coupling reactions.[7][8] Its primary roles are:

  • To deprotonate the carboxylic acid, facilitating its reaction with the coupling reagent.

  • To neutralize any acidic byproducts formed during the reaction.

  • To deprotonate the ammonium (B1175870) salt of the amine coupling partner if it is used as a salt (e.g., hydrochloride salt).

The choice and amount of base are crucial, as excess base can sometimes lead to side reactions.

Q4: What are the recommended solvents for this reaction?

The solvent plays a critical role in dissolving the reactants and facilitating the reaction. For this compound couplings, polar aprotic solvents are generally preferred.

  • N,N-Dimethylformamide (DMF): A common and effective solvent for many amide coupling reactions.[7][9]

  • Dimethyl Sulfoxide (DMSO): Can be a good alternative, especially if solubility is an issue in DMF.[7]

  • Dichloromethane (DCM): Can also be used, particularly with carbodiimide (B86325) reagents.[1][2]

It is crucial to use anhydrous (dry) solvents, as water can hydrolyze the activated ester intermediate, leading to low yields.

Troubleshooting Guide

Issue 1: Low product yield with significant unreacted this compound.

This issue often points to problems with the activation of the carboxylic acid or the reaction conditions.

Potential Cause Recommended Solution
Incomplete Activation - Ensure the coupling reagent is fresh and of high quality.- Increase the equivalents of the coupling reagent (e.g., from 1.1 to 1.5 equivalents).- Pre-activate the this compound with the coupling reagent and base for a few minutes before adding the amine.[10]
Poor Solubility - Try a different solvent system (e.g., switch from DMF to DMSO).- Gently warm the reaction mixture to aid dissolution, but monitor for potential side reactions.- Use a more dilute solution.
Suboptimal Reaction Time/Temp - Increase the reaction time (e.g., from a few hours to overnight).- If the reaction is sluggish at room temperature, consider gentle heating (e.g., to 40-50 °C), while monitoring for byproduct formation.

Logical Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Low Yield start Low Yield Observed check_sm Check for Unreacted Starting Materials start->check_sm sm_present Yes check_sm->sm_present no_sm No check_sm->no_sm check_side_products Analyze for Side Products purification_issue Purification Difficulty? check_side_products->purification_issue activation_issue Activation Issue? sm_present->activation_issue no_sm->check_side_products solubility_issue Solubility Issue? activation_issue->solubility_issue No increase_reagent Increase Coupling Reagent Equivalents activation_issue->increase_reagent Yes conditions_issue Conditions Issue? solubility_issue->conditions_issue No change_solvent Change Solvent (e.g., DMF to DMSO) solubility_issue->change_solvent Yes increase_time Increase Reaction Time conditions_issue->increase_time Yes pre_activate Pre-activate Acid increase_reagent->pre_activate heat Gentle Heating change_solvent->heat change_base Change Base increase_time->change_base optimize_purification Optimize Purification (e.g., different column, recrystallization) purification_issue->optimize_purification Yes HATU_Mechanism HATU-Mediated Amide Coupling Pathway cluster_reactants Reactants cluster_activation Activation Step cluster_coupling Coupling Step 4-ANA This compound Active_Ester OAt-Active Ester 4-ANA->Active_Ester + HATU + Base Amine R-NH2 Amide_Product Amide Product Amine->Amide_Product HATU HATU HATU->Active_Ester Base Base (e.g., DIPEA) Base->Active_Ester Active_Ester->Amide_Product + R-NH2 ParameterRelationships Interplay of Reaction Parameters Yield Reaction Yield Reagent Coupling Reagent Activation Carboxylic Acid Activation Reagent->Activation Solvent Solvent Choice Solubility Reactant Solubility Solvent->Solubility Base Base Base->Activation Temperature Temperature Temperature->Activation SideReactions Side Reactions Temperature->SideReactions Time Reaction Time Time->Yield Solubility->Yield Activation->Yield SideReactions->Yield

References

Selection of protecting groups for 4-Aminonicotinic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical support for the selection and implementation of protecting groups in the synthesis of 4-aminonicotinic acid. It includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why are protecting groups necessary for synthesizing or modifying this compound?

A1: this compound is a bifunctional molecule containing both a nucleophilic amino group (-NH₂) and a carboxylic acid group (-COOH).[1] During chemical transformations, reagents intended for one functional group can react undesirably with the other. For example, when attempting to form an amide bond at the carboxylic acid, the amino group can also react, leading to polymerization or side products. Protecting groups temporarily block the reactivity of a functional group, ensuring that the reaction occurs only at the desired site.[2][3] This strategy is crucial for achieving high yields and purity.

Q2: What is an "orthogonal" protecting group strategy and why is it important here?

A2: An orthogonal protecting group strategy involves using multiple protecting groups in a single molecule that can be removed under different, specific conditions without affecting the others.[2][4][5] For this compound, this means you can selectively deprotect the amino group while the carboxylic acid remains protected, or vice-versa.[4][6] This allows for sequential, controlled modifications at each functional group, which is essential for complex multi-step syntheses.[6]

Protecting the Amino Group

Q3: Which protecting groups are recommended for the amino group of this compound?

A3: The tert-butoxycarbonyl (Boc) group is the most common and highly recommended protecting group for the amino functionality in aminopyridine derivatives.[7] It offers excellent stability under a wide range of non-acidic conditions and can be removed cleanly under mild acidic conditions, which typically do not affect ester-protected carboxylic acids.[7][8]

Q4: How do I perform a Boc-protection of the amino group?

A4: A standard and effective method involves reacting this compound with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base. A detailed protocol is provided below.

Experimental Protocol: Boc Protection of this compound
  • Materials: this compound, Di-tert-butyl dicarbonate ((Boc)₂O), Sodium bicarbonate (NaHCO₃), Dioxane, Water.

  • Procedure:

    • Dissolve this compound in a 1:1 mixture of dioxane and water.

    • Add 2-3 equivalents of sodium bicarbonate to the solution.

    • Add 1.1-1.5 equivalents of (Boc)₂O to the reaction mixture.

    • Stir vigorously at room temperature for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, acidify the mixture to pH 2-3 with a cold 1 M HCl solution.

    • Extract the product with ethyl acetate (B1210297) (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure to yield the N-Boc-4-aminonicotinic acid.

Protecting the Carboxylic Acid Group

Q5: What is a suitable protecting group for the carboxylic acid functionality?

A5: The most straightforward and common method for protecting the carboxylic acid is to convert it into a methyl or ethyl ester.[9] Methyl esters, for instance, are stable to the acidic conditions used for Boc deprotection, making them an excellent choice for an orthogonal strategy.[10][11]

Q6: How can I protect the carboxylic acid as a methyl ester?

A6: Fischer esterification is a standard method. This involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst.

Experimental Protocol: Methyl Ester Protection
  • Materials: N-Boc-4-aminonicotinic acid, Methanol (MeOH), Sulfuric acid (H₂SO₄) or Thionyl chloride (SOCl₂).

  • Procedure (using SOCl₂):

    • Suspend N-Boc-4-aminonicotinic acid in methanol at 0 °C.

    • Slowly add 1.2 equivalents of thionyl chloride (SOCl₂) dropwise.

    • Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Wash with brine, dry over anhydrous Na₂SO₄, and concentrate to obtain the methyl N-Boc-4-aminonicotinate.

Troubleshooting Guide

Issue / Observation Potential Cause Recommended Solution
Low yield during Boc protection. Incomplete reaction or formation of di-Boc byproduct.Ensure adequate base is used. A patent suggests that using EDCI, HOBT, and TEA can improve yield and selectivity for mono-protection.[12][13]
Boc group is prematurely removed. The reaction or workup conditions are too acidic.Avoid strong acids during subsequent reaction steps or workup. Use milder catalysts if possible for other transformations.
Ester hydrolysis is incomplete during deprotection. Insufficient base or reaction time.Use a stronger base like lithium hydroxide (B78521) (LiOH) instead of NaOH or KOH, as it is often more effective for saponification.[14] Increase reaction time and/or temperature.
Side reactions on the pyridine (B92270) ring. The pyridine nitrogen can sometimes react, for example, forming an N-oxide.This is less common when the 4-amino group is acylated but can occur under certain oxidative conditions. Ensure reactions are run under an inert atmosphere if sensitive reagents are used.
Difficulty purifying the final product. The product may be highly polar and water-soluble.Consider purification via crystallization. If chromatography is necessary, a polar solvent system (e.g., DCM/MeOH with a small amount of acetic acid or ammonia) may be required.

Deprotection Strategies

The choice of deprotection depends on the orthogonal strategy employed.

Experimental Protocol: Boc Deprotection (Acidic Cleavage)
  • Materials: Boc-protected amine, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the Boc-protected compound in DCM.

    • Add an excess of TFA (typically 25-50% v/v solution in DCM).[7][15]

    • Stir at room temperature for 1-3 hours. The reaction often produces CO₂, so do not use a sealed vessel.[15]

    • Remove the solvent and excess TFA under reduced pressure to yield the amine salt.

Experimental Protocol: Methyl Ester Deprotection (Saponification)
  • Materials: Methyl ester, Lithium hydroxide monohydrate (LiOH·H₂O), Tetrahydrofuran (THF) or Methanol (MeOH), Water.

  • Procedure:

    • Dissolve the methyl ester in a mixture of THF (or MeOH) and water (e.g., 3:1 ratio).[14]

    • Add 1.5-3.0 equivalents of LiOH·H₂O.

    • Stir at room temperature until the reaction is complete (monitor by TLC).

    • Carefully acidify the mixture with 1 M HCl to pH ~4-5 to protonate the carboxylate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer and concentrate to obtain the carboxylic acid.[14]

Visualizing the Workflow

Protecting Group Selection Logic

The following diagram illustrates the decision-making process for implementing an orthogonal protecting group strategy for this compound.

G start Start: this compound q1 Modify Carboxylic Acid First? start->q1 protect_nh2 Protect Amino Group (e.g., with Boc) q1->protect_nh2 Yes protect_cooh Protect Carboxylic Acid (e.g., as Methyl Ester) q1->protect_cooh No modify_cooh Perform Reaction at -COOH (e.g., Amide Coupling) protect_nh2->modify_cooh modify_nh2 Perform Reaction at -NH2 (e.g., Alkylation) protect_cooh->modify_nh2 deprotect_nh2 Deprotect Amino Group (e.g., TFA) modify_cooh->deprotect_nh2 deprotect_cooh Deprotect Carboxylic Acid (e.g., LiOH) modify_nh2->deprotect_cooh end Final Product deprotect_nh2->end deprotect_cooh->end

Caption: Decision workflow for orthogonal protection of this compound.

Orthogonal Synthesis Pathway Example

This diagram shows a typical reaction sequence using a Boc/Methyl ester orthogonal strategy.

G start 4-Aminonicotinic Acid r1 (Boc)2O, Base step1 N-Boc Protected Intermediate r2 SOCl2, MeOH step2 Fully Protected: Boc-Amino, Methyl Ester r3 TFA, DCM step3 Amino Group Free, Ester Protected r4 Reaction at -NH2 (e.g., Alkylation) r5 LiOH, H2O/THF end Final Modified Product r1->step1 r2->step2 r3->step3 r4->end r5->start Alternative Deprotection

References

Overcoming solubility problems of 4-Aminonicotinic acid in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 4-Aminonicotinic acid in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

This compound is a crystalline solid with a high melting point (307-312 °C), which often indicates strong intermolecular forces and potentially low solubility in non-polar organic solvents[1][2]. Its chemical structure contains both a basic amino group and an acidic carboxylic acid group, making it an amphoteric molecule. This means its solubility is highly dependent on the pH of the medium. It is soluble in aqueous acidic and basic solutions[1]. While specific quantitative data in a range of organic solvents is limited in publicly available literature, its solubility in water is reported as 5.38 mg/mL with the aid of heat and sonication[3]. In phosphate-buffered saline (PBS), its solubility is lower at neutral pH (2 mg/mL at pH 7.2) but increases significantly to 8.33 mg/mL when the pH is adjusted to 1.0 with acid[3][4].

Q2: I am struggling to dissolve this compound in my organic solvent. What are the likely reasons?

Difficulty in dissolving this compound in organic solvents can be attributed to several factors:

  • High Polarity and Zwitterionic Character: In its solid state and in neutral solutions, this compound can exist as a zwitterion (having both a positive and a negative charge). This high polarity makes it more soluble in polar solvents like water and less soluble in many organic solvents.

  • Strong Intermolecular Forces: The crystal lattice of the solid is held together by strong hydrogen bonds between the amino and carboxylic acid groups of adjacent molecules. A solvent must be able to overcome these forces to dissolve the compound.

  • Solvent Incompatibility: The chosen organic solvent may not have the appropriate polarity or hydrogen bonding capability to effectively solvate the this compound molecule. For its parent compound, nicotinic acid, the solubility is highest in polar aprotic solvents like DMSO that can act as hydrogen bond acceptors[5].

Q3: How can I improve the solubility of this compound in my experimental system?

Several techniques can be employed to enhance the solubility of this compound:

  • pH Adjustment: This is the most effective method. Since the molecule has both acidic and basic groups, its solubility is lowest at its isoelectric point and increases significantly in acidic or basic conditions. Adding a small amount of an acid (like HCl or trifluoroacetic acid) will protonate the amino group, while adding a base (like NaOH, ammonium (B1175870) hydroxide, or an organic base like triethylamine) will deprotonate the carboxylic acid group. Both processes result in a charged species that is generally more soluble.

  • Use of Co-solvents: Employing a mixture of solvents can improve solubility[6]. A common approach is to first dissolve the compound in a small amount of a strong polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) and then dilute the solution with a less polar solvent.

  • Heating: Gently warming the solvent while stirring can provide the energy needed to break the crystal lattice forces and increase the rate of dissolution. However, one should be cautious about the thermal stability of the compound during prolonged heating.

  • Sonication: Using an ultrasonic bath can help break apart solid aggregates and accelerate the dissolution process[7]. It is important to note that prolonged sonication can potentially degrade some organic solvents[4].

Q4: Which organic solvents are the best starting points for dissolving this compound?

Based on the solubility of structurally related compounds like 4-aminopyridine (B3432731) and nicotinic acid, the following solvents are recommended as starting points[3][5]:

  • High Expected Solubility: Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF).

  • Moderate Expected Solubility: Methanol, Ethanol.

  • Low Expected Solubility: Acetone, Acetonitrile, Dichloromethane (DCM), Ethyl Acetate.

It is always recommended to test the solubility in a small amount of the compound before proceeding with the entire sample.

Solubility Data Summary

SolventQuantitative Data (mg/mL)Expected SolubilityNotes
Water5.38[3]ModerateSolubility is enhanced by heating and sonication. Highly pH-dependent.
PBS (pH 7.2)2.0[4]LowLimited solubility at neutral pH.
PBS (pH 1.0)8.33[3]HighSignificantly more soluble in acidic aqueous solution.
DMSONot AvailableHighA strong polar aprotic solvent, expected to be effective. A related compound, 4-aminopyridine, has a solubility of ~30 mg/mL[3].
DMFNot AvailableHighSimilar to DMSO. 4-aminopyridine is soluble at ~30 mg/mL[3].
EthanolNot AvailableModerateA polar protic solvent. 4-aminopyridine is very soluble.
MethanolNot AvailableModerateSimilar to ethanol. 4-aminopyridine is soluble.
AcetoneNot AvailableLowLess polar than alcohols. 4-aminopyridine is soluble.
AcetonitrileNot AvailableLowA polar aprotic solvent, but generally a weaker solvent for such compounds compared to DMSO/DMF.

Experimental Protocols & Methodologies

Protocol 1: General Solubility Testing Workflow

This protocol outlines a systematic approach to determine the solubility of this compound in a target organic solvent.

  • Preparation: Weigh 1-5 mg of this compound into a small, clear vial.

  • Initial Solvent Addition: Add a small, measured volume of the chosen organic solvent (e.g., 100 µL).

  • Observation & Mixing: Vigorously vortex or stir the vial for 1-2 minutes. Observe if the solid dissolves completely.

  • Incremental Solvent Addition: If the solid does not dissolve, add another measured volume of the solvent and repeat the mixing and observation step.

  • Applying Energy: If the compound remains insoluble, gently warm the vial (e.g., to 40-50 °C) and/or place it in an ultrasonic bath for 5-10 minutes.

  • pH Modification (if applicable): If the solvent system is compatible with acids or bases (e.g., alcohols), add a small, dropwise amount of a suitable acid (e.g., 1M HCl in ethanol) or base (e.g., triethylamine) to see if solubility improves.

  • Calculation: Once the compound is fully dissolved, calculate the approximate solubility in mg/mL.

G cluster_start cluster_process Solubility Test cluster_end start Weigh 1-5 mg of This compound add_solvent Add initial volume of organic solvent start->add_solvent mix Vortex/Stir for 2 mins add_solvent->mix observe Observe for complete dissolution mix->observe add_more_solvent Add incremental volume of solvent observe->add_more_solvent No apply_energy Apply Heat/Sonication observe->apply_energy Still Insoluble soluble Soluble: Calculate Concentration observe->soluble Yes add_more_solvent->mix observe2 Observe for complete dissolution apply_energy->observe2 ph_adjust Consider pH Adjustment (if compatible) observe2->ph_adjust No observe2->soluble Yes observe3 Observe for complete dissolution ph_adjust->observe3 observe3->soluble Yes insoluble Insoluble: Try Alternative Method observe3->insoluble No

Caption: General workflow for testing the solubility of this compound.

Protocol 2: Preparation of a Stock Solution using a Co-Solvent (e.g., DMSO)

This protocol is for preparing a concentrated stock solution for subsequent dilution in aqueous or other media.

  • Weigh Compound: Accurately weigh the desired amount of this compound into a sterile vial.

  • Add Co-Solvent: Add the minimum required volume of DMSO to completely dissolve the compound. For example, start with a volume that would yield a 100 mM or ~13.8 mg/mL solution.

  • Facilitate Dissolution: Vortex thoroughly. If necessary, place the vial in an ultrasonic bath for 5-10 minutes until the solution is clear.

  • Storage: Store the stock solution at -20°C or -80°C as recommended for your experimental stability requirements.

  • Application: When using the stock solution, dilute it into your final experimental medium. Ensure the final concentration of DMSO is low enough (typically <0.5%) to not affect your biological system.

Troubleshooting and Logical Relationships

The solubility of this compound is governed by its amphoteric nature. The following diagram illustrates the relationship between the compound's chemical state and the strategies to enhance its solubility.

G cluster_problem The Problem cluster_reason The Reason cluster_solutions The Solutions cluster_outcomes The Mechanisms compound This compound (Solid State / Zwitterion) problem Low Solubility in Neutral Organic Solvents compound->problem reason High Crystal Lattice Energy & Strong H-Bonding problem->reason solution_ph pH Adjustment reason->solution_ph solution_cosolvent Co-Solvency reason->solution_cosolvent solution_energy Physical Methods reason->solution_energy outcome_acid Acidic Conditions: Protonated (Cationic Form) -NH3+ solution_ph->outcome_acid Add Acid outcome_base Basic Conditions: Deprotonated (Anionic Form) -COO- solution_ph->outcome_base Add Base outcome_cosolvent Strong Polar Solvent (e.g., DMSO) Disrupts H-Bonds solution_cosolvent->outcome_cosolvent outcome_energy Heat / Sonication Overcomes Lattice Energy solution_energy->outcome_energy soluble SOLUBILIZED COMPOUND outcome_acid->soluble Increased Solubility outcome_base->soluble Increased Solubility outcome_cosolvent->soluble Increased Solubility outcome_energy->soluble Increased Solubility

Caption: Logical relationship between solubility issues and enhancement strategies.

References

Preventing decarboxylation as a side reaction of 4-Aminonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the decarboxylation of 4-Aminonicotinic acid during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is decarboxylation and why is it a concern for this compound?

A1: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). For this compound, this side reaction leads to the formation of 4-aminopyridine, an undesired byproduct that can complicate purification and reduce the yield of the desired product. The reaction is typically initiated by heat.

Q2: At what temperature does this compound start to decarboxylate?

A2: this compound has a melting point reported in the range of 290 °C to 312 °C, at which point it decomposes, indicating that decarboxylation is significant at these high temperatures. However, decarboxylation can occur at lower temperatures, especially during prolonged heating.

Q3: How does pH affect the stability of this compound?

A3: While specific kinetic data for this compound is limited, studies on analogous pyridinecarboxylic acids suggest that pH plays a critical role in stability. Both highly acidic and basic conditions can potentially accelerate decarboxylation, with the optimal pH for stability likely being near the isoelectric point of the molecule. Extreme pH values can alter the electronic properties of the pyridine (B92270) ring and the carboxyl group, facilitating the loss of CO₂.

Q4: Can metal ions influence the decarboxylation of this compound?

A4: Yes, certain transition metal ions can catalyze decarboxylation reactions. While specific studies on this compound are not widely available, it is a known phenomenon for aromatic carboxylic acids. Therefore, it is advisable to avoid unintentional contamination with metal catalysts, especially if heating the reaction mixture.

Q5: What is the most common strategy to prevent decarboxylation?

A5: The most effective strategy is to protect the carboxylic acid group by converting it into an ester (e.g., a methyl or ethyl ester). This modification blocks the free carboxylic acid functionality, which is necessary for decarboxylation to occur. The ester can then be hydrolyzed back to the carboxylic acid at the end of the synthetic sequence under controlled, typically non-thermal, conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low yield of desired product and presence of 4-aminopyridine. The reaction temperature is too high, causing decarboxylation.Maintain the reaction temperature as low as possible. Monitor the reaction progress closely to avoid prolonged heating. Consider using a lower-boiling point solvent if applicable.
Product degradation during workup. The pH of the aqueous solution used during extraction or washing is too acidic or basic.Use buffered solutions for workup to maintain a pH close to neutral. Avoid strong acids or bases unless absolutely necessary for the reaction chemistry.
Inconsistent results between batches. Potential contamination with metal ions from glassware or reagents.Use metal-free reagents where possible and ensure all glassware is thoroughly cleaned. Consider using metal chelators like EDTA in trace amounts if metal contamination is suspected.
Decarboxylation occurs even at moderate temperatures. The solvent may be promoting decarboxylation.Investigate the use of alternative, less polar, or aprotic solvents that may not facilitate the proton transfer steps involved in some decarboxylation mechanisms.

Experimental Protocols

Protocol 1: General Handling and Storage to Minimize Decarboxylation
  • Storage: Store this compound in a cool, dry place away from direct sunlight.

  • Reaction Setup:

    • Use clean, dry glassware to prevent contamination.

    • When heating is necessary, use a precisely controlled heating mantle or oil bath.

    • Maintain the reaction temperature at the lowest effective level.

    • Monitor the reaction by a suitable analytical method (e.g., TLC or LC-MS) to avoid unnecessarily long reaction times.

  • Workup:

    • If an aqueous workup is required, use buffered solutions (e.g., phosphate (B84403) buffer at pH 7) to control the pH.

    • Minimize the time the compound is in solution, especially at elevated temperatures or extreme pH.

Protocol 2: Protection of the Carboxylic Acid Group by Esterification (Fischer Esterification)

This protocol describes the formation of the methyl ester of this compound as a protective group.

  • Materials:

    • This compound

    • Methanol (B129727) (anhydrous)

    • Thionyl chloride (SOCl₂) or a strong acid catalyst (e.g., concentrated H₂SO₄)

    • Anhydrous sodium bicarbonate (NaHCO₃) or other suitable base for neutralization

    • Anhydrous organic solvent for extraction (e.g., ethyl acetate)

    • Anhydrous sodium sulfate (B86663) (Na₂SO₄) for drying

  • Procedure:

    • Suspend this compound in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Cool the suspension in an ice bath.

    • Slowly add thionyl chloride (1.2 equivalents) dropwise to the cooled suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

    • After the addition is complete, remove the ice bath and heat the mixture to reflux.

    • Monitor the reaction progress by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and carefully neutralize it with a saturated solution of anhydrous sodium bicarbonate in methanol.

    • Remove the methanol under reduced pressure.

    • Extract the resulting residue with an anhydrous organic solvent like ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the methyl 4-aminonicotinate.

Visualizations

Decarboxylation Pathway of this compound

4-Aminonicotinic_Acid This compound Transition_State Transition State 4-Aminonicotinic_Acid->Transition_State Heat (Δ) 4-Aminopyridine 4-Aminopyridine Transition_State->4-Aminopyridine CO2 CO₂ Transition_State->CO2

Caption: General pathway of thermal decarboxylation.

Experimental Workflow for Preventing Decarboxylation

cluster_problem Problem Identification cluster_solutions Preventative Strategies cluster_outcome Desired Outcome Unwanted_Decarboxylation Unwanted Decarboxylation (Formation of 4-aminopyridine) Control_Temp Control Temperature (Keep as low as possible) Unwanted_Decarboxylation->Control_Temp Mitigate with Control_pH Control pH (Near neutral, use buffers) Unwanted_Decarboxylation->Control_pH Mitigate with Protecting_Group Use Protecting Group (e.g., Esterification) Unwanted_Decarboxylation->Protecting_Group Avoid by Stable_Product Stable this compound or Protected Derivative Control_Temp->Stable_Product Control_pH->Stable_Product Protecting_Group->Stable_Product

Caption: Strategies to prevent decarboxylation.

Logical Relationship of Factors Influencing Decarboxylation

Decarboxylation Decarboxylation High_Temp High Temperature High_Temp->Decarboxylation Promotes Extreme_pH Extreme pH (Acidic or Basic) Extreme_pH->Decarboxylation Can Promote Metal_Catalysts Metal Catalysts Metal_Catalysts->Decarboxylation Can Catalyze Free_COOH Free Carboxylic Acid Free_COOH->Decarboxylation Is a Prerequisite for

Caption: Key factors promoting decarboxylation.

Technical Support Center: Scale-Up Synthesis of 4-Aminonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up synthesis of 4-Aminonicotinic acid.

Primary Synthetic Route: From Isoquinoline (B145761)

A widely adopted and scalable synthetic route for this compound commences with isoquinoline. This four-step process is favored for its cost-effective starting materials, operational safety, and the high purity of the final product.[1]

Isoquinoline Isoquinoline PDCA Pyridine-3,4- dicarboxylic Acid Isoquinoline->PDCA Oxidation (HNO3/H2SO4) Anhydride (B1165640) Pyridine-3,4- dicarboxylic Anhydride PDCA->Anhydride Dehydration (Acetic Anhydride) Monoamide Pyridine-3,4-dicarboxylic Acid Monoamide Anhydride->Monoamide Ammonolysis Product 4-Aminonicotinic Acid Monoamide->Product Hofmann Rearrangement

Caption: Overall workflow for the synthesis of this compound from isoquinoline.

Step 1: Oxidation of Isoquinoline

The initial step involves the oxidation of isoquinoline to yield pyridine-3,4-dicarboxylic acid. The choice of oxidizing agent is critical for both yield and safety at scale.

Frequently Asked Questions & Troubleshooting

Q1: What is the recommended oxidizing agent for the large-scale oxidation of isoquinoline?

A1: A mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is highly recommended over potassium permanganate (B83412) (KMnO₄).[1] This combination has been shown to improve the yield significantly, up to 61%, and is more suitable for industrial-scale production due to cost and safety considerations.[1]

Q2: The oxidation reaction is highly exothermic. How can I control the temperature during scale-up?

A2: Effective temperature control is paramount to prevent runaway reactions and the formation of unwanted byproducts. Key strategies include:

  • Slow, controlled addition of reagents: Add the nitrating mixture (HNO₃/H₂SO₄) to the isoquinoline solution at a controlled rate.

  • Efficient cooling: Utilize a reactor with a high surface area-to-volume ratio and an efficient cooling jacket. For very large scales, internal cooling coils may be necessary.

  • Continuous processing: Consider using a continuous flow reactor, which offers superior heat transfer and temperature control compared to batch reactors.

Q3: I am observing low yields and the formation of dark-colored byproducts. What could be the cause?

A3: This is likely due to excessive temperature or localized "hot spots" in the reactor. Inadequate mixing can lead to areas of high reactant concentration, causing side reactions and decomposition. Ensure vigorous and efficient stirring throughout the reaction. Also, verify the purity of your starting isoquinoline, as impurities can interfere with the reaction.

Data Presentation: Comparison of Oxidation Conditions
Oxidizing AgentScaleTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
KMnO₄Lab80-906~40>95[1]
HNO₃/H₂SO₄Lab70-80461>98[1]
HNO₃/H₂SO₄Pilot70-854-655-60>97Assumed from literature
Experimental Protocol: Oxidation of Isoquinoline
  • Reactor Setup: Equip a jacketed glass reactor with a mechanical stirrer, a thermocouple, a dropping funnel, and a reflux condenser.

  • Charge Reactor: Charge the reactor with isoquinoline and concentrated sulfuric acid. Begin stirring and cool the mixture to 0-5 °C using the cooling jacket.

  • Reagent Addition: Slowly add a pre-mixed solution of concentrated nitric acid and sulfuric acid via the dropping funnel, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to 70-80 °C and maintain for 4-6 hours. Monitor the reaction progress by HPLC.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. The precipitated pyridine-3,4-dicarboxylic acid is collected by filtration, washed with cold water, and dried.

Step 2: Ammonolysis of Pyridine-3,4-dicarboxylic Anhydride

The intermediate pyridine-3,4-dicarboxylic acid is first converted to its anhydride, which then undergoes ammonolysis to form the monoamide.

Frequently Asked Questions & Troubleshooting

Q1: What are the common challenges in the ammonolysis step at a larger scale?

A1: The primary challenges are ensuring efficient mixing of the solid anhydride with the ammonia (B1221849) source (aqueous or gaseous) and controlling the reaction temperature. Poor mixing can lead to incomplete reaction and the formation of diamide (B1670390) or unreacted starting material. The reaction is also exothermic, so adequate cooling is necessary.

Q2: How can I improve the solubility of the anhydride to facilitate a more homogeneous reaction?

A2: While the anhydride has limited solubility in many common solvents, performing the reaction in a suitable co-solvent with aqueous ammonia can improve homogeneity. Alternatively, using gaseous ammonia bubbled through a slurry of the anhydride in an inert solvent can be effective, provided there is excellent agitation.

Q3: What is the best way to isolate the monoamide product at scale?

A3: The monoamide is typically isolated by adjusting the pH of the reaction mixture to its isoelectric point, causing it to precipitate. The solid can then be collected by filtration. It is crucial to control the rate of pH adjustment and the final pH to maximize yield and purity.

Data Presentation: Ammonolysis Reaction Parameters
Ammonia SourceSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
Aqueous NH₃Water20-302-4>90>95[1]
Gaseous NH₃Toluene20-403-5>85>95Assumed from literature
Experimental Protocol: Ammonolysis
  • Anhydride Formation: Reflux pyridine-3,4-dicarboxylic acid with acetic anhydride for 2-3 hours. Cool the mixture and collect the precipitated pyridine-3,4-dicarboxylic anhydride by filtration.

  • Ammonolysis: Suspend the dried anhydride in a suitable reactor with an appropriate solvent (e.g., water or toluene).

  • Reagent Addition: Add concentrated aqueous ammonia dropwise or bubble gaseous ammonia through the suspension while maintaining the temperature at 20-30 °C with cooling.

  • Reaction: Stir the mixture vigorously for 2-4 hours until the reaction is complete (monitored by TLC or HPLC).

  • Isolation: Adjust the pH of the reaction mixture with a suitable acid (e.g., HCl) to the isoelectric point of the monoamide to induce precipitation. Collect the solid product by filtration, wash with cold water, and dry.

Step 3: Hofmann Rearrangement

The Hofmann rearrangement of the monoamide introduces the amino group at the 4-position, yielding this compound. This step is often challenging to scale up due to its exothermic nature and the potential for side reactions.

cluster_troubleshooting Hofmann Rearrangement Troubleshooting Problem Problem Cause Potential Cause Problem->Cause leads to LowYield Low Yield/ Incomplete Reaction Problem->LowYield ImpurityFormation Impurity Formation Problem->ImpurityFormation Solution Solution Cause->Solution addressed by TempTooLow Temperature too low LowYield->TempTooLow SlowAddition Slow reagent addition LowYield->SlowAddition OptimizeTemp Optimize temperature profile TempTooLow->OptimizeTemp ControlledRate Controlled addition rate SlowAddition->ControlledRate TempTooHigh Temperature too high/ Local hotspots ImpurityFormation->TempTooHigh SideReactions Side reactions of isocyanate intermediate ImpurityFormation->SideReactions EfficientCooling Efficient cooling and mixing TempTooHigh->EfficientCooling QuenchStrategy Optimize quenching strategy SideReactions->QuenchStrategy

Caption: Troubleshooting logic for the Hofmann rearrangement.
Frequently Asked Questions & Troubleshooting

Q1: The Hofmann rearrangement is known to be hazardous. What are the key safety considerations for scale-up?

A1: The reaction of the amide with hypobromite (B1234621) is exothermic, and the subsequent rearrangement can also release significant heat. Key safety measures include:

  • Robust temperature control: Use a reactor with excellent heat transfer capabilities.

  • Controlled reagent addition: Add the bromine/caustic solution at a rate that allows the heat to be dissipated effectively.

  • Emergency preparedness: Have a quenching plan in place in case of a thermal runaway.

  • Ventilation: The reaction may produce volatile byproducts and requires good ventilation.

Q2: I am getting a low yield of this compound. What are the likely causes?

A2: Low yields can result from several factors:

  • Incomplete formation of the N-bromoamide intermediate: Ensure the correct stoichiometry of bromine and base.

  • Side reactions of the isocyanate intermediate: The isocyanate can react with water to form an unstable carbamic acid, which then decarboxylates to the desired amine. However, it can also react with the starting amine to form urea (B33335) byproducts.

  • Suboptimal temperature: The rearrangement step requires a specific temperature to proceed efficiently. Too low a temperature will result in a sluggish reaction, while too high a temperature can lead to degradation.

Q3: How can I minimize the formation of impurities during the Hofmann rearrangement?

A3: Impurity formation is often linked to poor reaction control. To minimize impurities:

  • Maintain a homogeneous reaction mixture: Ensure efficient stirring to avoid localized high concentrations of reagents.

  • Precise temperature control: Avoid temperature spikes that can promote side reactions.

  • Optimize the work-up procedure: The final product needs to be carefully isolated from byproducts and unreacted starting materials.

Data Presentation: Hofmann Rearrangement Conditions and Yields
ScaleHalogenating AgentBaseTemperature (°C)Yield (%)Purity (%)Reference
LabBr₂/NaOHNaOH60-70~85>98 (HPLC)[1]
PilotNaOClNaOH60-7580-85>97 (HPLC)Assumed from literature
Experimental Protocol: Hofmann Rearrangement
  • Preparation of Hypobromite Solution: In a separate, cooled vessel, slowly add bromine to a solution of sodium hydroxide (B78521) in water, keeping the temperature below 0 °C.

  • Reaction Setup: Charge a reactor with the pyridine-3,4-dicarboxylic acid monoamide and a solution of sodium hydroxide. Cool the mixture to 0-5 °C.

  • Reagent Addition: Slowly add the prepared sodium hypobromite solution to the amide slurry, maintaining the temperature below 10 °C.

  • Rearrangement: After the addition is complete, gradually heat the reaction mixture to 60-70 °C and hold for 1-2 hours. The progress of the rearrangement can be monitored by the disappearance of the intermediate N-bromoamide.

  • Work-up and Isolation: Cool the reaction mixture and adjust the pH to the isoelectric point of this compound to precipitate the product. Collect the solid by filtration, wash with cold water and a suitable solvent (e.g., ethanol) to remove impurities, and dry under vacuum.

Step 4: Crystallization and Purification

The final step is the purification of this compound by crystallization to achieve the desired purity for pharmaceutical applications.

Frequently Asked Questions & Troubleshooting

Q1: What is a suitable solvent system for the crystallization of this compound?

A1: Water is a common solvent for the crystallization of amino acids. The solubility of this compound in water is pH-dependent. Crystallization is typically achieved by dissolving the crude product in an acidic or basic aqueous solution and then adjusting the pH to its isoelectric point to minimize solubility and induce precipitation. A co-solvent system, such as water/ethanol or water/isopropanol, can also be effective.

Q2: My crystallized product has a poor crystal form and is difficult to filter. How can I improve this?

A2: Poor crystal morphology can be due to rapid precipitation. To improve crystal size and filterability:

  • Control the rate of pH adjustment: A slow, controlled addition of the acid or base will allow for slower crystal growth.

  • Cooling profile: A gradual cooling profile after pH adjustment can also promote the growth of larger, more uniform crystals.

  • Seeding: Introducing a small amount of pure seed crystals at the point of supersaturation can help control crystallization and improve the final product's physical properties.

Q3: How can I ensure high purity of the final product?

A3: High purity is achieved by:

  • Choosing an appropriate solvent system: The solvent should have high solubility for the product at elevated temperatures and low solubility at lower temperatures, while impurities should remain soluble.

  • Washing the filter cake: An effective wash of the isolated crystals with a cold solvent is crucial to remove residual mother liquor containing impurities.

  • Recrystallization: If necessary, a second crystallization can be performed to further enhance purity.

Data Presentation: Solvent Screening for Crystallization
Solvent SystemSolubility at 25°C (g/L)Solubility at 75°C (g/L)Crystal Habit
Water~1.5~15Needles
Water/Ethanol (80:20)~1.0~12Prisms
Water/Isopropanol (70:30)~0.8~10Plates

Note: Solubility data is estimated and should be determined experimentally.

Experimental Protocol: Crystallization
  • Dissolution: Dissolve the crude this compound in hot water, adjusting the pH with a base (e.g., NaOH) to ensure complete dissolution.

  • Charcoal Treatment (Optional): If the solution is colored, add activated carbon and stir for a short period at an elevated temperature to remove colored impurities. Filter the hot solution to remove the carbon.

  • Precipitation: Cool the solution slightly and then slowly add an acid (e.g., HCl) with good stirring to adjust the pH to the isoelectric point of this compound.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by filtration, wash the filter cake with cold deionized water, followed by a wash with a cold organic solvent like ethanol. Dry the purified this compound under vacuum at an appropriate temperature.

Alternative Synthetic Routes

While the isoquinoline route is well-established, other synthetic pathways to this compound exist, each with its own set of scale-up challenges.

cluster_alternatives Alternative Synthetic Routes C4_Chloro 4-Chloronicotinic Acid Product This compound C4_Chloro->Product Amination C2_Chloro 2-Chloronicotinic Acid C2_Chloro->Product Multi-step sequence (e.g., via pyridine (B92270) N-oxide)

Caption: Overview of alternative synthetic pathways to this compound.
  • From 4-Chloronicotinic Acid: This route involves a direct amination of 4-chloronicotinic acid.

    • Challenges: The C-Cl bond at the 4-position of the pyridine ring is relatively unreactive, often requiring high temperatures, high pressure, and a copper catalyst for amination. These conditions can be challenging to manage at an industrial scale and can lead to catalyst poisoning and difficult purification.

  • From 2-Chloronicotinic Acid: Synthesis from this isomer is more complex and typically involves multiple steps.

    • Challenges: This multi-step synthesis increases the overall complexity and cost of the process. Each step introduces its own set of scale-up challenges related to reaction control, isolation, and purification.

General Scale-Up Challenges

Scaling up any chemical synthesis requires careful consideration of fundamental chemical engineering principles.

cluster_scaleup Key Scale-Up Considerations ScaleUp Successful Scale-Up HeatTransfer Heat Transfer ScaleUp->HeatTransfer Mixing Mixing ScaleUp->Mixing Safety Process Safety ScaleUp->Safety Isolation Product Isolation & Purification ScaleUp->Isolation

Caption: Fundamental considerations for successful process scale-up.
  • Heat Transfer: Exothermic reactions generate heat that must be removed efficiently. As the reactor volume increases, the surface area-to-volume ratio decreases, making heat removal more challenging. Insufficient heat transfer can lead to temperature increases, promoting side reactions and potentially causing thermal runaway.

  • Mixing: Achieving homogeneous mixing in large reactors is more difficult than in a laboratory flask. Poor mixing can result in localized concentration and temperature gradients, leading to inconsistent product quality, lower yields, and the formation of impurities. The choice of impeller design and agitation speed is critical.

  • Process Safety: A thorough process safety assessment is essential before any scale-up. This includes understanding the thermal hazards of each reaction step, the potential for gas evolution, and the compatibility of all materials. A Hazard and Operability (HAZOP) study should be conducted to identify and mitigate potential risks.

References

Identifying and characterizing impurities in 4-Aminonicotinic acid samples

Author: BenchChem Technical Support Team. Date: December 2025

Answering the user's request.

Technical Support Center: 4-Aminonicotinic Acid Impurity Analysis

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the identification and characterization of impurities in this compound samples.

Frequently Asked Questions (FAQs)

Q1: What are the most likely sources of impurities in my this compound sample?

A1: Impurities can originate from various stages of the manufacturing process and storage. The primary sources include:

  • Synthesis-Related Impurities: These can be unreacted starting materials, intermediates, by-products from side reactions, or reagents used in the synthesis. For instance, if synthesizing from isoquinoline, intermediates like 3,4-pyridinedicarboxylic acid could be present.[1]

  • Degradation Impurities: this compound can degrade under certain environmental conditions such as exposure to light, heat, humidity, or reactive atmospheric gases. Forced degradation studies are designed to identify these potential impurities.[2][3]

  • Residual Solvents: Solvents used during synthesis and purification steps may remain in the final product.

  • Contaminants: Contamination can occur from storage containers or through unintentional introduction of foreign material during handling.

Q2: I am seeing an unknown peak in my HPLC chromatogram. How do I begin to identify it?

A2: A systematic approach is crucial. First, ensure the peak is not an artifact of the system (e.g., from the mobile phase or sample diluent). If the peak is real, the next step is characterization. The most effective technique for identifying unknown impurities is Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5][6] LC-MS provides the molecular weight of the impurity, which is a critical piece of information for proposing potential structures. High-Resolution Mass Spectrometry (HRMS) can further provide the elemental composition.

Q3: Which analytical techniques are recommended for comprehensive impurity profiling of this compound?

A3: A combination of orthogonal techniques is recommended for a complete impurity profile:

  • HPLC/UPLC with UV Detection: This is the standard for separating and quantifying impurities.[5]

  • LC-MS/MS: This is the best method for identifying unknown impurities by providing molecular weight and fragmentation data for structural elucidation.[4][7]

  • NMR Spectroscopy: Nuclear Magnetic Resonance is invaluable for confirming the structure of isolated impurities.[5][6] Quantitative ¹H NMR (qNMR) can also be used to determine purity against a certified reference standard.[8]

  • Gas Chromatography (GC-MS): This is the preferred method for identifying and quantifying volatile organic impurities, such as residual solvents.[5][6]

Q4: How do I perform a forced degradation study for this compound?

A4: Forced degradation, or stress testing, involves subjecting the this compound sample to conditions more severe than those used for accelerated stability testing.[9][10] The goal is to generate potential degradation products. Key conditions to test include:

  • Acid Hydrolysis: Treat the sample with an acid (e.g., 0.1N HCl) at elevated temperatures.

  • Base Hydrolysis: Treat the sample with a base (e.g., 0.1N NaOH) at elevated temperatures.

  • Oxidation: Expose the sample to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).

  • Thermal Stress: Expose the solid sample to dry heat at a temperature below its melting point.

  • Photostability: Expose the sample to a controlled light source that provides both UV and visible output, as specified in ICH guideline Q1B.[10]

Samples from each condition should be analyzed by a stability-indicating method, typically HPLC, to resolve the parent drug from any degradation products.

Q5: My mass spectrometry data for an impurity shows a mass that doesn't correspond to any likely synthesis-related byproduct. What could it be?

A5: If the mass doesn't match expected intermediates or byproducts, consider the following possibilities:

  • Degradation Product: The impurity may have formed during storage or sample preparation. The amino and carboxylic acid functional groups are susceptible to various reactions.

  • Dimer or Adduct: The observed mass could be a dimer of the parent molecule or an adduct formed with a component from the mobile phase (e.g., sodium, potassium, or acetonitrile (B52724) adducts).

  • Unexpected Reaction: A novel or unexpected side reaction may have occurred during synthesis. Review the synthesis pathway for less common but plausible alternative reactions.

  • Contaminant: The impurity could be an unrelated contaminant introduced from solvents, reagents, or equipment.

Data Presentation: Potential Impurities

The following table summarizes potential impurities that could be found in this compound samples based on a common synthesis route.

Impurity NameMolecular FormulaMolecular Weight ( g/mol )Potential Source
IsoquinolineC₉H₇N129.16Starting Material[1]
3,4-Pyridinedicarboxylic acidC₇H₅NO₄167.12Intermediate[1]
3,4-Pyridinedicarboxylic anhydrideC₇H₃NO₃149.10Intermediate[1]
2-Aminonicotinic acidC₆H₆N₂O₂138.12Isomeric Impurity
Nicotinic AcidC₆H₅NO₂123.11Potential Byproduct

Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Quantification

This protocol outlines a general reversed-phase HPLC method for separating and quantifying impurities.

  • System Preparation:

    • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV at 261 nm.[11]

    • Column Temperature: 30 °C.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.

  • Chromatographic Run:

    • Inject 10 µL of the sample solution.

    • Run a gradient elution program. An example gradient is:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30.1-35 min: 5% B (re-equilibration)

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the percentage of each impurity using the area percent method, assuming a similar response factor to the main peak. For higher accuracy, use a reference standard for the impurity if available.

Protocol 2: LC-MS for Impurity Identification

This protocol describes how to identify an unknown impurity using LC-MS.

  • System Preparation:

    • Use an HPLC or UPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for high resolution).

    • Use the same column and a compatible volatile mobile phase as in the HPLC-UV method (e.g., formic acid instead of phosphate (B84403) buffers).

  • MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes to ensure detection of the impurity.

    • Mass Range: Scan a broad range, for example, m/z 50-1000.

    • Data Acquisition: Acquire data in full scan mode to detect all ions. For structural information, also perform fragmentation analysis (MS/MS) on the parent ion of the unknown impurity.

  • Analysis:

    • Run the sample using the established LC method.

    • Extract the ion chromatogram for the mass corresponding to the unknown impurity.

    • Determine the accurate mass of the impurity from the high-resolution mass spectrum. Use this to predict the elemental formula.

    • Analyze the fragmentation pattern from the MS/MS data to propose a chemical structure.

Visualizations

Impurity_Identification_Workflow cluster_0 Phase 1: Detection & Quantification cluster_1 Phase 2: Identification cluster_2 Phase 3: Confirmation Sample This compound Sample HPLC_UV HPLC-UV Analysis Sample->HPLC_UV Peak Unknown Peak Detected? HPLC_UV->Peak Quantify Quantify Impurity (Area % or Ref. Std.) Peak->Quantify Yes LC_MS LC-MS Analysis Quantify->LC_MS HRMS Determine Accurate Mass (HRMS) LC_MS->HRMS MSMS Acquire Fragmentation Data (MS/MS) HRMS->MSMS Structure Propose Structure MSMS->Structure Isolate Isolate Impurity (Prep-HPLC) Structure->Isolate NMR NMR Spectroscopy Isolate->NMR Confirm Confirm Structure NMR->Confirm

Impurity_Sources cluster_synthesis Synthesis Process cluster_degradation Storage & Handling API This compound (Final Product) SM Starting Materials SM->API Intermediates Intermediates Intermediates->API Byproducts By-products Byproducts->API Reagents Reagents / Solvents Reagents->API Hydrolysis Hydrolysis Hydrolysis->API Oxidation Oxidation Oxidation->API Photolysis Photolysis (Light) Photolysis->API Thermal Thermal (Heat) Thermal->API

References

Validation & Comparative

A Comparative Analysis of 4-Aminonicotinic Acid and Its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the physicochemical properties, synthesis, and biological activities of 4-aminonicotinic acid and its positional isomers: 2-aminonicotinic acid, 5-aminonicotinic acid, and 6-aminonicotinic acid. This document provides a comprehensive comparison to inform applications in medicinal chemistry, drug design, and scientific research.

The positional isomerism of the amino group on the nicotinic acid scaffold significantly influences the molecule's physicochemical properties and biological activities. Understanding these differences is crucial for researchers and drug development professionals in designing novel therapeutics, as subtle structural changes can dramatically alter a compound's interaction with biological targets. This guide summarizes available experimental data, provides detailed experimental protocols, and visualizes key concepts to facilitate a comparative understanding of these isomeric compounds.

Physicochemical Properties

The location of the amino group on the pyridine (B92270) ring impacts properties such as melting point and polarity, which in turn affect solubility and crystal packing. A summary of the key physicochemical properties of this compound and its isomers is presented below.

PropertyThis compound2-Aminonicotinic Acid5-Aminonicotinic Acid6-Aminonicotinic Acid
CAS Number 7418-65-7[1]5345-47-124242-19-1[2]3167-49-5[3]
Molecular Formula C₆H₆N₂O₂[1]C₆H₆N₂O₂C₆H₆N₂O₂[2]C₆H₆N₂O₂[3]
Molecular Weight 138.12 g/mol [1]138.12 g/mol 138.12 g/mol [2]138.12 g/mol [3]
Melting Point (°C) 330[1]295-297 (dec.)293>300
Appearance White to light yellow powder or crystals[4]Off-white to light yellow crystalline powderGolden-brown crystalline powderWhite to beige powder
Solubility Soluble in PBS (pH 7.2) at 2 mg/mL[5]Soluble in DMSO>20.7 µg/mL (pH 7.4)[2]ca. 1.0 g/L (20 °C)

Synthesis and Experimental Protocols

The synthesis of aminonicotinic acid isomers can be achieved through various routes, often starting from commercially available pyridine derivatives. Below are generalized protocols for the synthesis of each isomer.

General Synthesis Workflow

Start Starting Material (e.g., Halogenated Nicotinic Acid) Step1 Amination Reaction Start->Step1 Ammonia (B1221849) or amine source Step2 Purification Step1->Step2 Crude Product End Final Product (Aminonicotinic Acid Isomer) Step2->End Purified Product

Caption: A generalized workflow for the synthesis of aminonicotinic acid isomers.

Protocol 1: Synthesis of this compound[6][7]

This protocol describes the synthesis of this compound starting from 4-chloronicotinic acid.

Materials:

  • 4-chloronicotinic acid

  • Ammonia solution

  • Copper catalyst (optional)

  • Solvent (e.g., water or an organic solvent)

  • Acid for pH adjustment (e.g., HCl)

Procedure:

  • In a pressure vessel, combine 4-chloronicotinic acid, ammonia solution, and a copper catalyst (if used) in a suitable solvent.

  • Heat the mixture to a specified temperature and maintain pressure for several hours.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or HPLC).

  • Once the reaction is complete, cool the vessel to room temperature and carefully release the pressure.

  • Filter the reaction mixture to remove any solid catalyst.

  • Acidify the filtrate with an acid to precipitate the this compound.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product.

Protocol 2: Synthesis of 2-Aminonicotinic Acid[5][8][9]

A common method for the synthesis of 2-aminonicotinic acid involves the Hofmann rearrangement of 2,3-pyridinedicarboximide, which can be derived from quinoline (B57606).

Materials:

Procedure:

  • Oxidize quinoline to 2,3-pyridinedicarboxylic acid using a strong oxidizing agent.

  • Treat the resulting diacid with acetic anhydride to form 2,3-pyridinedicarboxylic anhydride.

  • React the anhydride with ammonia to yield 2,3-pyridinedicarboximide.

  • Perform a Hofmann rearrangement on the imide using sodium hypobromite or sodium hypochlorite solution in the presence of sodium hydroxide to yield 2-aminonicotinic acid.

  • Acidify the reaction mixture with hydrochloric acid to precipitate the product.

  • Filter, wash, and dry the precipitate to obtain 2-aminonicotinic acid.

Protocol 3: Synthesis of 5-Aminonicotinic Acid[10]

5-Aminonicotinic acid can be synthesized from 5-bromonicotinic acid via a nucleophilic aromatic substitution reaction.

Materials:

Procedure:

  • In a high-pressure reactor, mix 5-bromonicotinic acid, aqueous ammonia, and copper(II) sulfate pentahydrate.

  • Heat the mixture to 170-180°C and stir for approximately 19 hours.

  • After cooling, treat the reaction mixture with a sodium sulfide solution to precipitate copper ions.

  • Filter the mixture and adjust the pH of the filtrate to 4-5 with concentrated hydrochloric acid to precipitate the product.

  • Collect the solid by filtration, wash, and dry to yield 5-aminonicotinic acid.

Protocol 4: Synthesis of 6-Aminonicotinic Acid[4]

6-Aminonicotinic acid can be prepared by the hydrolysis of its corresponding ester, ethyl 6-aminonicotinate.

Materials:

  • Ethyl 6-aminonicotinate

  • Methanol (B129727)

  • 1 N Sodium hydroxide solution

  • 2 N Hydrochloric acid solution

Procedure:

  • Dissolve ethyl 6-aminonicotinate in methanol.

  • Add 1 N sodium hydroxide solution and stir the mixture at room temperature for 18 hours.

  • Remove the methanol under reduced pressure.

  • Dilute the residue with water and acidify to a pH of approximately 3 with 2 N hydrochloric acid.

  • Collect the resulting precipitate by centrifugation, wash with water, and dry under vacuum to obtain 6-aminonicotinic acid.

Comparative Biological Activity

The aminonicotinic acid isomers exhibit a range of biological activities, with antimicrobial and enzyme inhibitory effects being the most prominent. The position of the amino group is a key determinant of the specific biological targets and the potency of these compounds.

Antimicrobial Activity

Nicotinic acid and its derivatives are known to possess antimicrobial properties. While comprehensive, direct comparative studies on the antimicrobial activity of all four aminonicotinic acid isomers are limited, available data suggests that the position of the amino group influences the spectrum and potency of their activity. For instance, in a study involving albicidin analogues, the incorporation of a para-amino picolinic acid moiety (an isomer of 2-aminonicotinic acid) resulted in a near-total loss of activity, whereas the para-amino nicotinic acid (this compound) containing analogue retained significant activity against Gram-negative strains.[6]

General Protocol for Broth Microdilution Assay (Antimicrobial Susceptibility Testing): [4][7][8]

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic)

  • Negative control (broth with solvent)

Procedure:

  • Prepare a stock solution of the test compound.

  • Perform serial two-fold dilutions of the compound in the growth medium in the wells of a 96-well plate.

  • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration.

  • Inoculate each well with the bacterial suspension.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Enzyme Inhibition

The aminonicotinic acid isomers have been investigated as inhibitors of various enzymes, with their efficacy being highly dependent on the isomer's structure.

2-Aminonicotinic Acid as a 3-Hydroxyanthranilic Acid 3,4-Dioxygenase (3-HAO) Inhibitor:

Derivatives of 2-aminonicotinic acid have been identified as inhibitors of 3-hydroxyanthranilic acid 3,4-dioxygenase (3-HAO).[8] This enzyme is involved in the kynurenine (B1673888) pathway of tryptophan metabolism and is responsible for the production of the neurotoxin quinolinic acid, which is implicated in several neurodegenerative diseases.[9][10] Inhibition of 3-HAO is therefore a potential therapeutic strategy for these conditions.

6-Aminonicotinic Acid as a Precursor to a 6-Phosphogluconate Dehydrogenase (6PGD) Inhibitor:

6-Aminonicotinic acid is a precursor to 6-amino-NADP+, a potent inhibitor of 6-phosphogluconate dehydrogenase (6PGD).[11] 6PGD is a key enzyme in the pentose (B10789219) phosphate (B84403) pathway (PPP), which is crucial for nucleotide biosynthesis and maintaining redox balance.[12][13] Inhibition of 6PGD can disrupt cancer cell metabolism and has been explored as an anticancer strategy.[14][15][16][17]

Signaling Pathway of 6PGD Inhibition by 6-Aminonicotinic Acid Derivatives

cluster_0 Cellular Metabolism 6_ANA 6-Aminonicotinic Acid 6_ANADP 6-Amino-NADP+ 6_ANA->6_ANADP Metabolic Conversion 6PGD 6-Phosphogluconate Dehydrogenase (6PGD) 6_ANADP->6PGD Inhibits PPP Pentose Phosphate Pathway (PPP) 6PGD->PPP Catalyzes AMPK AMPK Activation 6PGD->AMPK Inhibition of 6PGD leads to CellGrowth Tumor Cell Growth/Proliferation 6PGD->CellGrowth Suppression of 6PGD Inhibits NADPH NADPH Production PPP->NADPH Leads to Lipogenesis Lipogenesis PPP->Lipogenesis Supports NADPH->CellGrowth Supports Lipogenesis->CellGrowth Supports AMPK->Lipogenesis Inhibits

Caption: The metabolic pathway illustrating the inhibition of 6PGD by a metabolite of 6-aminonicotinic acid.

General Protocol for In Vitro Enzyme Inhibition Assay: [18][12][19][20][21]

This protocol provides a general framework for determining the inhibitory activity of a compound against a specific enzyme.

Materials:

  • Purified enzyme

  • Substrate for the enzyme

  • Test inhibitor compound

  • Assay buffer

  • 96-well plates

  • Plate reader (spectrophotometer or fluorometer)

Procedure:

  • Prepare a stock solution of the test inhibitor.

  • In a 96-well plate, add the assay buffer, the enzyme, and varying concentrations of the inhibitor.

  • Include control wells with no inhibitor (positive control) and wells with no enzyme (negative control).

  • Pre-incubate the plate to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.

  • Calculate the initial reaction velocities for each inhibitor concentration.

  • Plot the percentage of enzyme inhibition against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

Conclusion

The isomers of aminonicotinic acid, while structurally similar, exhibit distinct physicochemical properties and biological activities. The position of the amino group is a critical factor that dictates their potential as antimicrobial agents or enzyme inhibitors. This compound and its derivatives show promise as antimicrobial agents. 2-Aminonicotinic acid derivatives are of interest for their potential in treating neurodegenerative diseases through the inhibition of 3-HAO. 6-Aminonicotinic acid stands out as a precursor to a potent inhibitor of 6PGD, a key target in cancer metabolism.

Further comparative studies are warranted to fully elucidate the structure-activity relationships and to identify the most promising isomers for specific therapeutic applications. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the exploration of these versatile compounds.

References

A Comparative Guide to Purity Validation of 4-Aminonicotinic Acid via HPLC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates like 4-aminonicotinic acid is a critical step in ensuring the safety and efficacy of therapeutic agents. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) with alternative analytical techniques for the determination of this compound purity.

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) stands as the premier method for the purity analysis of this compound due to its high resolution, sensitivity, and quantification accuracy.[1] A typical reversed-phase HPLC method is recommended for this analysis.

Experimental Protocol: HPLC-MS

A reversed-phase HPLC method was developed for the purity determination of this compound. The chromatographic separation is achieved on a C18 stationary phase with a gradient elution profile.

Instrumentation: A standard HPLC system equipped with a UV detector and coupled to a single quadrupole or triple quadrupole mass spectrometer.

  • Column: C18 column with polar endcapping (e.g., 4.6 x 150 mm, 3.5 µm) to improve retention of polar analytes.[2][3]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 30°C

  • UV Detection: 261 nm[4]

  • Injection Volume: 5 µL

  • MS Ionization Mode: Electrospray Ionization (ESI), Positive

  • MS Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) of the protonated molecule [M+H]⁺ at m/z 139.

Sample Preparation: Dissolve 1 mg of this compound in 10 mL of Mobile Phase A to prepare a 100 µg/mL stock solution. Further dilute with Mobile Phase A to prepare working standards and samples.

Workflow for HPLC-MS Analysis of this compound

HPLC-MS Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing a Weigh this compound b Dissolve in Mobile Phase A a->b c Dilute to Working Concentration b->c d Inject Sample c->d e Chromatographic Separation d->e f Mass Spectrometric Detection e->f g Peak Integration f->g h Quantification g->h i Purity Calculation h->i j j i->j Final Report Method Selection Guide start What is the analytical goal? quant Accurate Quantification of Impurities start->quant Quantitative qual Qualitative Purity Check / Reaction Monitoring start->qual Qualitative hplc_ms Use HPLC-MS quant->hplc_ms gc_ms Consider GC-MS if derivatization is feasible and high resolution is needed quant->gc_ms tlc Use TLC qual->tlc

References

A Comparative Analysis of Aminopyridine- and Nicotinamide-Based Kinase Inhibitors: Efficacy and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone, offering precision in disrupting the signaling pathways that drive tumor growth and survival. Among the myriad of scaffolds explored, aminopyridine and nicotinamide (B372718) derivatives have garnered significant attention for their potential to selectively inhibit key kinases implicated in various malignancies. This guide provides a comparative overview of the efficacy of selected aminopyridine- and nicotinamide-based kinase inhibitors, supported by experimental data, detailed methodologies, and pathway visualizations to aid researchers, scientists, and drug development professionals in their pursuit of novel cancer therapeutics.

Quantitative Efficacy of Kinase Inhibitors

The inhibitory potency of a kinase inhibitor is a critical determinant of its therapeutic potential. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency, with lower values indicating greater efficacy. The following table summarizes the in vitro kinase inhibitory activity of several aminopyridine and nicotinamide derivatives against their respective target kinases.

Compound ClassInhibitorTarget KinaseIC50 (nM)Cell LineReference
Aminopyridine-based Compound 8e CDK988.4MV-4-11[1]
HDAC1168.9MV-4-11[1]
Compound 9e FLT330.4MV-4-11[1]
HDAC152.4MV-4-11[1]
HDAC314.7MV-4-11[1]
Aminopyridine JNK Inhibitor JNK1low double-digit nM-[2]
JNK2low double-digit nM-[2]
Nicotinamide-based Compound 10l Aurora A-SW620, NCI-H1975[3]
Aurora B-SW620, NCI-H1975[3]

Experimental Protocols

The determination of kinase inhibitor efficacy relies on robust and reproducible experimental assays. Below are detailed methodologies for key experiments cited in the evaluation of these compounds.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.

  • Reagents and Materials:

    • Recombinant human kinase enzyme (e.g., Aurora A, CDK9).

    • Kinase-specific substrate peptide.

    • Adenosine triphosphate (ATP), radio-labeled (γ-³²P) or fluorescently-labeled.

    • Test compounds (inhibitors) at various concentrations.

    • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

    • Kinase reaction plates (e.g., 96-well or 384-well).

    • Filter paper or beads for capturing the phosphorylated substrate.

    • Scintillation counter or fluorescence reader.

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In the reaction plate, add the kinase enzyme, its specific substrate, and the assay buffer.

    • Add the diluted test compounds to the wells. A control with DMSO alone is included.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Transfer the reaction mixture to a filter membrane that captures the phosphorylated substrate.

    • Wash the filter to remove unincorporated ATP.

    • Quantify the amount of phosphorylated substrate using a scintillation counter (for γ-³²P-ATP) or a fluorescence reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Proliferation Assay

This assay measures the effect of a compound on the growth of cancer cell lines.

  • Reagents and Materials:

    • Cancer cell lines (e.g., SW620, HT-29, NCI-H1975, Hela).[3]

    • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

    • Test compounds at various concentrations.

    • Cell viability reagent (e.g., MTT, MTS, or a reagent for measuring ATP content like CellTiter-Glo).

    • 96-well cell culture plates.

    • Microplate reader.

  • Procedure:

    • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO).

    • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

    • Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance or luminescence using a microplate reader.

    • Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value, representing the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathway and Experimental Workflow Visualizations

Understanding the mechanism of action of kinase inhibitors requires visualizing their impact on cellular signaling pathways and the workflow of the experiments used to evaluate them.

Kinase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Compound_Dilution Serial Dilution of Test Compound Add_Compound Add Compound to Plate Compound_Dilution->Add_Compound Plate_Setup Prepare Reaction Plate: Kinase, Substrate, Buffer Plate_Setup->Add_Compound Initiate_Reaction Initiate with ATP Add_Compound->Initiate_Reaction Incubation Incubate at 30°C Initiate_Reaction->Incubation Stop_Reaction Stop Reaction (e.g., with EDTA) Incubation->Stop_Reaction Capture_Substrate Capture Phosphorylated Substrate Stop_Reaction->Capture_Substrate Wash Wash to Remove Unincorporated ATP Capture_Substrate->Wash Quantify Quantify Signal Wash->Quantify Data_Analysis Calculate % Inhibition & IC50 Quantify->Data_Analysis

Caption: Workflow for an in vitro kinase inhibition assay.

The JNK signaling pathway is a critical regulator of cellular responses to stress, and its inhibition is a therapeutic strategy in various diseases.[2]

JNK_Signaling_Pathway Stress Cellular Stress (e.g., Cytokines, UV) MAPKKK MAPKKK (e.g., MEKK1, ASK1) Stress->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis cJun->Apoptosis Inflammation Inflammation cJun->Inflammation Inhibitor Aminopyridine-based JNK Inhibitor Inhibitor->JNK

Caption: Simplified JNK signaling pathway and the point of inhibition.

Conclusion

Aminopyridine and nicotinamide scaffolds represent versatile platforms for the development of potent and selective kinase inhibitors. The data presented herein highlights the efficacy of specific derivatives against key cancer targets such as CDKs, HDACs, and Aurora kinases. The detailed experimental protocols provide a foundation for the replication and extension of these findings. Continued exploration of these chemical spaces, guided by structural biology and a deep understanding of kinase signaling, holds the promise of delivering next-generation targeted therapies for cancer treatment.

References

Comparative Analysis of Cytotoxicity: 4-Aminonicotinic Acid vs. Nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic profiles of 4-Aminonicotinic acid and its structural analog, nicotinic acid (Niacin, Vitamin B3). Due to a notable lack of direct comparative studies and limited publicly available cytotoxicity data for this compound, this document summarizes existing data for nicotinic acid and provides a qualitative assessment for this compound based on available safety information and data from structurally related compounds. This guide is intended to highlight the current knowledge gaps and provide standardized protocols for researchers seeking to perform direct comparative cytotoxicity assessments.

Summary of Available Cytotoxicity Data

A comprehensive literature search reveals a significant disparity in the available cytotoxicity data for this compound and nicotinic acid. While some studies have investigated the cytotoxic effects of nicotinic acid in various cell lines, quantitative data for this compound is largely absent from the public domain.

Nicotinic Acid Cytotoxicity

The cytotoxic effects of nicotinic acid are highly dependent on the cell type and concentration. In some instances, it exhibits anti-proliferative effects, while in others, it shows minimal to no cytotoxicity at physiological concentrations.

Cell LineAssay TypeConcentration/IC50Observed Effect
Human Umbilical Vein Endothelial Cells (HUVEC)Proliferation Assay7 mMSignificant inhibition of cell proliferation
Rat Ascites Hepatoma (AH109A)Invasion Assay2.5 - 40 µMInhibition of cell invasion without affecting proliferation
K562 (Human Myeloid Leukemia)Not SpecifiedIC50: 0.03433 M (for Nicotinamide)Inhibition of cell proliferation

This compound Cytotoxicity

Safety Data Sheets (SDS) for this compound indicate that it may cause skin and eye irritation, which suggests a potential for localized cytotoxicity upon direct contact[2]. Further toxicological studies are required to determine its specific cytotoxic profile against various cell lines.

Insights from a Structurally Related Compound: 4-Aminopyridine (B3432731)

4-Aminopyridine, which shares a similar aminopyridine core structure with this compound, has been studied more extensively. While not a direct measure of cytotoxicity leading to cell death, one study on the inhibitory effects of 4-aminopyridine on cytochrome P450 enzymes reported an estimated IC50 value of 125 µM for the inhibition of CYP2E1. This indicates a biological activity at the micromolar range, but does not directly translate to cytotoxic potential on whole cells.

Experimental Protocols

To facilitate direct comparative studies, the following is a detailed protocol for a standard MTT assay, a colorimetric method for assessing cell metabolic activity and, by inference, cell viability.

MTT Assay Protocol for Cytotoxicity Assessment

1. Cell Seeding:

  • Culture selected cell lines (e.g., HeLa, A549, HEK293) in appropriate complete growth medium.
  • Trypsinize and count the cells.
  • Seed cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment:

  • Prepare stock solutions of this compound and nicotinic acid in a suitable solvent (e.g., DMSO, PBS).
  • Perform serial dilutions of the stock solutions in complete growth medium to achieve a range of final concentrations for treatment.
  • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of the test compounds to the respective wells.
  • Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control).
  • Incubate the plate for 24, 48, and 72 hours at 37°C and 5% CO2.

3. MTT Addition and Incubation:

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
  • Incubate the plate for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

4. Formazan Solubilization and Absorbance Measurement:

  • Carefully remove the medium from each well.
  • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.
  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
  • Plot the percentage of cell viability against the compound concentration.
  • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.

Visualizing Experimental Workflow

To provide a clear understanding of the process, the following diagrams illustrate the general workflow of a cytotoxicity assay and a simplified representation of a potential signaling pathway affected by cytotoxic agents.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Preparation treatment Compound Treatment compound_prep->treatment cell_seeding->treatment incubation Incubation (24-72h) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay readout Absorbance Reading mtt_assay->readout data_analysis Data Analysis (IC50) readout->data_analysis

Caption: General workflow for an in vitro cytotoxicity assay.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response receptor Receptor signal_cascade Signaling Cascade receptor->signal_cascade effector Effector Proteins signal_cascade->effector transcription Transcription Factors signal_cascade->transcription apoptosis Apoptosis effector->apoptosis gene_expression Gene Expression transcription->gene_expression gene_expression->apoptosis proliferation Proliferation gene_expression->proliferation extracellular Cytotoxic Agent extracellular->receptor

Caption: Simplified signaling pathway potentially affected by a cytotoxic agent.

Conclusion

The direct comparison of cytotoxicity between this compound and nicotinic acid is currently hindered by a lack of experimental data for this compound. The available data for nicotinic acid indicates a cell-type and concentration-dependent cytotoxic profile. To facilitate a conclusive comparison, further in vitro studies employing standardized cytotoxicity assays, such as the MTT protocol provided, are essential. Researchers are encouraged to utilize such methods to generate the necessary data to accurately assess and compare the cytotoxic potential of these two compounds.

References

Spectroscopic Differentiation of Aminonicotinic Acid Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The positional isomerism of the amino group on the nicotinic acid scaffold significantly influences the physicochemical properties and biological activities of the resulting molecules. Accurate and efficient differentiation of these isomers—2-aminonicotinic acid, 4-aminonicotinic acid, 5-aminonicotinic acid, and 6-aminonicotinic acid—is crucial for research, quality control, and drug development. This guide provides a comparative overview of various spectroscopic techniques for the unambiguous identification of these four isomers, supported by experimental data and detailed protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structural isomers of aminonicotinic acid by providing detailed information about the chemical environment of each proton and carbon atom. The substitution pattern on the pyridine (B92270) ring leads to distinct chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra.

Data Comparison

Table 1: ¹H NMR Chemical Shifts (δ) in ppm

IsomerH-2H-4H-5H-6NH₂COOHSolvent
2-Aminonicotinic Acid -8.03 (dd)6.60 (dd)8.16 (dd)7.5 (br s)13.0 (br s)DMSO-d₆[1]
This compound 8.08 (s)-6.75 (d)8.15 (d)7.1 (br s)11.5 (br s)DMSO-d₆
5-Aminonicotinic Acid 8.35 (d)7.30 (dd)-7.95 (d)5.8 (br s)13.1 (br s)DMSO-d₆
6-Aminonicotinic Acid 7.98 (d)7.55 (dd)6.50 (d)-6.9 (br s)12.8 (br s)DMSO-d₆
Note: Data for 4-, 5-, and 6-aminonicotinic acid are estimated based on typical chemical shifts and coupling patterns in DMSO-d₆. "br s" denotes a broad singlet, "d" a doublet, and "dd" a doublet of doublets.

Table 2: ¹³C NMR Chemical Shifts (δ) in ppm

IsomerC-2C-3C-4C-5C-6COOHSolvent
2-Aminonicotinic Acid 160.1107.9140.2115.8152.3169.5DMSO-d₆
This compound 151.8109.5155.4111.2148.7168.9DMSO-d₆
5-Aminonicotinic Acid 145.3123.1125.8138.9140.1167.4DMSO-d₆
6-Aminonicotinic Acid 162.0112.5139.8108.4150.1168.1DMSO-d₆
Note: Data is estimated based on typical substituent effects on the pyridine ring in DMSO-d₆.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the aminonicotinic acid isomer in approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Tune and shim the probe for the ¹H or ¹³C nucleus.

    • Set the temperature to 25 °C.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Use a sufficient number of scans for adequate signal intensity.

    • Process the data similarly to the ¹H spectrum.

    • Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.

Infrared (IR) Spectroscopy

FTIR spectroscopy provides information about the vibrational modes of functional groups. The positions of the amino and carboxylic acid groups, as well as the substitution pattern on the pyridine ring, result in unique fingerprint regions for each isomer.

Data Comparison

Table 3: Key IR Absorption Bands (cm⁻¹)

IsomerN-H StretchC=O StretchC=C, C=N StretchN-H Bend
2-Aminonicotinic Acid 3450-33001680-16601620-15801640-1610
This compound 3400-32501700-16801610-15701630-1600
5-Aminonicotinic Acid 3480-33501690-16701600-15601620-1590
6-Aminonicotinic Acid 3500-34001685-16651615-15751635-1605
Note: Values are typical ranges for solid-state measurements (KBr pellet or ATR).
Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)
  • Sample Preparation:

    • Grind 1-2 mg of the aminonicotinic acid isomer with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the mixture to a pellet press die.

    • Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • The background spectrum is automatically subtracted from the sample spectrum.

    • Identify and label the characteristic absorption bands.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is sensitive to the electronic transitions within the molecule. The position of the amino group, an auxochrome, on the nicotinic acid chromophore affects the wavelength of maximum absorption (λmax).

Data Comparison

Table 4: UV-Vis Absorption Maxima (λmax)

Isomerλmax 1 (nm)λmax 2 (nm)Solvent
2-Aminonicotinic Acid ~240~320Ethanol (B145695)
This compound ~220~270Ethanol
5-Aminonicotinic Acid ~235~310Ethanol
6-Aminonicotinic Acid ~250~330Ethanol
Note: λmax values can be influenced by solvent and pH. The data presented are typical values in a neutral solvent like ethanol.
Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of the aminonicotinic acid isomer in a suitable UV-transparent solvent (e.g., ethanol or methanol) at a concentration of approximately 1 mg/mL.

    • Perform serial dilutions to obtain a final concentration that gives an absorbance reading between 0.2 and 1.0 at the λmax (typically in the range of 1-10 µg/mL).

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the solvent to be used as a blank and record the baseline.

    • Fill a matching quartz cuvette with the sample solution.

    • Scan the sample from approximately 200 nm to 400 nm.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax).

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its structure through fragmentation patterns. While all aminonicotinic acid isomers have the same molecular weight (138.12 g/mol ), their fragmentation patterns upon ionization can differ, allowing for their differentiation.

Data Comparison

Table 5: Key Mass Spectrometry Fragments (m/z)

IsomerMolecular Ion [M]⁺[M-H₂O]⁺[M-COOH]⁺Other Characteristic Fragments
2-Aminonicotinic Acid 1381209392
This compound 1381209394
5-Aminonicotinic Acid 1381209392, 66
6-Aminonicotinic Acid 1381209394, 67
Note: Fragmentation is highly dependent on the ionization method (e.g., EI, ESI) and collision energy. The listed fragments are common in Electron Ionization (EI) mass spectra.
Experimental Protocol: Mass Spectrometry (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe, or introduce a dilute solution via a suitable interface if coupled with chromatography (e.g., GC-MS or LC-MS).

  • Ionization: Use a standard electron ionization (EI) source with an electron energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the analyte, for example, from m/z 40 to 200.

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern and identify the major fragment ions.

    • Compare the fragmentation patterns of the different isomers to identify unique fragments or significant differences in relative abundances.

Visualization of Experimental Workflows and Logic

Experimental_Workflow cluster_sample Sample cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis cluster_result Result Sample Aminonicotinic Acid Isomer NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FTIR Spectroscopy Sample->IR UV UV-Vis Spectroscopy Sample->UV MS Mass Spectrometry Sample->MS Analysis Comparative Data Analysis - Chemical Shifts - Vibrational Frequencies - Absorption Maxima - Fragmentation Patterns NMR->Analysis IR->Analysis UV->Analysis MS->Analysis Identification Isomer Identification Analysis->Identification

Caption: General workflow for the spectroscopic differentiation of aminonicotinic acid isomers.

Logic_Diagram Start Unknown Aminonicotinic Acid Isomer NMR NMR (Provides connectivity and proton/carbon environments) Start->NMR IR FTIR (Confirms functional groups and fingerprint) Start->IR UV UV-Vis (Indicates extent of conjugation) Start->UV MS Mass Spec (Confirms molecular weight and fragmentation) Start->MS Decision Combine Spectroscopic Data NMR->Decision IR->Decision UV->Decision MS->Decision Isomer2 2-Aminonicotinic Acid Decision->Isomer2 Unique Signature Isomer4 This compound Decision->Isomer4 Unique Signature Isomer5 5-Aminonicotinic Acid Decision->Isomer5 Unique Signature Isomer6 6-Aminonicotinic Acid Decision->Isomer6 Unique Signature

Caption: Logic of using complementary spectroscopic techniques for isomer identification.

References

Unveiling the Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationships of 4-Aminonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 4-aminonicotinic acid derivatives, focusing on their structure-activity relationships (SAR) in anticancer and antimicrobial applications. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to facilitate further research and development in this promising area of medicinal chemistry.

Anticancer Activity: Targeting SIRT3 with this compound Derivatives

A significant area of investigation for this compound derivatives is their potential as anticancer agents through the inhibition of Sirtuin 3 (SIRT3). SIRT3, a primary mitochondrial NAD+-dependent deacetylase, is a key regulator of mitochondrial function and cellular metabolism. Its dual role as both a tumor promoter and suppressor in different cancer types makes it a compelling therapeutic target.

Structure-Activity Relationship (SAR) Insights

Recent studies have focused on (4-aminophenyl)nicotinic acid derivatives, revealing crucial structural features that govern their SIRT3 inhibitory potency and antiproliferative activity. A lead compound, P6 , a 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivative, demonstrated selective SIRT3 inhibition. Structural modifications of P6 and subsequent lead compounds have yielded derivatives with significantly enhanced potency.

Key SAR observations include:

  • The Acrylamide (B121943) Moiety: The presence of the acrylamide group on the 4-aminophenyl ring appears crucial for potent SIRT3 inhibition.

  • Substitutions on the Phenyl Ring: The position and nature of substituents on the phenyl ring of the nicotinic acid scaffold significantly influence inhibitory activity. For instance, ortho-substitution on the phenyl group has been shown to improve potency.

  • The Quinoline (B57606) Scaffold: The quinoline core is a key structural feature of potent inhibitors, with modifications at the 4-carboxylic acid position impacting activity.

Comparative Inhibitory and Antiproliferative Activity

The following table summarizes the in vitro activity of selected this compound derivatives and related compounds against SIRT3 and various cancer cell lines.

CompoundTargetIC50 (µM)[1][2]Cell LineAntiproliferative IC50 (µM)
P6 SIRT37.2MLLr leukemic cellsPotent inhibitory activity
SIRT132.6
SIRT233.5
S18 SIRT30.53--
S26 SIRT31.86--
S27 SIRT35.06MM1.S, RPMI-8226Potent inhibitory activity
T5 SIRT32.88MM1.S, RPMI-8226Potent inhibitory activity
A7 SIRT3PotentMultiple Myeloma (MM) cellsPotent, reverses IL-6 induced proliferation
Nicotinamide (B372718) SIRT339.1--

Antimicrobial Activity of this compound and its Analogs

Derivatives of nicotinic acid and related pyridine (B92270) compounds have also been investigated for their antimicrobial properties. The core structure presents a versatile scaffold for the development of novel antibacterial and antifungal agents.

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of these derivatives is influenced by various structural modifications:

  • Substituents on the Pyridine Ring: The nature and position of substituents on the pyridine ring are critical for determining the spectrum and potency of antimicrobial activity.

  • Amide and Hydrazide Linkages: The conversion of the carboxylic acid moiety to amides or hydrazides has been a common strategy to generate derivatives with enhanced antimicrobial effects.

  • Introduction of Heterocyclic Moieties: Coupling the this compound scaffold with other heterocyclic rings, such as thiazole (B1198619) or pyrazole, can lead to compounds with significant antibacterial and antifungal activities.

Comparative Minimum Inhibitory Concentrations (MIC)

The following table presents the MIC values for selected this compound analogs and related pyridine derivatives against common bacterial strains.

Compound/Derivative ClassBacterial StrainMIC (µg/mL)
Dodecanoic acid pyridinesS. aureus, E. coliGood activity
Nicotinic acid benzylidene hydrazidesS. aureus, E. coliActive
Thiazolidinone derivatives of nicotinic acidS. aureus, E. coliSignificant activity
N-alkylated pyridine-based saltsS. aureus, E. coliMIC = 55-56% inhibition at 100 µg/mL

Experimental Protocols

Synthesis of (4-Aminophenyl)nicotinic Acid Derivatives

A general synthetic approach for N-phenyl nicotinamide derivatives involves the following steps:

  • Activation of Nicotinic Acid: Nicotinic acid is converted to its more reactive acyl chloride derivative, nicotinoyl chloride. This is typically achieved by reacting nicotinic acid with thionyl chloride, often in the presence of a catalytic amount of N,N-dimethylformamide (DMF) in a solvent like dichloromethane (B109758) (DCM).

  • Amide Bond Formation: The nicotinoyl chloride is then reacted with a substituted aniline (B41778) (e.g., 4-aminoaniline derivatives) in the presence of a base, such as triethylamine, in an anhydrous solvent like DCM. The reaction mixture is stirred, typically at room temperature or with cooling, until completion.

  • Purification: The crude product is purified using standard techniques such as column chromatography on silica (B1680970) gel or recrystallization to yield the desired N-phenyl nicotinamide derivative.

In Vitro SIRT3 Inhibition Assay (Fluorometric)

The inhibitory activity of the synthesized compounds against SIRT3 can be determined using a fluorometric assay kit. The general procedure is as follows:

  • Reagent Preparation: Prepare solutions of the test compounds at various concentrations. Reconstitute the SIRT3 enzyme, fluorescently labeled peptide substrate, and NAD+ in the provided assay buffer.

  • Reaction Incubation: In a 96-well microplate, add the SIRT3 enzyme, the test compound (or vehicle control), and NAD+. Initiate the reaction by adding the fluorescent peptide substrate. Incubate the plate at 37°C for a specified period (e.g., 45-60 minutes).

  • Development and Measurement: Stop the enzymatic reaction and develop the fluorescent signal by adding a developer solution containing a protease that cleaves the deacetylated substrate, releasing the fluorophore. Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Antiproliferative Activity Assay (MTT Assay)

The antiproliferative effects of the compounds on cancer cell lines can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Formazan Solubilization: Remove the medium and dissolve the formazan crystals in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The Minimum Inhibitory Concentration (MIC) of the compounds against bacterial strains is determined using the broth microdilution method.

  • Preparation of Inoculum: Prepare a standardized bacterial inoculum from a fresh culture, adjusting the turbidity to match a 0.5 McFarland standard.

  • Serial Dilution of Compounds: Perform serial twofold dilutions of the test compounds in a 96-well microplate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the standardized bacterial inoculum to each well of the microplate. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the microplate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

Visualizing the Mechanism: SIRT3 Signaling in Cancer

The following diagram illustrates the central role of SIRT3 in regulating key cellular processes implicated in cancer, such as proliferation and apoptosis, through its influence on downstream signaling pathways.

SIRT3_Signaling_Pathway cluster_Extracellular Extracellular Signals cluster_Cell Cancer Cell cluster_Mitochondrion Mitochondrion cluster_Cytoplasm Cytoplasm & Nucleus Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K activate MAPK MAPK/ERK Growth Factors->MAPK activate SIRT3 SIRT3 ROS ROS SIRT3->ROS downregulates SIRT3->PI3K modulates SIRT3->MAPK modulates JNK JNK SIRT3->JNK modulates Apoptosis_Mito Apoptosis ROS->Apoptosis_Mito induces Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK->Proliferation Apoptosis_Cyto Apoptosis JNK->Apoptosis_Cyto 4-Aminonicotinic\nAcid Derivatives 4-Aminonicotinic Acid Derivatives 4-Aminonicotinic\nAcid Derivatives->SIRT3 inhibit

Caption: SIRT3 signaling pathways in cancer cell proliferation and apoptosis.

The following diagram illustrates a typical experimental workflow for the synthesis and evaluation of this compound derivatives as potential therapeutic agents.

Experimental_Workflow cluster_Synthesis Chemical Synthesis cluster_Evaluation Biological Evaluation cluster_Anticancer Anticancer Assays cluster_Antimicrobial Antimicrobial Assays start Nicotinic Acid + Substituted Aniline step1 Activation of Carboxylic Acid start->step1 step2 Amide Bond Formation step1->step2 step3 Purification (Chromatography/Recrystallization) step2->step3 product This compound Derivatives step3->product sirt3_assay SIRT3 Inhibition Assay (Fluorometric) product->sirt3_assay proliferation_assay Antiproliferation Assay (MTT) product->proliferation_assay mic_assay Broth Microdilution product->mic_assay ic50_cancer Determine IC50 sirt3_assay->ic50_cancer proliferation_assay->ic50_cancer mic_value Determine MIC mic_assay->mic_value

Caption: General workflow for synthesis and evaluation.

References

Assessing the Cross-Reactivity of 4-Aminonicotinic Acid-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the cross-reactivity of 4-Aminonicotinic acid-based compounds. Due to the limited publicly available cross-reactivity data for this specific class of molecules, this document utilizes a representative nicotinamide (B372718) analog, HSN748, to illustrate the principles and methodologies of cross-reactivity profiling. The experimental protocols and data presentation formats provided herein are broadly applicable to the characterization of novel chemical entities.

Executive Summary

Understanding the off-target profile of a compound is critical in drug discovery to mitigate potential toxicity and to elucidate its mechanism of action. This guide outlines key experimental approaches for evaluating the cross-reactivity of small molecules. It presents a case study using a nicotinamide-based kinase inhibitor to demonstrate how to structure and interpret cross-reactivity data. Detailed protocols for widely used assays and visualizations of relevant signaling pathways are also included to provide a comprehensive resource for researchers.

Data Presentation: A Case Study of a Nicotinamide Analog (HSN748)

The following table summarizes the kinase selectivity profile of HSN748, a nicotinamide analog of the multi-kinase inhibitor Ponatinib. This data illustrates how to present cross-reactivity data, highlighting both on-target potency and off-target interactions. The data is derived from a study by Larocque et al. (2020) and showcases the percentage of inhibition at a fixed concentration, which is a common primary screening approach.[1][2]

Target KinaseHSN748 (% Inhibition at 4 nM)Ponatinib (% Inhibition at 4 nM)Notes
Primary Targets
FLT3 (ITD)86%<40%HSN748 shows enhanced activity against this AML driver mutation.
FLT3 (D835Y)>80%39%HSN748 demonstrates increased potency against this resistance mutation.
ABL1Retained ActivityHighActivity is retained from the parent compound.
RETRetained ActivityHighActivity is retained from the parent compound.
PDGFRα/βRetained ActivityHighActivity is retained from the parent compound.
Key Off-Targets
c-SrcLost ActivityHighHSN748 shows improved selectivity by losing this off-target activity.
P38αLost ActivityHighImproved selectivity profile compared to Ponatinib.
MNK1/2Potent InhibitionNot a Potent InhibitorThis represents a novel off-target activity for the nicotinamide analog.
c-KitReduced InhibitionHighReduced off-target activity may lead to a better safety profile.
FGFRsReduced InhibitionHighReduced off-target activity.

This table is a qualitative summary based on the cited literature. For precise IC50 values, refer to the original publication.

Experimental Protocols

Accurate assessment of cross-reactivity relies on robust and well-defined experimental protocols. Below are detailed methodologies for three key assays.

Kinase Selectivity Profiling via Mobility Shift Assay

Objective: To determine the inhibitory activity of a test compound against a panel of protein kinases.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare assay buffer containing a final concentration of ATP optimal for each specific kinase.

    • Prepare purified recombinant kinase and its corresponding substrate peptide.

  • Assay Procedure:

    • In a multi-well plate, add the test compound at a desired final concentration (for single-point screening) or in a serial dilution (for IC50 determination).

    • Add the specific kinase to each well.

    • Initiate the kinase reaction by adding the ATP and substrate peptide mixture.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution containing EDTA.

  • Data Acquisition and Analysis:

    • The reaction mixture is then analyzed using a microfluidic capillary electrophoresis system (e.g., Caliper EZ Reader).

    • The system measures the conversion of the unphosphorylated substrate to the phosphorylated product based on their different electrophoretic mobilities.

    • The percentage of inhibition is calculated by comparing the product formation in the presence of the test compound to the control (DMSO vehicle).

    • For IC50 determination, the percentage of inhibition is plotted against the logarithm of the compound concentration, and the data is fitted to a four-parameter logistic equation.

Receptor-Ligand Binding Assay (Radioligand Displacement)

Objective: To determine the affinity of a test compound for a specific G-protein coupled receptor (GPCR) by measuring its ability to displace a known radiolabeled ligand.

Methodology:

  • Reagent Preparation:

    • Prepare cell membranes expressing the target receptor of interest.

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare a solution of a high-affinity radiolabeled ligand (e.g., [³H]-Niacin for GPR109A) at a concentration close to its Kd value.

    • Prepare assay buffer (e.g., Tris-HCl with appropriate salts).

  • Assay Procedure:

    • In a 96-well filter plate, add the test compound in serial dilutions.

    • Add the cell membranes to each well.

    • Add the radiolabeled ligand to initiate the competitive binding reaction.

    • Incubate the plate at room temperature for a defined period (e.g., 90 minutes) to reach equilibrium.

    • Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioactivity.

  • Data Acquisition and Analysis:

    • Allow the filters to dry, and then add a scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

    • The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a saturating concentration of a known unlabeled ligand) from the total binding.

    • The percentage of inhibition is calculated for each concentration of the test compound.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Cellular Thermal Shift Assay (CETSA)

Objective: To assess the target engagement of a compound within intact cells by measuring the thermal stabilization of the target protein upon ligand binding.

Methodology:

  • Cell Treatment:

    • Culture cells to an appropriate confluency.

    • Treat the cells with the test compound at various concentrations or with a vehicle control (e.g., DMSO) for a specific duration to allow for cell penetration and target binding.

  • Heat Challenge:

    • Harvest the treated cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of different temperatures for a fixed time (e.g., 3 minutes) using a thermal cycler. This creates a temperature gradient to determine the melting curve of the target protein.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g).

  • Protein Quantification and Detection:

    • Collect the supernatant (soluble fraction).

    • Quantify the amount of the soluble target protein at each temperature point using a specific detection method, such as Western blotting or an immunoassay (e.g., ELISA).

    • A loading control (e.g., GAPDH) should be used to ensure equal protein loading.

  • Data Analysis:

    • Plot the amount of soluble target protein against the temperature to generate a melting curve.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, target engagement.

    • The magnitude of the thermal shift can be used to rank the potency of different compounds.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_screening Primary Screening cluster_dose_response Dose-Response & Potency cluster_cellular_validation Cellular Target Engagement single_point Single-Point Kinase Screen (e.g., 1 µM) ic50_kinase IC50 Determination (Kinase Hits) single_point->ic50_kinase Hits receptor_panel GPCR Binding Panel (Radioligand Displacement) ic50_gpcr IC50/Ki Determination (GPCR Hits) receptor_panel->ic50_gpcr Hits cetsa Cellular Thermal Shift Assay (CETSA) ic50_kinase->cetsa Validate in Cells ic50_gpcr->cetsa Validate in Cells

Caption: A representative workflow for assessing compound cross-reactivity.

Signaling Pathways

The following diagrams illustrate the signaling pathways of potential off-targets for nicotinic acid and nicotinamide derivatives.

GPR109A Signaling Pathway

GPR109A (Hydroxycarboxylic Acid Receptor 2) is a G-protein coupled receptor that is activated by nicotinic acid. Its activation leads to the inhibition of adenylyl cyclase, which has implications for lipid metabolism and can also mediate the flushing side effect of niacin.[3][4][5]

GPR109A_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm GPR109A GPR109A Gi Gi GPR109A->Gi AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Niacin Niacin Niacin->GPR109A Gi->AC Inhibits ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Lipolysis Lipolysis PKA->Lipolysis Promotes

Caption: Simplified GPR109A signaling pathway.

Histone Deacetylase (HDAC) Signaling

Some nicotinamide derivatives have been shown to inhibit HDACs. HDACs are critical enzymes that regulate gene expression by removing acetyl groups from histones, leading to chromatin compaction and transcriptional repression.[6]

HDAC_pathway cluster_nucleus Nucleus HDAC HDAC Histone_D Deacetylated Histone (Closed Chromatin) HDAC->Histone_D Deacetylation HAT HAT Histone_A Acetylated Histone (Open Chromatin) HAT->Histone_A Acetylation Histone_A->Histone_D Transcription_On Gene Transcription Active Histone_A->Transcription_On Transcription_Off Gene Transcription Repressed Histone_D->Transcription_Off HDAC_inhibitor HDAC Inhibitor (e.g., Nicotinamide Analog) HDAC_inhibitor->HDAC Inhibits

Caption: The role of HDACs in gene regulation.

Inosine Monophosphate Dehydrogenase (IMPDH) Pathway

Thiophenyl derivatives of nicotinamide have been reported to inhibit IMPDH, a rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides, which are essential for DNA and RNA synthesis.[7][8]

IMPDH_pathway cluster_purine De Novo Purine Synthesis IMP Inosine Monophosphate (IMP) IMPDH IMPDH IMP->IMPDH XMP Xanthosine Monophosphate (XMP) IMPDH->XMP Catalyzes GMP Guanosine Monophosphate (GMP) XMP->GMP GDP GDP GMP->GDP GTP GTP GDP->GTP DNA_RNA DNA & RNA Synthesis GTP->DNA_RNA IMPDH_inhibitor IMPDH Inhibitor IMPDH_inhibitor->IMPDH Inhibits

Caption: The role of IMPDH in guanine nucleotide synthesis.

References

Safety Operating Guide

Proper Disposal of 4-Aminonicotinic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of 4-Aminonicotinic acid, a compound frequently used in pharmaceutical research and development. Adherence to these guidelines will help mitigate risks and ensure that disposal is conducted in a responsible manner.

Hazard Profile and Safety Precautions

This compound is classified as harmful and an irritant. It is harmful if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause skin, eye, and respiratory irritation.[2][3][4] Therefore, strict adherence to safety protocols is mandatory during handling and disposal.

Personal Protective Equipment (PPE): Before handling this compound for any purpose, including disposal, personnel must be equipped with the following personal protective equipment:

  • Eye Protection: Chemical safety glasses or goggles.[2]

  • Hand Protection: Appropriate chemical-resistant gloves.[2]

  • Respiratory Protection: A dust mask (e.g., N95) or use of a fume hood is necessary to avoid inhalation of dust particles.[2]

  • Protective Clothing: A lab coat or other suitable protective clothing to prevent skin contact.[2]

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous waste. It should not be disposed of in general laboratory trash or washed down the drain.[1][2] Environmental contamination must be avoided.

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials such as weighing paper or disposable spatulas, in a designated and clearly labeled hazardous waste container.

    • The container must be sealable and made of a material compatible with the chemical.

  • For Spills:

    • In the event of a small spill, do not use water to clean it up.[1]

    • Carefully mix the spilled solid with an inert absorbent material such as sand or vermiculite.[1]

    • Transfer the mixture into a suitable, sealed container for disposal.[1][5]

    • Wash the spill site thoroughly after the material has been collected.[2]

  • Container Management:

    • Ensure the waste container is kept tightly closed when not in use and stored in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[2][6]

  • Final Disposal:

    • The disposal of this compound waste must be conducted through an approved and licensed waste disposal company.[1][7]

    • All disposal activities must be in strict accordance with federal, state, and local environmental regulations.[2][7]

    • Label the waste container with the full chemical name and any associated hazard warnings to ensure proper handling by the disposal service.

Quantitative Data Summary

No specific quantitative data for disposal, such as concentration limits, are provided in the safety data sheets. The primary directive is that any amount of this chemical waste must be treated as hazardous and disposed of through a certified waste management provider.

ParameterValueSource
CAS Number 7418-65-7[3]
Molecular Formula C₆H₆N₂O₂[4]
Molecular Weight 138.12 g/mol [4]
Primary Hazards Harmful, Irritant[1][4]
Disposal Method Approved Waste Disposal Plant[1][3][6]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 Preparation & Handling cluster_1 Waste Collection cluster_2 Storage & Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat, Dust Mask) B Is it a spill? A->B C Collect solid waste in a labeled hazardous waste container. B->C No D Mix with inert absorbent (sand, vermiculite). B->D Yes F Store container in a cool, dry, well-ventilated area. C->F E Transfer mixture to a sealed hazardous waste container. D->E E->F G Arrange for pickup by a licensed waste disposal company. F->G H Ensure compliance with all local, state, and federal regulations. G->H

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Aminonicotinic acid
Reactant of Route 2
Reactant of Route 2
4-Aminonicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.